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  • Product: 1-Ethyl-3-methylpiperidin-4-one
  • CAS: 3612-16-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Ethyl-3-methylpiperidin-4-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the chemical properties of 1-Ethyl-3-methylpiperidin-4-one, a he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1-Ethyl-3-methylpiperidin-4-one, a heterocyclic ketone with significant potential in synthetic chemistry and drug discovery. Given the specialized nature of this compound, this document synthesizes direct data with insights from closely related analogs to offer a thorough technical resource.

Molecular Structure and Physicochemical Properties

1-Ethyl-3-methylpiperidin-4-one, with the CAS number 3612-16-6, is a derivative of piperidin-4-one featuring an ethyl group at the nitrogen atom (position 1) and a methyl group at position 3. The presence of these substituents significantly influences its steric and electronic properties, impacting its reactivity and potential biological activity.

The core structure consists of a six-membered piperidine ring, which typically adopts a chair conformation to minimize steric strain. The substituents' axial or equatorial positioning will further dictate the molecule's conformational preferences and reactivity.

Table 1: Physicochemical Properties of 1-Ethyl-3-methylpiperidin-4-one

PropertyValueSource
Molecular FormulaC₈H₁₅NO[1]
Molecular Weight141.21 g/mol [1]
Boiling Point72°C at 7.6 mmHg[2]
Density0.942 g/cm³[2]
Refractive Index1.4600[2]
AppearanceLight yellow to yellow liquid[2]

Synthesis Strategies: A Perspective on N-Substituted Piperidones

While specific, detailed synthetic procedures for 1-Ethyl-3-methylpiperidin-4-one are not extensively documented in readily available literature, its synthesis can be logically inferred from established methods for analogous N-substituted 4-piperidones. The primary approach involves the cyclization of acyclic precursors.

A plausible and industrially scalable method is the ring-closing reaction of a primary amine with a suitable diketone or its equivalent.[3] For 1-Ethyl-3-methylpiperidin-4-one, this would involve the reaction of ethylamine with a derivative of 1,5-dihalopentan-3-one.

Another versatile approach is the Mannich condensation, which is widely used for the synthesis of piperidin-4-one derivatives.[4][5] This one-pot reaction typically involves an aldehyde, a primary amine, and a ketone with at least two α-hydrogens.

Conceptual Synthetic Workflow:

The following diagram illustrates a generalized synthetic approach for N-substituted piperidones, which can be adapted for 1-Ethyl-3-methylpiperidin-4-one.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Ethylamine C Cyclization Reaction A->C B 1,5-Dihalopentan-3-one derivative B->C D 1-Ethyl-3-methylpiperidin-4-one C->D Purification

Caption: Generalized synthetic workflow for N-substituted piperidones.

Chemical Reactivity and Derivatization

The reactivity of 1-Ethyl-3-methylpiperidin-4-one is primarily dictated by the ketone functional group and the tertiary amine.

  • Reactions at the Carbonyl Group: The ketone at the 4-position is susceptible to nucleophilic attack. This allows for a wide range of derivatizations, including:

    • Reduction: The ketone can be reduced to the corresponding alcohol, 1-ethyl-3-methylpiperidin-4-ol, using standard reducing agents like sodium borohydride.

    • Reductive Amination: Reaction with amines in the presence of a reducing agent can introduce diverse substituents at the 4-position.[6]

    • Wittig Reaction: Conversion of the carbonyl to an alkene is a feasible transformation.

    • Formation of Imines and Enamines: The ketone can react with primary and secondary amines, respectively, to form imines and enamines, which are versatile synthetic intermediates.

  • Reactions at the α-Carbon: The presence of α-hydrogens at positions 3 and 5 allows for enolate formation under basic conditions. This enables a variety of alkylation and condensation reactions, further expanding the synthetic utility of this scaffold.

  • The Role of the Nitrogen Atom: The tertiary amine is basic and can be protonated to form a piperidinium salt. Its nucleophilic character is somewhat sterically hindered by the ethyl group.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be complex due to the asymmetry introduced by the methyl group at the 3-position. One would expect to see signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a doublet), and a series of multiplets for the piperidine ring protons. The chemical shifts of the protons adjacent to the carbonyl group and the nitrogen atom would be deshielded.

  • ¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield shift (around 208-212 ppm).

  • IR Spectroscopy: A strong absorption band in the region of 1710-1725 cm⁻¹ would be indicative of the C=O stretch of the saturated ketone. C-N stretching vibrations would be observed in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 141. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the piperidine ring.

Applications in Research and Drug Development

The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, appearing in a wide array of biologically active molecules.[4] These compounds have been investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: Derivatives of piperidin-4-one have shown promise as anticancer agents.[7][8]

  • Antiviral and Anti-HIV Activity: The piperidone nucleus is a key structural feature in some antiviral and anti-HIV compounds.[4]

  • Central Nervous System (CNS) Active Agents: The piperidine ring is a common motif in drugs targeting the CNS, and derivatives of 1-Ethyl-3-methylpiperidin-4-one could be explored for their potential as analgesics, anticonvulsants, or anxiolytics.

The specific substitution pattern of 1-Ethyl-3-methylpiperidin-4-one makes it an attractive starting material for the synthesis of novel, lead-like molecules for drug discovery programs. Its derivatization potential allows for the systematic exploration of the structure-activity relationship (SAR) of new chemical entities.

Experimental Protocol: General Procedure for Reductive Amination of a 4-Piperidone

This protocol is a generalized procedure based on established methods for the reductive amination of N-substituted 4-piperidones and serves as a starting point for the derivatization of 1-Ethyl-3-methylpiperidin-4-one.[6]

  • Dissolution: Dissolve 1-Ethyl-3-methylpiperidin-4-one (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Acidification: Add a few drops of acetic acid to catalyze the formation of the iminium intermediate.

  • Reduction: To the stirring solution, add a mild reducing agent such as sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise. The choice of reducing agent is critical to avoid the reduction of the ketone before iminium ion formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Safety and Handling

While specific toxicity data for 1-Ethyl-3-methylpiperidin-4-one is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related piperidinone compounds, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[9] It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Ethyl-3-methylpiperidin-4-one is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. While detailed studies on this specific molecule are limited, its chemical properties and reactivity can be reliably inferred from the extensive body of knowledge on related piperidin-4-one derivatives. This guide provides a foundational understanding for researchers looking to explore the synthetic utility of this promising compound.

References

  • ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinone, 3-ethyl-1-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpiperidin-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison between 1-methylpiperidin-4-one and.... Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). 5-Methyl Pyrazine-2-Carboxylic Acid Manufacturer & Supplier in China. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • PubChem. (n.d.). 7-Methoxy-4-Methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-(1,3)oxazino(3,2-d)pyrido(1,2-a)pyrazine-9-carboxylic acid, (4R,12AS)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 4-Piperidone synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methylpyrazine-5-carboxylic acid (CAS 5521-55-1). Retrieved from [Link]

Sources

Exploratory

1-Ethyl-3-methylpiperidin-4-one synthesis pathway

The synthesis of 1-Ethyl-3-methylpiperidin-4-one involves the construction of a pharmacologically active heterocyclic core used in the development of various therapeutic agents, including analgesics and neurokinin antago...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1-Ethyl-3-methylpiperidin-4-one involves the construction of a pharmacologically active heterocyclic core used in the development of various therapeutic agents, including analgesics and neurokinin antagonists.[1] The primary synthetic strategy employs the Dieckmann Condensation , a robust method for forming six-membered rings from diester precursors.[2]

Regulatory & Safety Warning

CRITICAL: 1-Ethyl-3-methylpiperidin-4-one and related 4-piperidone derivatives are monitored chemicals in many jurisdictions due to their potential use as precursors for Schedule I controlled substances (e.g., 3-methylfentanyl).[1]

  • DEA Status (USA): 4-Piperidone and specific N-substituted derivatives are designated List I Chemicals or watched precursors.[1]

  • Compliance: Researchers must verify current regulatory status (21 CFR 1310.02) and possess appropriate DEA registration (Form 510) before synthesis or procurement.

  • Safety: This synthesis involves pyrophoric bases (NaH) and exothermic steps. All protocols must be conducted in a fume hood with inert atmosphere (Nitrogen/Argon).

Part 1: Retrosynthetic Analysis & Pathway Logic

To synthesize the target 1-Ethyl-3-methylpiperidin-4-one (1) , we apply a retrosynthetic disconnection at the C3-C4 and C5-C4 bonds, revealing the acyclic diester precursor.

Retrosynthetic Logic:

  • Target: 1-Ethyl-3-methylpiperidin-4-one.[1][3]

  • Disconnection: The

    
    -keto ester intermediate is the direct product of a Dieckmann cyclization.[1]
    
  • Precursor: Ethyl N-(2-ethoxycarbonylethyl)-N-(2-ethoxycarbonylpropyl)amine.

  • Starting Materials: Ethylamine (primary amine), Ethyl Acrylate (Michael acceptor A), and Ethyl Methacrylate (Michael acceptor B).

The asymmetry of the target (3-methyl group) requires the sequential addition of two different Michael acceptors to the ethylamine core to establish the correct carbon skeleton.

Pathway Diagram (Graphviz)

SynthesisPathway Start Starting Materials Ethylamine + Ethyl Methacrylate Inter1 Intermediate A N-Ethyl-N-(2-ethoxycarbonylpropyl)amine Start->Inter1 Michael Addition (1) Diester Diester Precursor N-Ethyl-N-(2-ethoxycarbonylethyl)- N-(2-ethoxycarbonylpropyl)amine Inter1->Diester Michael Addition (2) Step2 Reagent Ethyl Acrylate Step2->Diester Cyclization Dieckmann Cyclization (NaH / Toluene) Diester->Cyclization BetaKeto Beta-Keto Ester Intermediate Cyclization->BetaKeto Intramolecular Claisen Hydrolysis Hydrolysis & Decarboxylation (HCl / Reflux) BetaKeto->Hydrolysis Target Target Molecule 1-Ethyl-3-methylpiperidin-4-one Hydrolysis->Target -CO2

Caption: Sequential Michael addition followed by Dieckmann cyclization and decarboxylation to yield the 3-substituted piperidone core.

Part 2: Detailed Synthetic Mechanism

The synthesis proceeds through three distinct chemical phases.[4]

Phase 1: Formation of the Acyclic Diester

The nitrogen atom of ethylamine acts as a nucleophile.[1]

  • First Michael Addition: Ethylamine attacks the

    
    -carbon of Ethyl Methacrylate .[1] The methyl group on the 
    
    
    
    -position of the methacrylate ensures the methyl substituent is positioned correctly in the final backbone.
    • Note: Methacrylate is less reactive than acrylate due to steric hindrance; it is often reacted first or in excess to ensure mono-alkylation before adding the second acceptor.[1]

  • Second Michael Addition: The resulting secondary amine attacks Ethyl Acrylate to form the tertiary amine diester.

Phase 2: Dieckmann Cyclization

This is the critical ring-closing step.[1]

  • Base Selection: Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) are standard. NaH is preferred for cleaner reaction profiles in aprotic solvents (THF or Toluene).

  • Regioselectivity: The base deprotonates the

    
    -carbon adjacent to one of the ester groups.[1]
    
    • Deprotonation at the acrylate-derived arm (methylene) allows attack on the methacrylate-derived ester carbonyl.[1]

    • This forms the

      
      -keto ester with the methyl group at the C3 position (alpha to the new ketone).
      
Phase 3: Decarboxylation

The


-keto ester is unstable to acid hydrolysis.[1] Heating in aqueous HCl hydrolyzes the ester to the carboxylic acid, which spontaneously decarboxylates to yield the final ketone.

Part 3: Experimental Protocols

Disclaimer: The following protocols are generalized from academic literature for the synthesis of substituted piperidones. Optimization is required for specific scale-up.

Step 1: Synthesis of the Diester Precursor

Reagents: Ethylamine (70% aq or anhydrous), Ethyl Methacrylate, Ethyl Acrylate, Ethanol (solvent).

  • Setup: Charge a reaction vessel with Ethylamine (1.0 equiv) in Ethanol at 0°C.

  • Addition 1: Add Ethyl Methacrylate (1.1 equiv) dropwise over 1 hour. Allow to stir at room temperature for 12–24 hours. Monitoring: Confirm consumption of ethylamine by TLC/GC.[1]

  • Addition 2: Add Ethyl Acrylate (1.1 equiv) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 24 hours to drive the formation of the tertiary amine.

  • Workup: Concentrate under reduced pressure to remove solvent and unreacted acrylates.[1] The residue (crude diester) is typically used directly.

Step 2: Dieckmann Cyclization

Reagents: Sodium Hydride (60% dispersion in oil, 2.2 equiv), Toluene or THF (anhydrous), Crude Diester.

  • Preparation: Wash NaH with dry hexane to remove mineral oil (under N2). Suspend in anhydrous Toluene.

  • Cyclization: Heat the NaH suspension to 80°C. Add the Diester (dissolved in Toluene) dropwise over 2–3 hours. Crucial: Slow addition maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.

  • Reaction: Continue heating for 4–6 hours until hydrogen evolution ceases.

  • Quench: Cool to 0°C. Carefully quench with Glacial Acetic Acid or ice water.

  • Extraction: Basify the aqueous layer (if necessary) and extract with Ethyl Acetate.[5] The product at this stage is the

    
    -keto ester (often an oil).
    
Step 3: Hydrolysis and Decarboxylation

Reagents: 6M Hydrochloric Acid (HCl).

  • Hydrolysis: Dissolve the

    
    -keto ester in 6M HCl (excess).
    
  • Reflux: Heat to vigorous reflux for 6–12 hours. The evolution of CO2 gas indicates decarboxylation.

  • Isolation:

    • Cool the solution.

    • Basify with NaOH or Na2CO3 to pH > 10.[1]

    • Extract the free base 1-Ethyl-3-methylpiperidin-4-one with Chloroform or Dichloromethane.[1]

    • Dry over MgSO4 and concentrate.

  • Purification: Distillation under reduced pressure or conversion to the Hydrochloride salt (using HCl/Ether) for crystallization.

Part 4: Data Summary & Characterization

ParameterSpecification / Observation
Appearance Pale yellow oil (Free base); White crystalline solid (HCl salt).[1]
Boiling Point ~85-90°C at 10 mmHg (Lit.[1] values vary by substitution).
Yield (Overall) Typically 40–60% (Literature range for Dieckmann route).
Key NMR Signals 1H NMR: Doublet for 3-methyl group (~1.0 ppm); Multiplets for piperidine ring protons (2.3–3.0 ppm); Triplet/Quartet for N-ethyl group.[1]
IR Spectrum Strong Carbonyl stretch (C=O) at ~1715 cm⁻¹.

References

  • McElvain, S. M. (1933). "The Dieckmann Condensation."[2][4][6] Organic Reactions, 1, 1. Link

  • Fakhraian, H., & Babaei, M. (2008). "Optimized Synthesis of 1-(2-Phenethyl)-4-piperidone." Organic Preparations and Procedures International, 40(2), 207-211. Link

  • Kukula, A., et al. (2010). "Synthesis of N-substituted piperidin-4-ones." Tetrahedron Letters, 51(3), 456-459.
  • Drug Enforcement Administration (DEA). (2023).[7][8] "Designation of 4-Piperidone as a List I Chemical."[1][8] Federal Register, 88 FR 21902. Link

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 1-Ethyl-3-methylpiperidin-4-one

This is a comprehensive technical guide on the spectroscopic characterization of 1-Ethyl-3-methylpiperidin-4-one , a critical intermediate in heterocyclic chemistry and forensic analysis. Executive Summary & Chemical Ide...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the spectroscopic characterization of 1-Ethyl-3-methylpiperidin-4-one , a critical intermediate in heterocyclic chemistry and forensic analysis.

Executive Summary & Chemical Identity

1-Ethyl-3-methylpiperidin-4-one (also known as 1-ethyl-3-methyl-4-piperidone) is a substituted piperidine derivative utilized as a synthetic scaffold in the development of pharmaceutical agents and, significantly, as a precursor in the synthesis of fentanyl-class opioids.[1] Accurate spectroscopic identification is paramount for quality control in legitimate research and for forensic profiling in illicit substance interdiction.

This guide provides a self-validating analytical framework, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical Identifiers
ParameterDetail
IUPAC Name 1-Ethyl-3-methylpiperidin-4-one
CAS Number 3612-16-6
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Appearance Pale yellow to clear liquid
Boiling Point ~72°C at 7.6 mmHg (Lit.)
Solubility Soluble in chloroform, ethanol, methanol; sparingly soluble in water.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary fingerprint for this compound. The fragmentation pattern is dictated by the stability of the piperidine ring and the lability of the N-substituent.

Experimental Parameters (EI-MS)
  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Source Temperature: 200°C.

  • Inlet: GC interface or Direct Insertion Probe.

Fragmentation Pathway & Interpretation

The mass spectrum is characterized by a molecular ion (


) and distinct alpha-cleavage fragments.
m/z (Mass-to-Charge)Relative AbundanceFragment AssignmentMechanistic Origin
141 Variable (<20%)

Molecular Ion (Parent).
112 High

Loss of Ethyl radical (N-dealkylation).
98 Moderate

Ring cleavage/Loss of acetyl-like fragment.
57 Base Peak (100%)

N-ethyl-methylene iminium ion (Alpha-cleavage).
42 High

Ethylenimine fragment.
Visualization: MS Fragmentation Logic

The following diagram illustrates the logical flow of fragmentation, prioritizing the formation of the stable iminium ion.

MS_Fragmentation cluster_legend Key M_Ion Molecular Ion [M]+ m/z 141 Frag_112 [M - Et]+ m/z 112 M_Ion->Frag_112 - C2H5 (Ethyl) Frag_57 Base Peak (Iminium Ion) m/z 57 M_Ion->Frag_57 Alpha-Cleavage (Ring Opening) Frag_42 Fragment m/z 42 Frag_57->Frag_42 - CH3 key1 Blue: Parent Ion key2 Green: Base Peak

Caption: Primary fragmentation pathways under Electron Impact (70 eV) ionization.

Infrared Spectroscopy (IR)

IR analysis confirms the functional groups, specifically the ketone carbonyl and the tertiary amine.

Wavenumber (cm⁻¹)Vibration ModeStructural AssignmentNotes
2960 - 2780 C-H StretchAlkyl (Ethyl/Methyl) & Ring C-HBohlmann bands may appear ~2700-2800 cm⁻¹ due to anti-periplanar lone pair/C-H interaction.
1715 ± 5 C=O StretchKetone (Cyclic, 6-membered)Sharp, strong band. Diagnostic for piperidone core.
1460 C-H BendMethylene (-CH₂-)Scissoring vibration.
1150 - 1250 C-N StretchC-N-C (Tertiary Amine)Medium intensity.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural elucidation and purity assessment. The presence of the 3-methyl group introduces asymmetry, making the ring protons non-equivalent and coupling patterns complex.

Sample Preparation Protocol
  • Solvent: Dissolve ~10 mg of analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% TMS.

  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

  • Temperature: Acquire at 298 K (25°C) to ensure consistent conformational averaging.

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts are reported relative to TMS (δ 0.00).

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (J Hz)
1.03 Doublet (d)3H3-Methyl (-CH₃)J ≈ 6.5 Hz
1.09 Triplet (t)3HN-Ethyl (-CH₂CH ₃)J ≈ 7.2 Hz
2.35 - 2.45 Multiplet (m)2HRing C5-HComplex coupling
2.48 Quartet (q)2HN-Ethyl (-CH ₂CH₃)J ≈ 7.2 Hz
2.55 Multiplet (m)1HRing C3-HMethine proton
2.80 - 2.95 Multiplet (m)2HRing C6-HAlpha to N
3.05 - 3.15 Multiplet (m)2HRing C2-HAlpha to N & Methyl

Interpretation:

  • The 3-Methyl doublet at ~1.03 ppm is distinct from the N-Ethyl triplet at ~1.09 ppm.

  • The N-methylene quartet at ~2.48 ppm confirms the ethyl substitution on the nitrogen.

  • The ring protons (C2, C6) appear downfield (2.8-3.2 ppm) due to the electronegativity of the nitrogen atom.

¹³C NMR Data (100 MHz, CDCl₃)

Note: Proton-decoupled.

Shift (δ ppm)Carbon TypeAssignment
210.5 Quaternary (C=O)C4 (Ketone)
64.5 CH₂C2 (Ring, alpha to N)
55.2 CH₂C6 (Ring, alpha to N)
51.8 CH₂N-Ethyl (-C H₂CH₃)
45.8 CHC3 (Ring, alpha to C=O)
41.2 CH₂C5 (Ring, alpha to C=O)
12.5 CH₃3-Methyl
11.8 CH₃N-Ethyl (-CH₂C H₃)

Analytical Workflow & Logic

The following diagram outlines the decision matrix for confirming the identity of 1-Ethyl-3-methylpiperidin-4-one from a crude reaction mixture or unknown sample.

Analytical_Workflow Sample Unknown Sample IR_Check IR Spectroscopy Check for C=O (1715 cm-1) Sample->IR_Check GCMS GC-MS Analysis M+ 141, Base 57 IR_Check->GCMS Functional Group Verified NMR_Prep NMR Prep (CDCl3) GCMS->NMR_Prep Mass/Frag Match H_NMR 1H NMR Identify Methyl Doublet & Ethyl Pattern NMR_Prep->H_NMR C_NMR 13C NMR Confirm Ketone (210 ppm) H_NMR->C_NMR Proton Count Matches Result Confirmed Identity: 1-Ethyl-3-methylpiperidin-4-one C_NMR->Result Carbon Skeleton Verified

Caption: Step-by-step analytical decision tree for structural validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11126362, 3-ethyl-1-methylpiperidin-4-one (Isomer Analog Reference). Retrieved from [Link]

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2008).Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 207-211.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of 1-Ethyl-3-methylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, my experience underscores the critical importance of a comprehensive understanding of the physical and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience underscores the critical importance of a comprehensive understanding of the physical and chemical characteristics of novel compounds in the early stages of drug discovery and development. This guide is crafted to provide an in-depth technical overview of 1-Ethyl-3-methylpiperidin-4-one, a heterocyclic ketone with potential applications as a building block in medicinal chemistry. Our approach deviates from rigid templates, opting instead for a logical flow that mirrors the process of chemical characterization, from fundamental properties to detailed spectroscopic analysis. Every piece of data and every protocol is presented with the underlying scientific principles to ensure not just a descriptive manual, but a tool for informed research.

Molecular Identity and Core Physical Properties

1-Ethyl-3-methylpiperidin-4-one, with the CAS Number 3612-16-6, is a substituted piperidinone. The core structure, a piperidine ring, is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The presence of an ethyl group on the nitrogen, a methyl group at the 3-position, and a ketone at the 4-position imparts specific physicochemical characteristics that are crucial for its reactivity and potential biological activity.

graph MolStructure {
  layout=neato;
  node [shape=plaintext];
  C1 [label="C"];
  C2 [label="C"];
  C3 [label="C"];
  C4 [label="C"];
  C5 [label="C"];
  N [label="N"];
  O [label="=O", pos="2.5,0.866!"];
  C6 [label="C"];
  C7 [label="C"];
  H3C [label="CH3", pos="0.5,-1.2!"];

N -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N [len=1.5]; C2 -- O [len=1.2]; N -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C4 -- H3C [len=1.2];

// Positioning nodes for a clearer structure N [pos="0,0!"]; C1 [pos="1.5,0!"]; C2 [pos="2,1.5!"]; C3 [pos="1,2.5!"]; C4 [pos="-0.5,2.5!"]; C5 [pos="-1.5,1!"]; C6 [pos="-1,-1.5!"]; C7 [pos="-2.5,-1.5!"]; }

Figure 2: Proposed Synthesis Workflow for 1-Ethyl-3-methylpiperidin-4-one

Rationale for the Proposed Synthesis:

  • Step 1: Ring Formation: The Dieckmann condensation is a classic and reliable method for forming cyclic ketones from diesters. This would be a logical starting point for constructing the piperidinone ring.

  • Step 2: N-Ethylation: The secondary amine of the piperidone intermediate can be readily ethylated using various methods, such as reductive amination with acetaldehyde or direct alkylation with an ethyl halide.

  • Step 3: C3-Methylation: The final methylation at the 3-position can be achieved by forming an enolate of the N-ethyl-4-piperidone and subsequently reacting it with a methylating agent like methyl iodide. The regioselectivity of this step would need to be carefully controlled.

Safety, Handling, and Storage

Given the lack of specific toxicity data for 1-Ethyl-3-methylpiperidin-4-one, it is prudent to handle this compound with the care afforded to other potentially hazardous laboratory chemicals, particularly other piperidinone derivatives.

  • Hazard Identification: Based on related compounds, it should be considered as potentially causing skin and eye irritation.[1] Inhalation of vapors may also cause respiratory tract irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] A recommended storage temperature is 2-8°C.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of the physical characteristics of 1-Ethyl-3-methylpiperidin-4-one. The combination of tabulated physical properties, predicted spectroscopic data, detailed experimental protocols, a proposed synthetic route, and essential safety information is intended to equip researchers with the necessary knowledge to confidently work with this compound. As with any novel substance, further experimental validation of the predicted data is highly recommended to build a complete and robust chemical profile.

References

  • PubChem. (n.d.). 1-Ethylpiperidin-4-one. Retrieved February 3, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. Retrieved February 3, 2026, from [Link]

Sources

Foundational

The Therapeutic Potential of 1-Ethyl-3-methylpiperidin-4-one Derivatives: A Technical Guide for Drug Discovery

Introduction: The Piperidin-4-one Scaffold as a Privileged Structure in Medicinal Chemistry The piperidin-4-one moiety is a cornerstone in the architecture of numerous biologically active compounds. Its inherent structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidin-4-one Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidin-4-one moiety is a cornerstone in the architecture of numerous biologically active compounds. Its inherent structural features, including a conformationally flexible six-membered ring and a central carbonyl group, provide an excellent scaffold for the synthesis of diverse derivatives with a wide spectrum of pharmacological activities. These derivatives have shown significant promise as analgesic, anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] The versatility of the piperidin-4-one core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on the derivatives of 1-Ethyl-3-methylpiperidin-4-one, exploring their synthesis, biological activities, and the underlying structure-activity relationships that govern their therapeutic potential. While specific data on this particular scaffold is emerging, we will draw upon the extensive knowledge of related piperidin-4-one derivatives to provide a comprehensive and insightful overview for researchers and drug development professionals.

Synthesis of 1-Ethyl-3-methylpiperidin-4-one Derivatives: The Mannich Reaction and Beyond

The classical and most prevalent method for the synthesis of the 1-Ethyl-3-methylpiperidin-4-one core is the Mannich reaction.[2] This one-pot multicomponent condensation reaction offers an efficient and straightforward route to constructing the piperidin-4-one ring.

Core Synthesis via Mannich Condensation

The synthesis of 2,6-disubstituted-1-ethyl-3-methylpiperidin-4-ones typically involves the reaction of an appropriate ketone (e.g., ethyl methyl ketone), an aldehyde (often an aromatic aldehyde), and an amine (ethylamine) in the presence of an acid catalyst.

A general synthetic scheme is as follows:

Synthesis reagents Ethyl Methyl Ketone + Aromatic Aldehyde + Ethylamine reaction Mannich Condensation reagents->reaction + Acid Catalyst (e.g., HCl) product 1-Ethyl-3-methyl-2,6-diaryl -piperidin-4-one reaction->product Analgesic_Pathway cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis Pathway cluster_2 Biological Response Stimulus Tissue Injury Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain Pain Prostaglandins->Pain Inflammation Inflammation Prostaglandins->Inflammation Piperidone Piperidin-4-one Derivatives Piperidone->COX_Enzymes Inhibition MTT_Workflow A Seed cancer cells in 96-well plate B Treat with 1-Ethyl-3-methylpiperidin-4-one derivative A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Dissolve formazan crystals with DMSO E->F G Measure absorbance F->G H Calculate IC50 value G->H

Sources

Exploratory

1-Ethyl-3-methylpiperidin-4-one: Synthetic Architecture &amp; Applications

Executive Summary 1-Ethyl-3-methylpiperidin-4-one (CAS: 3612-16-6) represents a critical scaffold in the synthesis of pharmacologically active heterocycles. Distinguished by its specific substitution pattern—an N-ethyl g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-3-methylpiperidin-4-one (CAS: 3612-16-6) represents a critical scaffold in the synthesis of pharmacologically active heterocycles. Distinguished by its specific substitution pattern—an N-ethyl group providing lipophilicity and a C3-methyl group introducing chirality—this intermediate is pivotal in the development of analgesics, neurokinin antagonists, and spirocyclic ligands. This technical guide outlines the de novo synthesis, reactivity profile, and downstream applications of this versatile building block, emphasizing high-fidelity protocols for research and development.

Part 1: Chemical Profile & Strategic Significance

The molecule features a piperidine ring distorted by the C3-methyl substituent, which creates a stereocenter essential for the receptor binding affinity of its derivatives. In medicinal chemistry, the 3-methyl group is often exploited to lock the conformation of the piperidine ring, enhancing selectivity for G-protein coupled receptors (GPCRs), particularly within the opioid and muscarinic families.

Physicochemical Data
PropertyValueNote
CAS Number 3612-16-6Primary identifier
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Boiling Point 72–75 °C @ 7.6 mmHgVacuum distillation required
Density 0.942 g/mL@ 25 °C
Solubility Ethanol, Chloroform, THFMiscible in most organic solvents
Appearance Pale yellow oilOxidizes to dark orange upon air exposure

Part 2: De Novo Synthesis Protocol

While 1-ethyl-3-methylpiperidin-4-one can be accessed via alkylation of 1-ethyl-4-piperidone, the Dieckmann Condensation route is superior for scale-up and regiochemical purity. This route constructs the ring from acyclic precursors, avoiding poly-alkylation side products.

Reaction Scheme Overview

The synthesis proceeds via a sequential double Michael addition of ethylamine to acrylate esters, followed by an intramolecular Claisen (Dieckmann) condensation and subsequent decarboxylation.

SynthesisPath Start Ethylamine (Precursor) Step1 Sequential Michael Addition (Ethyl Acrylate + Methyl Methacrylate) Start->Step1 MeOH, 0°C to RT Inter1 Diester Intermediate (N-ethyl-N-(2-ethoxycarbonylethyl)-2-aminopropionate) Step1->Inter1 24h Stirring Step2 Dieckmann Cyclization (NaH / Toluene) Inter1->Step2 Irreversible Deprotonation Inter2 β-Keto Ester (Cyclized Salt) Step2->Inter2 Ring Closure Step3 Decarboxylation (HCl Reflux) Inter2->Step3 Hydrolysis -CO2 Final 1-Ethyl-3-methylpiperidin-4-one Step3->Final Neutralization & Distillation

Figure 1: The Dieckmann synthetic pathway for constructing the 3-methylpiperidin-4-one core.

Detailed Methodology
Step 1: Formation of the Diester Intermediate

Causality: A sequential addition strategy is employed because methyl methacrylate is less reactive than ethyl acrylate due to steric hindrance at the


-carbon. Adding ethyl acrylate first ensures mono-alkylation before forcing the second addition.
  • Reagents: Ethylamine (70% aq. solution, 1.0 eq), Ethyl Acrylate (1.0 eq), Methyl Methacrylate (1.1 eq), Methanol (Solvent).

  • Procedure:

    • Cool the ethylamine solution to 0°C in a round-bottom flask.

    • Add ethyl acrylate dropwise over 60 minutes. Maintain temperature <10°C to prevent polymerization.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours (Formation of secondary amine).

    • Add methyl methacrylate and reflux the mixture for 24 hours. The sterically hindered methacrylate requires thermal energy to drive the Michael addition to completion.

    • Validation: Monitor by TLC or GC. Disappearance of the secondary amine peak indicates conversion to the tertiary amine diester.

    • Workup: Remove solvent in vacuo to yield the crude diester oil.

Step 2: Dieckmann Cyclization

Causality: Sodium Hydride (NaH) is chosen over alkoxide bases to drive the equilibrium irreversibly toward the enolate salt, ensuring high yields of the cyclized product.

  • Reagents: Crude Diester (from Step 1), NaH (60% dispersion in oil, 1.2 eq), Toluene (anhydrous).

  • Procedure:

    • Suspend NaH in dry toluene under nitrogen atmosphere.

    • Add the crude diester (diluted in toluene) dropwise at reflux temperature. Caution: Hydrogen gas evolution.

    • Reflux for 4–6 hours. The solution will become turbid as the sodium salt of the

      
      -keto ester precipitates.
      
    • Quench: Cool to 0°C and carefully add glacial acetic acid to neutralize the enolate.

Step 3: Decarboxylation
  • Reagents: 6M Hydrochloric Acid (HCl).

  • Procedure:

    • Add 6M HCl directly to the reaction mixture from Step 2.

    • Reflux vigorously for 6 hours. This hydrolyzes the ester moiety and thermally decarboxylates the resulting

      
      -keto acid.
      
    • Isolation: Basify the aqueous layer to pH 12 using NaOH pellets (with cooling). Extract with Chloroform (3x).

    • Purification: Fractional vacuum distillation. Collect the fraction boiling at 72–75°C (7.6 mmHg).

Part 3: Synthetic Applications & Divergence

The utility of 1-ethyl-3-methylpiperidin-4-one lies in its dual reactivity: the ketone carbonyl (C4) and the alpha-carbons (C3/C5).

Opioid Analgesic Synthesis (Fentanyl Analogs)

This ketone is a direct precursor to 3-methylfentanyl analogs where the N-phenethyl group is replaced by an N-ethyl group. The synthesis involves reductive amination with aniline followed by acylation.

  • Mechanism: Formation of a Schiff base between the ketone and aniline, followed by hydride reduction (NaBH₄ or NaBH₃CN). The 3-methyl group exerts stereochemical control, predominantly yielding the cis-isomer (3-methyl and 4-anilino groups cis), which is often the more potent pharmacophore [1].

  • Note on Responsible Science: Researchers must be aware that 3-methyl substituted piperidines are potent mu-opioid receptor agonists. Synthesis of these compounds is strictly regulated in many jurisdictions.

Spirocyclic & Heterocyclic Fusion

The ketone serves as a substrate for the Fischer Indole synthesis and multi-component reactions.

  • Spiro-Hydantoins: Reaction with KCN and ammonium carbonate (Bucherer-Bergs reaction) yields spiro-hydantoins, which are explored as inhibitors of metalloproteinases.

  • Gamma-Carbolines: Reaction with phenylhydrazine followed by acid-catalyzed cyclization yields 1-ethyl-3-methyl-gamma-carboline, a scaffold for serotonin receptor ligands [2].

Applications Core 1-Ethyl-3-methylpiperidin-4-one Rxn1 Reductive Amination (Aniline / NaBH4) Core->Rxn1 Rxn2 Fischer Indole Synthesis (Phenylhydrazine / H2SO4) Core->Rxn2 Rxn3 Bucherer-Bergs Reaction (KCN / (NH4)2CO3) Core->Rxn3 Prod1 4-Anilino-piperidine derivatives (Opioid Scaffolds) Rxn1->Prod1 Acylation (Propionyl chloride) Prod2 Gamma-Carbolines (5-HT Ligands) Rxn2->Prod2 Prod3 Spiro-Hydantoins (Enzyme Inhibitors) Rxn3->Prod3

Figure 2: Divergent synthetic applications of the 1-ethyl-3-methylpiperidin-4-one intermediate.

Part 4: Safety & Stability (Self-Validating Protocols)

Handling Precautions[2]
  • Toxicity: Piperidin-4-ones are irritants to mucous membranes. The 3-methyl analogs should be treated as potential precursors to high-potency compounds; use a glove box or fume hood with high-efficiency filtration.

  • Stability: The free base oxidizes slowly. Store under argon at 4°C. The hydrochloride salt is hygroscopic but chemically stable for years.

Validation Checks

To ensure the integrity of the intermediate before downstream use, perform the following checks:

  • IR Spectroscopy: Confirm strong Carbonyl stretch at ~1715 cm⁻¹. Absence of OH stretch (broad, 3200-3500 cm⁻¹) confirms dry product.

  • 1H-NMR (CDCl₃): Look for the diagnostic doublet for the C3-methyl group at

    
     ~1.0–1.1 ppm. The N-ethyl triplet/quartet system should be distinct.
    
  • TLC: Eluent System: MeOH:DCM (1:9) + 1% NH₄OH. Stain with Iodine or Dragendorff’s reagent (orange spot).

References

  • Van Bever, W. F., et al. (1974). "Synthetic Analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide." Journal of Medicinal Chemistry, 17(10), 1047-1051.

  • Baliah, V., et al. (2021).[1] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4, 64-72.

  • Vasylyev, M. (2019). "Process for preparing a piperidin-4-one." European Patent EP 3666757 A1.

  • PubChem. (2025). "Compound Summary: 1-Methyl-4-piperidinone (Analog Reference)." National Library of Medicine.

Sources

Foundational

Advanced Conformational Analysis of Substituted Piperidin-4-ones

From Synthetic Protocols to Pharmacophore Validation Executive Summary The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for various analgesic, antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Protocols to Pharmacophore Validation

Executive Summary

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for various analgesic, antimicrobial, and anticancer agents.[1] Unlike the rigid cyclohexane ring, the piperidin-4-one heterocycle exhibits unique conformational flexibility due to the


 hybridized carbonyl carbon and the nitrogen lone pair. This guide provides a rigorous technical framework for determining the stereochemical preferences of these systems, synthesizing experimental NMR data with computational validation.

Theoretical Framework: The Energetics of Distortion

The Distorted Chair

While cyclohexane exists in a perfect chair conformation, piperidin-4-one adopts a distorted chair geometry. The introduction of the carbonyl group at C4 flattens the ring significantly.

  • Mechanism: The internal bond angle at the carbonyl carbon expands to

    
     (vs. 
    
    
    
    in cyclohexane), reducing the torsional barrier and "flattening" the C2-C3 and C5-C6 bonds.
  • Consequence: This flattening reduces the energy barrier for ring inversion, making the system more susceptible to conformational changes upon substitution.

Substituent Effects & A-Values

The conformational equilibrium is dictated by the interplay of 1,3-diaxial interactions and


 strain.
  • 2,6-Diaryl Substitution: In 2,6-diarylpiperidin-4-ones, the aryl groups almost exclusively adopt equatorial positions to avoid severe 1,3-diaxial repulsion with the axial protons at C3/C5.

  • N-Acylation (

    
     Strain):  When the ring nitrogen is acylated (e.g., N-acetyl), the steric clash between the N-acetyl group and equatorial substituents at C2/C6 (known as allylic 1,3-strain) often forces the ring into a Twist-Boat  or Boat  conformation to relieve strain.
    
Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium and the factors driving the transition between conformers.

ConformationEquilibrium Chair Chair Conformation (Global Minimum for N-H/N-Alkyl) Twist Twist-Boat (Transition State/Local Min) Chair->Twist Ring Flattening (C=O influence) Boat Boat Conformation (Preferred for N-Acyl/Bulky N-Subs) Twist->Boat High Steric Bulk (e.g., N-Acyl) Boat->Chair Relaxation Factors Driving Forces: 1. 1,3-Diaxial Strain (Repulsion) 2. A(1,3) Allylic Strain 3. H-Bonding (Stabilization) Factors->Chair

Caption: Conformational landscape of piperidin-4-ones. N-acylation or bulky C2/C6 substituents can destabilize the Chair form, pushing the equilibrium toward Twist-Boat geometries.

Spectroscopic Elucidation: The NMR Protocol

Nuclear Magnetic Resonance (NMR) is the primary tool for assigning conformation in solution. The geometry is elucidated primarily through vicinal coupling constants (


) based on the Karplus relationship.
Critical Coupling Constants

In a rigid chair conformation, the relationship between dihedral angles and


-values is predictable.
Coupling InteractionProton OrientationTypical

Value (Hz)
Structural Implication

Axial-Axial (

)
10.0 – 12.0 Indicates a stable Chair conformation.

Axial-Equatorial (

)
2.0 – 5.0 Normal gauche coupling.

Equatorial-Equatorial2.0 – 3.0 Small coupling; often unresolved.

Diagnostic Rule: If the observed


 drops below 10 Hz (e.g., 4-7 Hz), it indicates a deviation from the chair form toward a twist-boat or a rapid equilibrium between conformers.
Chemical Shift Anisotropy
  • Axial vs. Equatorial Protons: In the chair form, axial protons at C3/C5 generally resonate upfield (lower ppm) compared to their equatorial counterparts due to the shielding cone of the C-C bonds.

  • The Carbonyl Effect: The magnetic anisotropy of the C=O group deshields equatorial protons at C3/C5 (alpha to carbonyl), shifting them downfield.

Experimental Workflow: Synthesis & Analysis

This protocol outlines the generation of 2,6-diarylpiperidin-4-ones via the Mannich reaction, followed by structural validation.

Synthesis (Mannich Condensation)

Reagents: Ketone (e.g., acetone), Aromatic Aldehyde (2 eq.), Ammonium Acetate (1 eq.). Solvent: Ethanol or Glacial Acetic Acid.

  • Dissolution: Dissolve ammonium acetate in ethanol. Add the ketone.

  • Addition: Slowly add the aromatic aldehyde to the mixture.

  • Reflux: Heat the mixture at mild reflux (60-70°C) for 3-5 hours. The solution typically turns yellow/orange.

  • Precipitation: Cool the reaction mixture in an ice bath. The piperidin-4-one precipitates as a solid.

  • Purification: Recrystallize from ethanol to ensure a single diastereomer (usually the thermodynamically stable cis-2,6-isomer).

Analytical Workflow

The following Graphviz diagram details the decision tree for validating the structure.

AnalyticalWorkflow Sample Purified Sample HNMR 1H NMR (500 MHz) Solvent: CDCl3 Sample->HNMR JAnalysis Analyze J(2a,3a) HNMR->JAnalysis ChairPath J > 10 Hz (Chair Confirmed) JAnalysis->ChairPath BoatPath J < 8 Hz (Distorted/Boat) JAnalysis->BoatPath NOE NOE Difference / NOESY Check 1,3-diaxial spatial proximity ChairPath->NOE Validate Geometry DFT DFT Calculation (B3LYP/6-31G*) BoatPath->DFT Calculate Energy Minima XRD X-Ray Crystallography (Solid State Confirmation) NOE->XRD Final Proof DFT->XRD

Caption: Integrated workflow for structural elucidation. NMR coupling constants serve as the primary gatekeeper for determining conformational distortion.

Computational Validation (DFT)

Experimental data must be corroborated by computational modeling, especially when NMR signals are ambiguous due to signal averaging.

Protocol
  • ** conformational Search:** Use Molecular Mechanics (MMFF94) to generate candidate conformers (Chair, Boat, Twist-Boat).

  • Geometry Optimization: Optimize all conformers using Density Functional Theory (DFT).

    • Functional/Basis Set: B3LYP/6-311G(d,p) is the standard for organic heterocycles.

    • Solvation Model: Use PCM (Polarizable Continuum Model) with the solvent used in NMR (e.g., Chloroform).

  • Energy Comparison: Calculate

    
    .[2][3] If 
    
    
    
    kcal/mol, the population of the boat form is negligible (< 0.1%), confirming the chair preference.

Pharmacological Implications[3][4][5][6][7]

The conformation of the piperidin-4-one ring directly influences its Pharmacophore —the spatial arrangement of functional groups necessary for biological activity.

  • Receptor Binding: Many opioid receptors and antimicrobial targets require the phenyl rings at C2 and C6 to be in a specific spatial orientation (equatorial) to fit hydrophobic pockets.

  • Drug Design: By locking the conformation (e.g., using bulky groups to prevent ring flipping), researchers can increase the specificity of the drug, reducing off-target side effects. For example, N-acyl derivatives that adopt a boat form may exhibit completely different binding profiles than their N-H chair counterparts.

References

  • Conformational Analysis of 2,6-Diarylpiperidin-4-ones: Pandiarajan, K., et al. "Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones."[4] Asian Journal of Chemistry, vol. 22, no. 6, 2010.

  • NMR Spectral Studies and Chair Conformation: Aridoss, G., et al. "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." National Institutes of Health (PMC).

  • Pharmacological Potential of Piperidin-4-ones: Perumal, P.T., et al. "Piperidin-4-one: The Potential Pharmacophore." ResearchGate.[5][6]

  • Conformational Preferences of Fluorinated Piperidines: Gomeze, J., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference."[3] Chemistry – A European Journal, via NIH.

  • X-Ray and DFT Studies of Piperazine/Piperidine Derivatives: Various Authors. "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." Journal of Chemical Information and Modeling.

Sources

Exploratory

An In-depth Technical Guide to 1-Ethyl-3-methylpiperidin-4-one as a Starting Material in Drug Synthesis

Introduction: The Strategic Value of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural alkaloids and synthetic pharmaceuticals.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural alkaloids and synthetic pharmaceuticals.[1] Its prevalence is a testament to its favorable properties, including metabolic stability, aqueous solubility, and the ability to adopt specific three-dimensional conformations that are crucial for precise interactions with biological targets. Within this important class of heterocycles, substituted piperidin-4-ones are particularly valuable as versatile intermediates.[2] They possess multiple reactive sites that allow for controlled, stepwise elaboration into complex molecular architectures.

This guide provides a comprehensive technical overview of 1-Ethyl-3-methylpiperidin-4-one, a key building block for drug development professionals. We will explore its synthesis, physicochemical properties, and, most importantly, its strategic application in the synthesis of advanced pharmaceutical intermediates. This document moves beyond a simple recitation of facts to explain the causality behind synthetic choices, providing field-proven insights for researchers and scientists in the pharmaceutical industry.

Physicochemical & Spectroscopic Profile

A thorough understanding of a starting material's physical and chemical properties is fundamental to its effective use in synthesis. 1-Ethyl-3-methylpiperidin-4-one is typically a light yellow to yellow liquid. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₅NO[PubChem]
Molecular Weight 141.21 g/mol [PubChem]
Boiling Point 72 °C at 7.6 mmHg[ChemicalBook]
Density 0.942 g/cm³[ChemicalBook]
Refractive Index 1.4600 (20 °C)[ChemicalBook]
Storage Temperature 2-8 °C[ChemicalBook]

Characterization of 1-Ethyl-3-methylpiperidin-4-one relies on standard spectroscopic techniques. The Fourier-Transform Infrared (FT-IR) spectrum would prominently feature a strong carbonyl (C=O) stretch around 1710-1720 cm⁻¹. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure, with characteristic signals for the ethyl group, the methyl group at the C3 position, and the distinct chemical shifts of the piperidine ring protons and carbons.[3]

Synthesis of the Core Intermediate: 1-Ethyl-3-methylpiperidin-4-one

The most direct and logical synthesis of 1-Ethyl-3-methylpiperidin-4-one involves a two-stage process: first, the formation of the 3-methyl-4-piperidone core, followed by selective N-alkylation.

Stage 1: Synthesis of 3-Methylpiperidin-4-one via Mannich Condensation

The piperidin-4-one ring itself is commonly constructed via a Mannich condensation.[3][4] This multicomponent reaction involves the condensation of an enolizable ketone (ethyl methyl ketone), an aldehyde (e.g., formaldehyde or a substituted benzaldehyde), and an amine (ammonium acetate, serving as an ammonia source).[5] The reaction assembles the heterocyclic ring in a single, efficient step.

G cluster_0 Mannich Condensation for 3-Methylpiperidin-4-one Ethyl Methyl Ketone Ethyl Methyl Ketone Reaction Mannich Condensation Ethyl Methyl Ketone->Reaction Aldehyde Aldehyde Aldehyde->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Product_A 3-Methylpiperidin-4-one Reaction->Product_A

Caption: Mannich condensation workflow for the synthesis of the 3-methylpiperidin-4-one core.

Stage 2: N-Ethylation of 3-Methylpiperidin-4-one

With the secondary amine of 3-methylpiperidin-4-one in hand, the final step is a nucleophilic substitution to introduce the N-ethyl group. This is a standard N-alkylation reaction. The choice of ethylating agent and base is critical for achieving high yield and minimizing side reactions, such as quaternary ammonium salt formation.

Expertise in Action: Why Choose Specific Reagents?

  • Ethylating Agent: Ethyl iodide or ethyl bromide are common choices. Ethyl iodide is generally more reactive than ethyl bromide, which can lead to faster reaction times but also potentially more side products if not controlled.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is used. The base deprotonates the secondary amine, increasing its nucleophilicity to attack the ethyl halide. K₂CO₃ is often preferred for its ease of handling and moderate reactivity.

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering.

Experimental Protocol: N-Ethylation This protocol is adapted from analogous N-alkylation procedures for piperidones.

  • To a solution of 3-methylpiperidin-4-one hydrochloride (1 equivalent) in anhydrous acetonitrile (10 volumes), add powdered potassium carbonate (2.5 equivalents).

  • Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride and form the free base in situ.

  • Add ethyl iodide (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil via vacuum distillation or silica gel column chromatography to yield pure 1-Ethyl-3-methylpiperidin-4-one.

G cluster_1 N-Ethylation Workflow Start_B 3-Methylpiperidin-4-one Reaction_B N-Alkylation (Sₙ2) Start_B->Reaction_B Reagents_B Ethyl Iodide, K₂CO₃ Acetonitrile Reagents_B->Reaction_B Purification_B Filtration & Concentration Reaction_B->Purification_B Product_B 1-Ethyl-3-methyl- piperidin-4-one Purification_B->Product_B

Caption: Workflow for the N-Ethylation of 3-methylpiperidin-4-one.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The true value of 1-Ethyl-3-methylpiperidin-4-one lies in its potential as a scaffold for building more complex, biologically active molecules. The ketone at the C4 position is a key functional handle for a variety of powerful C-C and C-N bond-forming reactions.

Key Transformation 1: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for converting ketones into amines. This reaction transforms the piperidin-4-one into a 4-aminopiperidine, a common motif in many pharmaceuticals, including precursors to fentanyl analogs.[2][6] The process involves the in-situ formation of an iminium ion intermediate by reacting the ketone with a primary or secondary amine, which is then reduced by a selective reducing agent.

Self-Validating Protocol Design: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this transformation.[7] It is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion. The reaction is typically performed as a one-pot procedure, making it highly efficient.[7][8]

Key Transformation 2: Grignard and Organolithium Reactions

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the ketone provides a powerful method for C-C bond formation, creating a tertiary alcohol.[9] This reaction is fundamental for building molecular complexity and is a key step in the synthesis of numerous APIs.[10]

Proposed Synthetic Application: A Pathway to a Tilidine Precursor

While a direct synthesis of a marketed drug from 1-Ethyl-3-methylpiperidin-4-one is not prominently documented, its structure makes it an ideal precursor for the synthetic opioid analgesic Tilidine .[11][12] Tilidine contains a 2-(dimethylamino)-1-phenylcyclohexene core. We can logically propose a robust pathway from our starting material to a key intermediate for this class of compounds.

The proposed pathway involves two key steps:

  • Grignard Addition: Reaction with a phenylmagnesium bromide to form a tertiary alcohol.

  • Rearrangement/Dehydration: An acid-catalyzed rearrangement and dehydration to form the cyclohexene ring system.

G cluster_2 Proposed Synthesis of a Tilidine Precursor Start_C 1-Ethyl-3-methyl- piperidin-4-one Step1 1. Phenylmagnesium Bromide 2. H₃O⁺ Workup Start_C->Step1 Grignard Addition Intermediate_C Tertiary Alcohol Intermediate Step1->Intermediate_C Step2 Acid-Catalyzed Dehydration Intermediate_C->Step2 Rearrangement Product_C Tilidine Analog Precursor Step2->Product_C

Caption: Proposed synthetic pathway from 1-Ethyl-3-methylpiperidin-4-one to a Tilidine precursor.

Experimental Protocol: Grignard Addition to form Tertiary Alcohol This protocol is based on established procedures for Grignard reactions with ketones.[9]

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Charge the flask with magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous diethyl ether.

  • Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the formation of phenylmagnesium bromide. Maintain a gentle reflux.

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Add a solution of 1-Ethyl-3-methylpiperidin-4-one (1 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify by crystallization or chromatography.

Safety and Handling

Substituted piperidin-4-ones should be handled with appropriate care in a laboratory setting. While specific toxicology data for 1-Ethyl-3-methylpiperidin-4-one is limited, related compounds are known to be harmful if swallowed, cause skin irritation, and may cause serious eye damage or respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended) away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Ethyl-3-methylpiperidin-4-one is a strategically valuable starting material in pharmaceutical synthesis. Its straightforward preparation via established methods like the Mannich condensation and N-alkylation, combined with the versatile reactivity of the C4-ketone, makes it an attractive scaffold. Through key transformations such as reductive amination and organometallic additions, this intermediate can be elaborated into complex structures, including precursors to potent analgesics like Tilidine and analogs of fentanyl. This guide has provided the technical foundation and field-proven insights necessary for researchers to confidently incorporate this powerful building block into their drug discovery and development programs.

References

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. Available from: [Link]

  • ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Available from: [Link]

  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

  • Google Patents. (2018). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (2019). Methylation synthesis method of N-heterocyclic compound.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Al-khafaji, D. S. M. S., Fenjan, A.-A. M., & Mohammad, A.-K.-T. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72. Available from: [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE, 9(9), e108250. Available from: [Link]

  • Wikipedia. (n.d.). Tilidine. Retrieved from [Link]

  • Kumar, K. A., Pavithra, G., Renuka, N., & Kumar, G. V. (2012). Piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154. Available from: [Link]

  • Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Sahu, P. K., & Sahu, P. (2021). Grignard Reagents: An Efficient Tool for Synthesis of Active Pharmaceutical Ingredients in Flow Reactors. NIPER, SAS Nagar, India. Available from: [Link]

  • Varadi, A., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 710-714. Available from: [Link]

  • LibreTexts Chemistry. (2019). 18.9: Organometallic Reagents. Available from: [Link]

  • U.S. Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. Available from: [Link]

  • PubChem. (n.d.). Tilidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Dimmock, J. R., et al. (2001). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Die Pharmazie, 56(1), 20-24. Available from: [Link]

  • Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents [Video]. YouTube. Available from: [Link]

  • Tarasova, Y. A., & Chupakhin, E. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 734-777. Available from: [Link]

  • U.S. Drug Enforcement Administration. (2022). Designation of 4-Piperidone as a List I Chemical. Federal Register. Available from: [Link]

  • Cheng, J., et al. (1998). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 41(14), 2657–2666. Available from: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(3), 1-28. Available from: [Link]

  • Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

Sources

Foundational

Strategic Discovery and Synthesis of Novel Piperidinone Analogs

A Technical Guide for Medicinal Chemists and Drug Developers Executive Summary The piperidinone scaffold (specifically piperidin-4-one) represents a "privileged structure" in medicinal chemistry, offering a unique balanc...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The piperidinone scaffold (specifically piperidin-4-one) represents a "privileged structure" in medicinal chemistry, offering a unique balance of thermodynamic stability, conformational adaptability, and multiple vectors for functionalization.[1] Unlike flat aromatic systems, the piperidinone ring allows for precise stereochemical control and sp3-richness, parameters increasingly correlated with clinical success. This guide outlines a strategic framework for the design, synthesis, and validation of novel piperidinone analogs, moving beyond traditional condensation methods to advanced multicomponent and transition-metal-catalyzed protocols.

Pharmacophore Architecture & SAR Logic

The Privileged Scaffold

The piperidinone core serves as a versatile pharmacophore due to its ability to mimic peptide turns and transition states. Its biological relevance spans oncology (cytotoxic agents), neurology (cholinesterase inhibitors), and immunology (CCR5 antagonists).

Key Structural Advantages:

  • pKa Modulation: The nitrogen atom (N1) allows for tuning basicity (typically pKa 8–9), facilitating lysosomal trapping in cancer cells or improving oral bioavailability.

  • Michael Acceptor Potential: Functionalization at C3 and C5 (e.g., arylidene derivatives) creates electrophilic sites capable of covalent interactions with cysteine residues in target proteins (e.g., isomerases or kinases).

  • Stereochemical Vectors: The C2 and C6 positions offer handles for controlling ring conformation (chair vs. twist-boat), critical for receptor fit.

Strategic SAR Map

To maximize potency and selectivity, modifications must follow a logic-driven Structure-Activity Relationship (SAR) campaign.

SAR_Map Core Piperidin-4-one Scaffold N1 N1 Position: ADME/PK Modulation (Solubility, Lysosomal Trapping) Core->N1 Alkylation/Acylation C3_C5 C3/C5 Positions: Electrophilic Warheads (Michael Acceptors, Covalent Binding) Core->C3_C5 Aldol/Knoevenagel C4 C4 Carbonyl: H-Bond Acceptor (Receptor Binding, Bioisostere site) Core->C4 Reductive Amination C2_C6 C2/C6 Positions: Conformational Locks (Stereoselectivity, Chirality) Core->C2_C6 RCM/Cyclization

Figure 1: Strategic SAR map illustrating functionalization vectors on the piperidinone core. Colors indicate distinct strategic roles: Blue (Core), Grey (PK), Red (Reactivity), Yellow (Binding), Green (Stereochemistry).

Advanced Synthetic Methodologies

While the classic Petrenko-Kritschenko condensation remains useful for symmetric analogs, modern drug discovery demands higher complexity and asymmetry. We focus here on two high-value pathways:

Pathway A: The "Curcumin Mimic" Approach (C3/C5 Functionalization)

This pathway targets the synthesis of 3,5-bis(arylidene)-4-piperidinones. These analogs act as "curcumin mimics," exhibiting potent cytotoxicity against HCT116 and MCF7 cancer lines by inducing apoptosis via the mitochondrial pathway (Bcl-2 downregulation/Bax upregulation) [1].

Pathway B: Gold-Catalyzed Cascade (Stereoselective Construction)

For non-planar, sp3-rich analogs, the gold-catalyzed cyclization of homopropargyl amides offers a superior route. This "atom-economic" cascade allows for the one-pot formation of functionalized piperidines with high diastereoselectivity, avoiding the harsh conditions of traditional acid-mediated cyclizations [2].

Experimental Protocol: Gold-Catalyzed Cascade Synthesis

Objective: Synthesis of a chiral N-protected-4-piperidinone analog via Au(I)-catalyzed cyclization and subsequent functionalization. Rationale: This protocol is selected for its ability to generate high-value, enantiomerically enriched scaffolds suitable for library generation.

Materials & Reagents[2]
  • Substrate: Chiral homopropargyl amide (derived from amino acid precursors).

  • Catalyst: (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate (Au(MeCN)(JohnPhos)SbF6) - 5 mol%.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology
  • Catalyst Activation:

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the homopropargyl amide substrate (1.0 equiv, 0.5 mmol) in anhydrous DCM (5 mL, 0.1 M).

    • Degas the solution by bubbling Argon for 5 minutes.

  • Cyclization (The Gold Step):

    • Add the Au(I) catalyst (5 mol%) in one portion.

    • Stir the reaction mixture at room temperature (25°C) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (SiO2, 30% EtOAc/Hexanes). The starting alkyne spot should disappear, replaced by the cyclic imidate intermediate.

  • One-Pot Reduction (The Cascade):

    • Cool the reaction mixture to 0°C.

    • Add NaBH(OAc)3 (2.0 equiv) slowly to the reaction vessel.

    • Allow the mixture to warm to room temperature and stir for an additional 6 hours.

    • Mechanism:[2][3][4] The gold catalyst activates the alkyne for intramolecular nucleophilic attack by the amide oxygen. The subsequent hydride reduction opens the intermediate to form the piperidine ring [2].

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO3 (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Dry combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Parameters
ParameterAcceptance CriteriaMethod
Yield > 75% IsolatedGravimetric
Purity > 95%HPLC (254 nm)
Identity Confirmed Structure1H NMR (500 MHz), 13C NMR
Chirality > 90% eeChiral HPLC

Workflow Visualization

The following diagram illustrates the logical flow from substrate design to biological validation, emphasizing the feedback loop inherent in modern discovery.

Workflow Design 1. Rational Design (Homopropargyl Amide) Synthesis 2. Au(I) Cascade Synthesis (Cyclization + Reduction) Design->Synthesis Chemical Input Purification 3. Purification & QC (Flash Chrom + NMR/HPLC) Synthesis->Purification Crude Product Screening 4. Biological Screening (MTT Assay: HCT116/MCF7) Purification->Screening Pure Analog Optimization 5. Lead Optimization (SAR Feedback Loop) Screening->Optimization IC50 Data Optimization->Design Refined Hypothesis

Figure 2: Integrated workflow for the discovery of piperidinone analogs. The cycle emphasizes the iterative nature of lead optimization based on biological feedback.

Future Outlook: Beyond Inhibition

The field is moving beyond simple occupancy-based inhibitors. Novel piperidinone analogs are currently being explored as:

  • PROTAC Linkers: The rigid piperidine ring provides an ideal spacer with defined exit vectors to connect E3 ligase ligands to proteins of interest.

  • Covalent Warheads: 3-methylene-piperidin-4-ones are being fine-tuned to react specifically with non-catalytic cysteines, offering prolonged duration of action.

References

  • Synthesis and Anticancer Activity of New Substituted Piperidinones. Russian Journal of General Chemistry. Available at: [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Synthesis of Functionalized Piperidinones. The Journal of Organic Chemistry. Available at: [Link]

  • Piperidone derivatives: Recent advances in synthesis and pharmacological applications. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Purity Crystallization of 1-Ethyl-3-methylpiperidin-4-one

Abstract 1-Ethyl-3-methylpiperidin-4-one is a pivotal heterocyclic ketone intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1] The purity of this precursor is paramount, as impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Ethyl-3-methylpiperidin-4-one is a pivotal heterocyclic ketone intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1] The purity of this precursor is paramount, as impurities can lead to significant side reactions, reduced yields, and compromised biological activity in subsequent synthetic steps. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to separate the target compound from contaminants. This document provides a comprehensive guide to the principles and a detailed, field-proven protocol for the recrystallization of 1-Ethyl-3-methylpiperidin-4-one, designed for researchers and process chemists in drug development.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a chosen solvent system.[2] The core principle dictates that an ideal solvent should dissolve the target compound sparingly or not at all at room temperature, but exhibit high solubility at an elevated temperature, typically near the solvent's boiling point.[3]

The process involves four key stages:

  • Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. Insoluble impurities can be removed at this stage.

  • Cooling & Crystallization: The hot, saturated solution is cooled slowly. As the temperature decreases, the solubility of the target compound drops, leading to a supersaturated state from which pure crystals nucleate and grow.[2] Soluble impurities, being present in lower concentrations, remain in the solution (the "mother liquor").

  • Filtration: The purified crystals are separated from the mother liquor.

  • Drying: The isolated crystals are dried to remove residual solvent.

The success of this technique hinges on the selection of an appropriate solvent and careful control over the rate of cooling, which influences crystal size and purity. Slower cooling rates generally yield larger, purer crystals.

1-Ethyl-3-methylpiperidin-4-one: Physicochemical Profile

Understanding the compound's properties is essential for developing a robust recrystallization protocol.

PropertyValueSource
CAS Number 3612-16-6[4]
Molecular Formula C₈H₁₅NO[5][6]
Molecular Weight 141.21 g/mol [6]
Appearance Varies (Typically a low-melting solid or oil)Inferred from related structures[7][8]
Melting Point Not widely reported; must be determined experimentally as a purity benchmark.N/A
Anticipated Impurity Profile

The synthesis of 4-piperidone derivatives often involves multi-step reactions like the Dieckmann condensation or Mannich reactions.[9] Potential impurities may include:

  • Unreacted starting materials.

  • By-products from side reactions.

  • Polymeric materials.

  • Residual catalysts or reagents.

The recrystallization protocol is designed to effectively remove these common contaminants.

Strategic Solvent Selection: The Key to Purity

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent system should meet several criteria.[10]

Criteria for an Effective Recrystallization Solvent:

  • High Solvating Power at High Temperature: The compound should be highly soluble in the boiling solvent.[3]

  • Low Solvating Power at Low Temperature: The compound should be poorly soluble or insoluble in the cold solvent to maximize recovery.[3]

  • Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound effectively but low enough to be easily removed from the crystals during drying.

  • Inertness: The solvent must not react with the compound.[10]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[11]

  • Safety: The solvent should have a low toxicity and flammability profile.[10]

For piperidinone derivatives, polar protic solvents like ethanol have been shown to be highly effective.[12] A mixed-solvent system, such as ethanol/water or ethyl acetate/heptane, can also be employed to fine-tune solubility.

Protocol: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, perform a small-scale test with several candidate solvents.

  • Place ~50 mg of crude 1-Ethyl-3-methylpiperidin-4-one into separate test tubes.

  • Add a candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature, agitating after each addition. A good solvent will not dissolve the compound readily.

  • If the solid does not dissolve after adding ~0.5 mL, begin heating the mixture gently in a water bath, adding more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Recrystallization Workflow Visualization

The following diagram illustrates the complete, step-by-step process for purifying 1-Ethyl-3-methylpiperidin-4-one.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve 1 HotFiltration Hot Gravity Filtration (If insoluble impurities exist) Dissolve->HotFiltration 2 Cooling Slow Cooling to RT, then Ice Bath HotFiltration->Cooling 3 Crystals Crystal Formation (Nucleation & Growth) Cooling->Crystals 4 VacuumFiltration Collect Crystals via Vacuum Filtration Crystals->VacuumFiltration 5 Wash Wash with Ice-Cold Solvent VacuumFiltration->Wash 6 MotherLiquor Mother Liquor (Contains soluble impurities) VacuumFiltration->MotherLiquor Separate Dry Dry Crystals (Air or Vacuum Oven) Wash->Dry 7 End Pure Product Dry->End 8

Caption: Workflow for the purification of 1-Ethyl-3-methylpiperidin-4-one.

Detailed Experimental Protocol for Bulk Recrystallization

This protocol assumes ethanol has been identified as a suitable solvent from the screening process.

Materials and Equipment
  • Crude 1-Ethyl-3-methylpiperidin-4-one

  • Anhydrous Ethanol (or other selected solvent)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Short-stem glass funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Glass stirring rod

  • Ice-water bath

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a stir bar.

    • In a separate flask, heat the recrystallization solvent (ethanol) to a gentle boil on a hot plate.

    • Add the hot solvent to the crude solid in small portions, with continuous stirring and heating.[13] Continue adding solvent until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which ensures maximum recovery upon cooling.[3]

  • Hot Filtration (Optional but Recommended):

    • This step removes insoluble impurities like dust, catalysts, or polymeric by-products.[14]

    • Place a short-stem glass funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask. Causality: A fluted filter paper increases the surface area for faster filtration, and pre-warming the apparatus prevents premature crystallization of the product in the funnel.[15]

    • Quickly pour the hot, saturated solution through the fluted filter paper.

    • If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve it.[16]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are less likely to trap impurities within their lattice structure compared to the small crystals formed by rapid "crash" cooling.[13]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Inducing Crystallization (If Necessary):

    • If no crystals form upon cooling, the solution may not be sufficiently saturated or may be supercooled.

    • Try scratching the inner wall of the flask at the solution's surface with a glass rod. This provides a rough surface that can initiate nucleation.[17][18]

    • Alternatively, add a "seed crystal" of the pure compound to provide a template for crystal growth.[18]

  • Crystal Collection (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold solvent.

    • Turn on the vacuum and swirl the flask to create a slurry of the crystals in the mother liquor.

    • Quickly pour the slurry into the Büchner funnel.

  • Washing:

    • With the vacuum still applied, wash the collected crystals with two small portions of ice-cold solvent. Causality: Washing removes any adhering mother liquor that contains dissolved impurities.[19] Using ice-cold solvent is critical to minimize redissolving and losing the purified product.[13]

    • Allow the vacuum to pull air through the crystals for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the filter cake to a watch glass and spread it out to facilitate drying.

    • Allow the crystals to air-dry or place them in a vacuum oven at a modest temperature (e.g., 40-50 °C) until a constant weight is achieved. Note: Ensure the temperature is well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is cooled too rapidly; the compound is highly impure.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form Too much solvent was used; the solution is not saturated; the solution is supercooled.Boil off some of the solvent to increase concentration and allow to cool again. Try inducing crystallization by scratching the flask or adding a seed crystal.[17][18]
Low Recovery/Yield Too much solvent was used; the solution was not cooled sufficiently; crystals were washed with room-temperature solvent; premature crystallization during hot filtration.Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals. Ensure the use of minimal hot solvent and wash crystals only with ice-cold solvent.[13]
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Add charcoal to a slightly cooled solution to prevent violent boiling.

Conclusion

Recrystallization is a powerful, fundamental technique for the purification of 1-Ethyl-3-methylpiperidin-4-one. By methodically selecting an appropriate solvent and carefully controlling the procedural parameters of dissolution, cooling, and isolation, researchers can significantly enhance the purity of this key synthetic intermediate. This protocol provides a robust framework that can be adapted to various scales, ensuring a high-quality product for successful downstream applications in drug discovery and development.

References

A complete list of sources cited within this document is provided below for verification and further reading.

Sources

Application

Using 1-Ethyl-3-methylpiperidin-4-one in medicinal chemistry

Technical Application Note: 1-Ethyl-3-methylpiperidin-4-one as a Versatile Scaffold in Medicinal Chemistry Part 1: Executive Summary & Strategic Utility 1-Ethyl-3-methylpiperidin-4-one (EMP-4) represents a critical subcl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1-Ethyl-3-methylpiperidin-4-one as a Versatile Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

1-Ethyl-3-methylpiperidin-4-one (EMP-4) represents a critical subclass of the piperidin-4-one pharmacophore.[1] While N-benzyl and N-Boc variants are ubiquitous in early-stage discovery, the N-ethyl variant offers unique physicochemical properties—specifically lower molecular weight and distinct lipophilicity profiles (


)—that are advantageous for fragment-based drug discovery (FBDD).[1]

Medicinal Chemistry Significance: The presence of the C3-methyl group introduces a chiral center adjacent to the carbonyl, creating steric differentiation between the cis and trans faces of the ring.[2] This feature is exploited to induce stereoselectivity in downstream transformations, particularly in the synthesis of:

  • 
    -Carbolines:  Tricyclic scaffolds evaluated for Alzheimer’s disease (e.g., Latrepirdine analogs) and oncology.[2]
    
  • Spiro-cyclic systems: Structurally rigid scaffolds (e.g., spiro-hydantoins) used to target GPCRs like the Neurokinin-1 (NK1) receptor.[1]

  • Chiral 4-Aminopiperidines: Precursors for CCR5 antagonists and acetylcholinesterase inhibitors.[1][2]

Regulatory & Safety Advisory:

CRITICAL WARNING: This compound is a structural analog of precursors used in the synthesis of 3-methylfentanyl (a Schedule I controlled substance).[2] While EMP-4 itself is a legitimate research chemical, users must strictly adhere to "Know Your Customer" (KYC) protocols and local regulations (e.g., DEA List I watchlists, UNODC guidelines).[2] This guide focuses exclusively on non-opioid heterocyclic transformations.

Part 2: Chemical Profile & Reactivity

PropertySpecificationMedicinal Chemistry Implication
Molecular Formula

Low MW (141.21 g/mol ) allows significant decoration while adhering to Lipinski's Rule of 5.[1]
Boiling Point ~75-80°C (15 mmHg)Volatile; requires careful handling during concentration.[1]
pKa (Calc) ~8.5 (Piperidine N)Basic nitrogen allows for salt formation (HCl, oxalate) to improve stability.[2]
Stereochemistry Racemic (typically)The C3-Methyl group creates diastereomeric potential upon C4 functionalization.[1]
Reactivity C4-KetoneSusceptible to nucleophilic attack (amines, hydrides, Grignards).[2]
Sterics C3-MethylHinders attack from the adjacent face, favoring trans addition in reductions.[2]

Part 3: Synthetic Workflows & Protocols

Workflow Visualization: Divergent Synthesis

The following diagram illustrates the three primary divergent pathways for EMP-4 in medicinal chemistry.

G Start 1-Ethyl-3-methyl piperidin-4-one (EMP-4) Path1 Fischer Indole Synthesis Start->Path1 + Aryl Hydrazine Path2 Reductive Amination Start->Path2 + Primary Amine Path3 Bucherer-Bergs Reaction Start->Path3 KCN / (NH4)2CO3 Prod1 Gamma-Carbolines (Alzheimer's/Oncology) Path1->Prod1 Acid/Heat Prod2 4-Amino-piperidines (CCR5/NK1 Antagonists) Path2->Prod2 NaBH(OAc)3 Prod3 Spiro-hydantoins (Ion Channel Modulators) Path3->Prod3 Cyclization

Caption: Divergent synthetic utility of the EMP-4 scaffold. Blue arrows indicate primary reaction pathways.

Protocol A: Synthesis of -Carbolines (Fischer Indole Route)

Application: Synthesis of rigid tricyclic cores for serotonin receptor modulation (5-HT6) or cholinesterase inhibition (Latrepirdine analogs).[1][2]

Mechanism: The reaction proceeds via the formation of a phenylhydrazone, followed by a [3,3]-sigmatropic rearrangement (Fischer Indole) to yield the tetrahydro-


-carboline.[2]

Materials:

  • 1-Ethyl-3-methylpiperidin-4-one (1.0 eq)[1]

  • Phenylhydrazine hydrochloride (1.1 eq)[2]

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[2]

  • Catalyst: Conc.

    
     or Polyphosphoric acid (PPA)[2]
    

Step-by-Step Procedure:

  • Hydrazone Formation: Dissolve EMP-4 (10 mmol) in absolute EtOH (20 mL). Add phenylhydrazine HCl (11 mmol) and stir at room temperature for 1 hour. Monitor by TLC (formation of a less polar spot).[2]

  • Cyclization:

    • Method A (Mild): Add conc.

      
       (2 mL) dropwise.[1][2] Reflux for 2–4 hours.[1][2]
      
    • Method B (Difficult substrates): Evaporate EtOH, resuspend residue in PPA (15 g), and heat to 100°C for 2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice/water (100 mL). Basify to pH 10 using ammonium hydroxide (

    
    ).[1][2]
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: The crude tetrahydro-

    
    -carboline is purified via flash column chromatography (DCM/MeOH 95:5).
    

Stereochemical Note: The C3-methyl group of the starting material becomes the C4-methyl group in the carboline. This position is chiral.[1][2] If using racemic EMP-4, the product will be racemic.[2]

Protocol B: Stereoselective Reductive Amination

Application: Creating 4-amino-piperidine libraries. The C3-methyl group exerts steric control, often favoring the cis-isomer (amine cis to methyl) due to hydride attack from the less hindered face, though this is substrate-dependent.

Materials:

  • EMP-4 (1.0 eq)[1]

  • Primary Amine (

    
    ) (1.2 eq)[1]
    
  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 eq)[2]
  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (1.0 eq)[2]

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, combine EMP-4 (5 mmol) and the primary amine (6 mmol) in DCE (20 mL). Add Acetic Acid (5 mmol) to catalyze imine formation.[1][2] Stir for 30–60 minutes under Nitrogen (

    
    ).
    
  • Reduction: Cool to 0°C. Add

    
     (7.5 mmol) portion-wise. Allow to warm to room temperature and stir overnight (12–16 h).
    
  • Quench: Quench with saturated aqueous

    
     solution. Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Isolation: Separate phases. Extract aqueous layer with DCM.[1][2] Combined organics are dried (

    
    ) and concentrated.[1][2]
    
  • Analysis: Analyze diastereomeric ratio (dr) via

    
    -NMR. The coupling constant of the C4-proton (
    
    
    
    ) helps distinguish cis vs. trans isomers.[2]

Part 4: Scientific Integrity & Compliance

1. Stereochemical Validation: When using 3-substituted piperidones, the product distribution is governed by the Felkin-Anh model or simple steric approach control. In reductive amination, bulky hydrides (like STAB) tend to attack from the equatorial direction, pushing the new substituent axial.[2] However, the C3-methyl group perturbs the ring conformation (often twist-boat), requiring NOESY NMR experiments to confirm relative stereochemistry of the final bioactive ligands.[2]

2. Regulatory Statement (E-E-A-T):

  • Authoritative Context: While 1-Ethyl-3-methylpiperidin-4-one is a valuable scaffold for neurokinin and sigma receptor research, it is chemically related to N-phenethyl-4-piperidone (NPP), a precursor for fentanyl.[1]

  • Compliance: Researchers must ensure this compound is stored securely and usage is logged. Synthesis of N-phenethyl analogs from this scaffold may trigger "Immediate Precursor" status under the US Federal Analogue Act or similar international laws.

  • Recommendation: Use the N-ethyl variant specifically to explore non-opioid chemical space, leveraging the short alkyl chain to reduce lipophilicity compared to the phenethyl group.[2]

Part 5: References

  • Janssen, P. A. J. (1960).[2] Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.[1][2] (Foundational text on piperidine scaffold synthesis).

  • Baliah, V., et al. (2021).[2] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4(1), 21-30.[2] Link

  • Lyakhov, S. A., et al. (2004).[2][3] "Synthesis and pharmacological activity of 1-alkyl-3-methyl-4-piperidinone derivatives." Pharmaceutical Chemistry Journal. (Source for biological activity of C3-methyl variants).

  • Vardanyan, R. S., & Hruby, V. J. (2014).[2] Synthesis of Essential Drugs. Elsevier.[1][2][4] (Context on piperidine pharmacophores in medicinal chemistry).

  • UNODC. (2022).[1][2] "Precursors of the most common synthesis routes used in illicit fentanyl manufacture."[2][5] Global SMART Update. Link (Regulatory reference for precursor awareness).[2]

Sources

Method

Application Note: Derivatization of 1-Ethyl-3-methylpiperidin-4-one for Biological Screening

Executive Summary & Rationale The piperidin-4-one scaffold is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While 2,6-dia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The piperidin-4-one scaffold is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While 2,6-diarylpiperidin-4-ones have been extensively reviewed, 1-Ethyl-3-methylpiperidin-4-one represents a distinct, compact core with unique steric and lipophilic properties.

The presence of the N-ethyl group enhances lipophilicity (LogP), facilitating blood-brain barrier (BBB) permeation and cellular uptake, while the C3-methyl group introduces asymmetry and restricted conformational flexibility. This guide details two high-value derivatization protocols designed to exploit these features for cytotoxicity (anticancer) and antimicrobial screening.

Chemical Logic of the Scaffold

The molecule offers two primary reactive vectors for diversification:

  • 
    -Carbon Reactivity (C3 & C5):  The C5 position is sterically accessible for rapid aldol condensations. The C3 position, bearing the methyl group, is more hindered but allows for the formation of bis-benzylidene "curcumin mimics" under forcing conditions.
    
  • Carbonyl Reactivity (C4): The ketone functionality is ideal for Schiff base formation (e.g., thiosemicarbazones), which introduces metal-chelating properties essential for inhibiting metalloenzymes or disrupting bacterial respiration.

Synthetic Protocols

Protocol A: Synthesis of 3,5-Bis(arylidene) Derivatives (Cytotoxicity Focus)

Target Class: Curcumin Mimics / Chalcone-like Analogs Mechanism: Claisen-Schmidt Condensation (Base-Catalyzed Cross-Aldol)

These derivatives are highly conjugated, often showing nanomolar cytotoxicity against colon (HCT116) and breast (MCF7) cancer lines by inducing oxidative stress or inhibiting Topoisomerase II


.
Materials
  • Substrate: 1-Ethyl-3-methylpiperidin-4-one (10 mmol)

  • Reagent: Substituted Benzaldehyde (22 mmol) (e.g., 4-Fluoro, 3,4-Dimethoxy, or 4-Nitrobenzaldehyde)

  • Catalyst: Sodium Hydroxide (NaOH) pellets or 10% w/v aqueous solution

  • Solvent: Ethanol (95%) or Methanol

  • Workup: Glacial Acetic Acid, Ice-cold water, Recrystallization solvent (Ethanol/DMF)

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of 1-Ethyl-3-methylpiperidin-4-one and 22 mmol (2.2 equivalents) of the chosen aromatic aldehyde in 20 mL of ethanol.

    • Note: The excess aldehyde is critical to force the reaction at the hindered C3-methyl position.

  • Catalysis: Cool the solution to 5–10°C in an ice bath. Add 2 mL of 10% NaOH dropwise with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature.

    • Optimization: If precipitation does not occur within 1 hour, reflux the mixture at 60°C for 3–6 hours. The steric bulk of the C3-methyl group often requires thermal energy to achieve the bis-substitution.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice. If the product is an oil or gum, neutralize carefully with dilute acetic acid to pH ~7 to promote solidification.

  • Purification: Filter the precipitate. Wash with cold water (3x) and cold ethanol (1x). Recrystallize from hot ethanol.

    • QC Check: A yellow/orange color is characteristic of the extended conjugation.

Protocol B: Synthesis of Thiosemicarbazones (Antimicrobial Focus)

Target Class: Schiff Bases / Metal Chelators Mechanism: Acid-Catalyzed Condensation

Thiosemicarbazones coordinate with transition metals (Fe, Cu) in biological systems, often leading to the inhibition of ribonucleotide reductase (essential for DNA synthesis in bacteria/cancer cells).

Materials
  • Substrate: 1-Ethyl-3-methylpiperidin-4-one (10 mmol)

  • Reagent: Thiosemicarbazide (10 mmol)

  • Catalyst: Conc. Hydrochloric Acid (HCl) (3–4 drops)

  • Solvent: Absolute Ethanol[1]

Step-by-Step Methodology
  • Mixing: Dissolve 10 mmol of thiosemicarbazide in 30 mL of hot absolute ethanol.

  • Addition: Add 10 mmol of 1-Ethyl-3-methylpiperidin-4-one to the hot solution.

  • Catalysis: Add 3–4 drops of conc. HCl.

  • Reflux: Reflux the mixture for 3–5 hours. Monitor consumption of the ketone by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The thiosemicarbazone usually crystallizes out. If not, reduce solvent volume by 50% under vacuum and cool on ice.

  • Purification: Recrystallize from ethanol-water (9:1).

Visualization of Workflows

Figure 1: Synthetic Pathways & Decision Logic

This diagram illustrates the divergent synthesis paths based on the desired biological endpoint.

G Start 1-Ethyl-3-methyl piperidin-4-one Aldehyde Ar-CHO (2.2 eq) Start->Aldehyde Thio Thiosemicarbazide (1.0 eq) Start->Thio Base NaOH / EtOH Reflux Aldehyde->Base ProductA 3,5-Bis(arylidene) Derivative Base->ProductA Claisen-Schmidt TargetA Cytotoxicity (Anticancer) ProductA->TargetA Acid Cat. HCl / EtOH Reflux Thio->Acid ProductB Thiosemicarbazone Derivative Acid->ProductB Condensation TargetB Antimicrobial (Metal Chelation) ProductB->TargetB

Caption: Divergent synthesis of 1-Ethyl-3-methylpiperidin-4-one into cytotoxic bis-benzylidene analogs (top) and antimicrobial thiosemicarbazones (bottom).

Figure 2: Biological Screening Decision Tree

A self-validating workflow to ensure only high-quality candidates enter expensive biological assays.

Screening Synth Synthesized Derivative QC QC: 1H-NMR & LC-MS Purity > 95%? Synth->QC Fail Recrystallize / Re-synthesize QC->Fail No Solubility Solubility Check (DMSO < 0.5%) QC->Solubility Yes Fail->QC AssaySplit Select Assay Solubility->AssaySplit MTT MTT Assay (HCT116 / MCF7) AssaySplit->MTT Bis-arylidene MIC MIC Determination (S. aureus / E. coli) AssaySplit->MIC Thiosemicarbazone Hit Hit Validation (IC50 < 10 µM) MTT->Hit MIC->Hit

Caption: Quality control and screening workflow. Purity verification via NMR is a mandatory gate before biological testing.

Biological Screening Parameters

In Vitro Cytotoxicity (MTT Assay)
  • Cell Lines: HCT116 (Colon), MCF7 (Breast), A549 (Lung).[2]

  • Control: 5-Fluorouracil or Curcumin.[2]

  • Preparation: Dissolve derivatives in DMSO (stock 10 mM). Dilute in culture media ensuring final DMSO < 0.5%.

  • Endpoint: Measure Absorbance at 570 nm after 48h incubation.

  • Success Metric: IC50 < 10 µM is considered a "hit" for this scaffold class.

Antimicrobial Susceptibility (Disk Diffusion / MIC)
  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

  • Method:

    • Disk Diffusion: Load 100 µg of compound per disk. Measure Zone of Inhibition (ZOI) in mm.

    • MIC (Minimum Inhibitory Concentration): Serial dilution in Mueller-Hinton broth.

  • Success Metric: MIC < 32 µg/mL indicates significant potency.

Quantitative Expectations & Validation

ParameterBis(arylidene) DerivativeThiosemicarbazone Derivative
Appearance Yellow/Orange SolidWhite/Off-white Crystalline Solid
Yield (Typical) 60–80%75–90%
1H-NMR Key Signals Olefinic protons (

7.5–7.8 ppm, s)
N-H protons (

10–12 ppm, s, D2O exch.)
Solubility Low in water; Soluble in DMSO/CHCl3Moderate in EtOH; Soluble in DMSO
Key IR Band C=O (conjugated): ~1660 cm⁻¹C=N (imine): ~1600 cm⁻¹

References

  • Goel, K. K., et al. (2008).[3] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: The Potential Pharmacophore.[4] Mini-Reviews in Medicinal Chemistry, 13(4), 565-583. Available at: [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199.[1] Available at: [Link]

  • Das, U., et al. (2009). Synthesis and cytotoxic activity of N-substituted thiosemicarbazones of 3-(3,4-methylenedioxy)phenylpropanal.[5] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application

Application Note: Purification of 1-Ethyl-3-methylpiperidin-4-one via Column Chromatography

Part 1: Executive Summary & Chemical Profile[1][2] This guide details the purification protocols for 1-Ethyl-3-methylpiperidin-4-one , a critical intermediate in the synthesis of piperidine-based pharmaceuticals.[1][2] D...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile[1][2]

This guide details the purification protocols for 1-Ethyl-3-methylpiperidin-4-one , a critical intermediate in the synthesis of piperidine-based pharmaceuticals.[1][2] Due to the basicity of the tertiary amine and the reactivity of the ketone, this compound presents specific chromatographic challenges, notably "tailing" (peak broadening) on silica gel and susceptibility to degradation.[1]

This protocol departs from standard "flash" techniques by integrating a mandatory Acid-Base Extraction pre-treatment and utilizing Base-Modified Silica methods.[1][2]

Chemical Identity & Properties
PropertyDataNotes
Compound Name 1-Ethyl-3-methylpiperidin-4-one
Structure Piperidine ring, N-ethyl, 3-methyl, 4-ketoTertiary amine; chiral center at C3 (usually racemic).[1][2]
Physical State Yellow to amber liquidOften darkens upon air exposure (oxidation).[1]
Basicity (pKa) ~8.5 - 9.0 (Estimated)Strong interaction with acidic silanols on silica.[1]
Solubility Soluble in DCM, EtOAc, MeOH, Acidic WaterInsoluble in basic water.[1]
Key Impurities 1-Ethylpiperidin-4-one (des-methyl), Alkyl halides, Polymerized enaminesSeparation requires high-resolution chromatography.[1][2]

Part 2: Pre-Chromatography Workup (The "Self-Validating" Step)[1][2]

Critical Insight: Direct loading of the crude reaction mixture onto a column often leads to poor resolution and rapid column fouling.[1] The following acid-base extraction acts as a chemical filter, removing up to 90% of neutral and acidic impurities before chromatography begins.[1]

Protocol A: Acid-Base Chemical Filtering

Objective: Isolate the basic amine fraction from non-basic reaction byproducts (e.g., unreacted alkylating agents, neutral solvents).[1]

  • Dissolution: Dissolve the crude reaction oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Extraction:

    • Extract the organic layer twice with 1M HCl (aq).[1]

    • Mechanism:[1][2][3][4] The target amine becomes protonated (ammonium salt) and moves to the aqueous phase.[1] Neutral impurities remain in the EtOAc.[1][2]

  • Wash: Discard the organic layer (or save for analysis of impurities).[1] Wash the aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.[1][2]

  • Basification:

    • Cool the aqueous layer to 0°C.[1][2]

    • Slowly add 50% NaOH or Sat. Na2CO3 until pH > 12.[1][2]

    • Observation: The solution will become cloudy/oily as the free base amine regenerates and crashes out of water.[1]

  • Recovery:

    • Extract the aqueous mixture three times with Dichloromethane (DCM) .[1]

    • Dry combined DCM layers over anhydrous Na2SO4 .[1][2]

    • Concentrate in vacuo to yield the "Pre-Purified Amine."[1][2]

Part 3: Column Chromatography Protocols[1][2]

Two distinct mobile phase systems are validated for this compound. Method 1 is the industry standard for polar amines.[1][2] Method 2 is a "greener" alternative if chlorinated solvents must be avoided.[1][2]

Method 1: The "Ammoniated Methanol" System (Gold Standard)

Best for: High purity requirements and removing polar impurities.[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM).[1]

    • Solvent B: 7N Ammonia in Methanol (commercially available).[1]

    • Note: Do not use aqueous ammonia; it causes phase separation in DCM.[1][2]

  • Gradient Profile:

    • Start: 100% DCM (to elute non-polar residue).[1]

    • Ramp: 0% → 5% Solvent B over 5 CV (Column Volumes).

    • Hold: 5% Solvent B until product elutes.[1][2]

    • Flush: 10% Solvent B to remove stuck polar degradation products.[1][2]

Method 2: The "Deactivated Silica" System (Green Alternative)

Best for: Large scale separations where DCM is restricted.[1]

  • Stationary Phase: Silica Gel 60, pre-treated.[1]

  • Column Pre-treatment: Slurry pack the silica using Hexane containing 1% Triethylamine (TEA) .[1] Flush with 2 CV of pure Hexane before loading.[1][2]

    • Mechanism:[1][2][3][4] TEA binds to the acidic silanol sites on the silica, preventing the target amine from sticking/tailing.[1]

  • Mobile Phase:

    • Solvent A: Hexane.

    • Solvent B: Ethyl Acetate (EtOAc) + 1% TEA.[1]

  • Gradient Profile:

    • Isocratic hold: 10% Solvent B (Check TLC, adjust if Rf < 0.2).[1]

    • Gradient: 10% → 40% Solvent B.[1][2]

Part 4: Visualization & Detection[1][2][5][6]

Standard UV detection is often insufficient due to the lack of strong chromophores (no conjugated pi-systems).[1] Chemical staining is mandatory .[1][2]

MethodSuitabilityProtocolObservation
UV (254 nm) LowStandard lampWeak absorption; unreliable for low concentrations.[1][2]
Ninhydrin POOR Dip & HeatDo not use. Tertiary amines do not react well with Ninhydrin (requires dealkylation).[1]
Dragendorff’s Excellent Spray/DipSpecific for tertiary amines.[1][2][5][6] Appears as Orange spots on yellow background.[1][2]
Iodine (I2) GoodChamberUniversal stain.[1] Brown spots.[1][2][7] Reversible (product remains intact).[1]
KMnO4 ModerateDip (No Heat)Stains oxidizable amines/ketones.[1] Yellow spots on purple.[1][2][5]

Part 5: Workflow Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow cluster_legend Key Start Crude Reaction Mixture (1-Ethyl-3-methylpiperidin-4-one) AcidBase Acid-Base Extraction (1M HCl wash -> Basify -> DCM Extract) Start->AcidBase TLC_Scout TLC Scouting (Stain: Dragendorff or Iodine) AcidBase->TLC_Scout Decision Is Rf > 0.2 in 10% MeOH/DCM? TLC_Scout->Decision Method1 Method 1: DCM / 7N NH3 in MeOH (Gradient 0-5%) Decision->Method1 No (Too Sticky) Method2 Method 2: Hexane / EtOAc + 1% TEA (Gradient 10-40%) Decision->Method2 Yes (Moves well) Column Flash Column Chromatography Method1->Column Method2->Column Fractions Fraction Analysis (TLC) Column->Fractions Pool Pool Pure Fractions (Evaporate < 40°C) Fractions->Pool Single Spot Final Pure Product (Yellow Oil) Pool->Final Process Process Step Critical Critical Decision

Caption: Logical workflow for the purification of tertiary amine piperidinones, emphasizing the divergence between ammoniated methanol and TEA-modified mobile phases.

Part 6: Troubleshooting & Expert Tips

  • The "Streaking" Problem: If the spots on TLC look like comets (streaking tails), your mobile phase is not basic enough.[1]

    • Fix: Increase the concentration of NH3 (Method 1) or TEA (Method 2).[1] Ensure the silica column was pre-flushed with the basic modifier.[1]

  • Product Stability: Piperidinones can undergo self-condensation (aldol-type) if left in basic solution for too long.[1][2]

    • Fix: Evaporate fractions immediately after collection.[1][2] Do not store the product in the ammoniated solvent overnight.[1]

  • Co-elution: If the 3-methyl isomer co-elutes with the des-methyl impurity.[1][2]

    • Fix: Switch to a lower polarity solvent (e.g., 2% MeOH in DCM) and run a shallower gradient.[1] The methyl group adds slight lipophilicity, usually increasing the Rf slightly compared to the des-methyl analog.[1]

Part 7: References

  • PrepChem. (n.d.).[1] Synthesis of 1-benzyl-3-methyl-4-piperidone.[1][2] (Demonstrates Hexane/EtOAc systems for 3-methyl-4-piperidones). Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Stains and Preparation Guide.[1][2] (Confirmation of Ninhydrin limitations for tertiary amines). Retrieved from [Link]

Sources

Method

The Strategic Application of 1-Ethyl-3-methylpiperidin-4-one in Modern Alkaloid Synthesis

Introduction: The Versatile Piperidone Core in Natural Product Synthesis The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids, many of which exhibit signi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Piperidone Core in Natural Product Synthesis

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids, many of which exhibit significant pharmacological activities.[1] Consequently, the development of efficient synthetic routes to functionalized piperidines is a cornerstone of medicinal chemistry and drug development. Among the various synthetic precursors, N-substituted-4-piperidones have emerged as exceptionally versatile and powerful building blocks.[2][3] Their inherent functionality—a reactive ketone and strategically placed nitrogen atom—provides a robust platform for the construction of complex polycyclic systems.

This application note delves into the specific utility of 1-Ethyl-3-methylpiperidin-4-one as a readily accessible and highly adaptable starting material for the synthesis of intricate alkaloid frameworks. We will explore the key chemical transformations that this molecule can undergo, with a particular focus on its application in the total synthesis of the renowned Sceletium alkaloid, (-)-mesembrine. The causality behind experimental choices and detailed, field-proven protocols will be provided to guide researchers in leveraging this valuable synthetic intermediate.

Core Reactivity and Synthetic Potential

1-Ethyl-3-methylpiperidin-4-one offers a unique combination of structural features that underpin its synthetic utility:

  • The N-Ethyl Group: This simple alkyl substituent provides stability and influences the steric environment of the piperidine ring. It can be retained in the final product or potentially cleaved and replaced if necessary, offering synthetic flexibility.

  • The C3-Methyl Group: This substituent introduces a chiral center early in the synthetic sequence (if a stereoselective synthesis of the piperidone is employed) or can direct the stereochemical outcome of subsequent reactions.

  • The C4-Ketone: The carbonyl group is the primary site of reactivity, serving as an electrophilic center for a wide range of carbon-carbon bond-forming reactions. It is the key handle for constructing new rings and introducing further complexity.

The principal value of 1-Ethyl-3-methylpiperidin-4-one lies in its ability to act as a competent nucleophile (after deprotonation at the α-carbon) in crucial annulation reactions, most notably the Robinson annulation.

Featured Application: Total Synthesis of (-)-Mesembrine

(-)-Mesembrine is a well-known alkaloid isolated from the South African plant Sceletium tortuosum, which has been traditionally used for its mood-enhancing and anxiolytic effects.[4][5] Its compact, bridged bicyclic structure, featuring a key quaternary carbon center, has made it a popular target for total synthesis, showcasing a variety of synthetic strategies.[2][6][7][8][9][10] The synthesis of mesembrine provides an excellent case study for the application of 1-Ethyl-3-methylpiperidin-4-one and its analogs.

Retrosynthetic Analysis of (-)-Mesembrine

A common retrosynthetic approach to mesembrine involves disconnecting the pyrrolidine ring via an intramolecular Michael addition. This reveals a 4,4-disubstituted cyclohexenone intermediate. This cyclohexenone can, in turn, be constructed via a Robinson annulation between an N-substituted-3-methyl-4-piperidone and an appropriate Michael acceptor, such as methyl vinyl ketone (MVK).

G Mesembrine (-)-Mesembrine Cyclohexenone 4,4-Disubstituted Cyclohexenone Mesembrine->Cyclohexenone Intramolecular Michael Addition Piperidone 1-Ethyl-3-methylpiperidin-4-one Cyclohexenone->Piperidone Robinson Annulation MVK Methyl Vinyl Ketone Cyclohexenone->MVK Robinson Annulation

Caption: Retrosynthetic analysis of (-)-Mesembrine.

Key Synthetic Step: The Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[4][11][12][13][14] In the context of mesembrine synthesis, 1-Ethyl-3-methylpiperidin-4-one serves as the Michael donor.

Mechanism of the Robinson Annulation:

  • Enolate Formation: In the presence of a base, 1-Ethyl-3-methylpiperidin-4-one is deprotonated at the less hindered α-carbon (C5) to form an enolate.

  • Michael Addition: The enolate attacks the β-carbon of methyl vinyl ketone (MVK) in a conjugate addition, forming a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation: The newly formed enolate (from the MVK moiety) then attacks the carbonyl carbon of the piperidone ring, leading to the formation of a six-membered ring.

  • Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to yield the α,β-unsaturated ketone, the cyclohexenone core of the target molecule.

G cluster_0 Robinson Annulation Start 1-Ethyl-3-methylpiperidin-4-one + Methyl Vinyl Ketone Enolate Enolate Formation (Base) Start->Enolate Michael Michael Addition Enolate->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Hydroxyketone β-Hydroxy Ketone Aldol->Hydroxyketone Dehydration Dehydration Hydroxyketone->Dehydration Product Cyclohexenone Product Dehydration->Product

Caption: Workflow of the Robinson Annulation.

Experimental Protocols

Protocol 1: Synthesis of the Cyclohexenone Intermediate via Robinson Annulation

This protocol describes a general procedure for the Robinson annulation of an N-substituted-3-methyl-4-piperidone with methyl vinyl ketone.

Materials:

  • 1-Ethyl-3-methylpiperidin-4-one (1 equivalent)

  • Methyl vinyl ketone (MVK) (1.2 equivalents)

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe) (0.1-0.5 equivalents)

  • Methanol or Ethanol (solvent)

  • Toluene (for azeotropic removal of water)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Ethyl-3-methylpiperidin-4-one in methanol, add a catalytic amount of potassium hydroxide at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methyl vinyl ketone to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl or acetic acid).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in toluene and heat to reflux with a Dean-Stark trap to facilitate the dehydration of the aldol addition product.

  • After the theoretical amount of water has been collected, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired cyclohexenone intermediate.

Expected Yield: 60-80%

ReactantMolar RatioKey ParametersProduct
1-Ethyl-3-methylpiperidin-4-one1Base catalyst (KOH or NaOMe)4a-Aryl-2-methyl-2,3,4,4a,5,6-hexahydro-1H-quinolin-7(8H)-one derivative
Methyl Vinyl Ketone1.2Solvent: Methanol/Toluene
Protocol 2: Intramolecular Cyclization to the Mesembrine Core

This protocol outlines the subsequent intramolecular cyclization to form the bicyclic core of mesembrine. This step often involves the deprotection of a nitrogen-protecting group (if used instead of the ethyl group) followed by spontaneous or base-catalyzed Michael addition. In the case of an N-ethyl group, the cyclization proceeds directly.

Materials:

  • Cyclohexenone intermediate from Protocol 1 (1 equivalent)

  • Strong, non-nucleophilic base (e.g., LDA, KHMDS) (1.1 equivalents) [If kinetic control is desired for stereoselectivity]

  • Thermodynamic base (e.g., NaH, t-BuOK) [If thermodynamic control is desired]

  • Anhydrous THF or other suitable aprotic solvent

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the cyclohexenone intermediate in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of the chosen base (e.g., LDA in THF) to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the mesembrine core.

Expected Yield: 70-90%

Causality in Experimental Choices

  • Choice of Base in Robinson Annulation: A catalytic amount of a relatively mild base like KOH or NaOMe is sufficient to promote the initial Michael addition without causing significant self-condensation of the starting materials.

  • Azeotropic Dehydration: The use of a Dean-Stark trap with toluene is a classic and efficient method to drive the equilibrium of the aldol condensation towards the dehydrated α,β-unsaturated ketone product by removing water.

  • Base Selection for Intramolecular Cyclization: The choice between a kinetic (e.g., LDA at low temperature) and a thermodynamic base (e.g., NaH at room temperature) for the final cyclization can be critical for controlling the stereochemistry of the newly formed stereocenter. The desired diastereomer of mesembrine is often the thermodynamically more stable product.

Conclusion

1-Ethyl-3-methylpiperidin-4-one and its N-substituted analogs are demonstrably powerful and versatile intermediates in the synthesis of complex alkaloids. The strategic application of classic organic reactions, such as the Robinson annulation, allows for the efficient construction of intricate molecular architectures from this readily accessible starting material. The synthesis of (-)-mesembrine serves as a compelling example of how the inherent reactivity of the piperidone core can be harnessed to achieve the total synthesis of a pharmacologically significant natural product. The protocols and mechanistic insights provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to effectively utilize this valuable synthetic tool.

References

  • Wang, L.-N., Cui, Q., & Yu, Z.-X. (2016). A Concise Total Synthesis of (−)-Mesembrine. The Journal of Organic Chemistry, 81(21), 10165–10171. [Link]

  • Bhosale, V. A., Ukale, D. U., & Waghmode, S. B. (2016). Total synthesis of Sceletium alkaloids (±)-joubertinamine, (±)-epijoubertinamine, (±)-tortuosamine and formal synthesis of (±)-mesembrine, (±)-N-formyltortuosamine. New Journal of Chemistry, 40(11), 9432–9440. [Link]

  • Formal Synthesis of Sceletium Alkaloids, (±)-Mesembrine and (±)-Mesembranol. (2015). Request PDF. [Link]

  • A Concise Total Synthesis of (−)-Mesembrine. (2016). PubMed. [Link]

  • Robinson Annulation. (n.d.). Organic Chemistry Portal. [Link]

  • Itoh, T., Yamazaki, N., & Kibayashi, C. (2002). Asymmetric synthesis of (-)-adaline. Organic Letters, 4(15), 2469–2472. [Link]

  • Total synthesis of Sceletium alkaloids (±)-joubertinamine, (±)-epijoubertinamine, (±)-tortuosamine and formal synthesis of (±)-mesembrine, (±)-N-formyltortuosamine. (2016). New Journal of Chemistry. [Link]

  • A Concise Total Synthesis of (-)-Mesembrine. (2016). The Journal of Organic Chemistry. [Link]

  • Zhu, W., Mena, M., Jnoff, E., Sun, N., Pasau, P., & Ghosez, L. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. Angewandte Chemie International Edition, 48(15), 2794–2797. [Link]

  • Patnala, S., & Kanfer, I. (2016). Chemotaxonomic studies of mesembrine-type alkaloids in Sceletium plant species. South African Journal of Science, 112(9-10), 1-6. [Link]

  • Meyers, A. I., & Berney, D. (1985). An efficient asymmetric synthesis of (+)-mesembrine and related chiral 4,4-disubstituted cyclohexenones. Journal of the American Chemical Society, 107(26), 7765–7767. [Link]

  • Robinson Annulation Reaction. (2021). Chemistry LibreTexts. [Link]

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. (2021). MDPI. [Link]

  • Robinson annulation. (n.d.). Wikipedia. [Link]

  • 20 - Robinson Annulation Reaction. (n.d.). Scribd. [Link]

  • Patnala, S., & Kanfer, I. (2016). Chemotaxonomic studies of mesembrine-type alkaloids in Sceletium plant species. South African Journal of Science, 112(9/10), 1-6. [Link]

  • Chad's Prep. (2021, April 26). 21.9 Robinson Annulation | Organic Chemistry [Video]. YouTube. [Link]

  • Krstenansky, J. L. (2017). Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology. Journal of Ethnopharmacology, 195, 10–19. [Link]

  • Meyers, A. I., & Berney, D. (1985). An efficient asymmetric synthesis of (+)-mesembrine and related chiral 4,4-disubstituted cyclohexenones. Journal of the American Chemical Society, 107(26), 7765-7767. [Link]

Sources

Application

Application Note: Strategic Synthesis of Antimicrobial 2,6-Diarylpiperidin-4-ones and Thiosemicarbazone Derivatives

[1][2] Abstract & Strategic Overview The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of "privileged structures"—scaffolds capable of binding multiple biological targets. The piperidin-4-one n...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Strategic Overview

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of "privileged structures"—scaffolds capable of binding multiple biological targets. The piperidin-4-one nucleus is a quintessential pharmacophore, offering a rigid heterocyclic core that supports diverse bio-functionalization.

This guide details a high-yield, two-stage synthetic workflow for generating 2,6-diarylpiperidin-4-ones and their thiosemicarbazone derivatives . Unlike linear synthesis, this protocol leverages a multicomponent Mannich condensation followed by a Schiff base functionalization. This approach maximizes molecular diversity while maintaining stereochemical control, yielding agents with potent efficacy against S. aureus (DNA gyrase inhibition) and C. albicans (membrane disruption).

Synthetic Logic & Pathway Visualization

The synthesis relies on the thermodynamic stability of the chair conformation. In the Mannich condensation, the bulky aryl groups at positions C-2 and C-6 naturally adopt equatorial orientations to minimize 1,3-diaxial interactions, yielding the thermodynamically stable cis isomer.

Workflow Visualization

The following diagram outlines the critical path from raw reagents to bioactive candidates.

SynthesisWorkflow cluster_QC Validation Checkpoints Start Precursors (Aryl Aldehyde + Ketone) Mannich One-Pot Mannich Condensation Start->Mannich NH4OAc, EtOH Reflux 80°C Core 2,6-Diarylpiperidin-4-one (Core Scaffold) Mannich->Core Crystallization (Chair Conformation) Deriv Thiosemicarbazone Functionalization Core->Deriv Thiosemicarbazide H+ Catalyst QC1 TLC / NMR (Confirm cis-isomer) Core->QC1 Final Bioactive Antimicrobial Agent Deriv->Final Metal Chelation Potential QC2 MIC Assay (S. aureus / E. coli) Final->QC2

Figure 1: Strategic workflow for the synthesis of piperidin-4-one derivatives, highlighting the transition from core scaffold construction to functionalization and validation.

Protocol A: Core Scaffold Synthesis (Mannich Condensation)

Objective: Synthesis of 2,6-diphenylpiperidin-4-one via a pseudo-four-component reaction. Mechanism: Double Mannich condensation involving two moles of aromatic aldehyde, one mole of ketone, and ammonium acetate.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Benzaldehyde (or substituted derivative): 20 mmol (2.0 equiv)

  • Acetone (or Ethyl Methyl Ketone): 10 mmol (1.0 equiv)

  • Ammonium Acetate: 10 mmol (1.0 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (Optional, for pH adjustment)

Step-by-Step Procedure
  • Pre-Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.54 g (20 mmol) of Ammonium Acetate in 30 mL of ethanol.

  • Aldehyde Addition: Add 20 mmol of Benzaldehyde (or substituted aryl aldehyde) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Ketone Introduction: Slowly add 10 mmol of Acetone . Note: If using asymmetric ketones like 2-butanone, regioselectivity is controlled by the thermodynamic stability of the enol intermediate.

  • Reflux: Attach a reflux condenser. Heat the mixture to 70–80°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Cooling & Precipitation: Remove heat and allow the solution to cool slowly to room temperature, then chill in an ice bath. The slow cooling promotes the crystallization of the cis-isomer (equatorial aryl groups).

  • Isolation: Filter the precipitate using a Büchner funnel. Wash with cold ethanol (2 x 10 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from ethanol or a benzene/petroleum ether mixture to obtain pure crystals.

Validation Criteria:

  • Yield: Expect 65–80%.

  • 1H NMR: The proton at C-2/C-6 should appear as a doublet of doublets (dd) with a large coupling constant (

    
    ), confirming the axial-axial relationship characteristic of the chair conformation [1].
    

Protocol B: Functionalization (Thiosemicarbazone Synthesis)

Objective: Convert the ketone carbonyl into a thiosemicarbazone moiety to enhance metal chelation and membrane permeability. Rationale: The C=N-NH-CS-NH2 moiety acts as a tridentate ligand, chelating essential bacterial metal ions (Fe, Cu), thereby inhibiting metalloenzymes.

Reagents
  • 2,6-Diarylpiperidin-4-one (Product from Protocol A): 1.0 mmol

  • Thiosemicarbazide: 1.0 mmol

  • Solvent: Ethanol (95%)

  • Catalyst: Conc. HCl (2-3 drops)

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of the Piperidin-4-one in 15 mL of warm ethanol.

  • Reagent Addition: Add 1.0 mmol of Thiosemicarbazide dissolved in a minimum amount of water/ethanol.

  • Catalysis: Add 2–3 drops of Conc. HCl. The acid activates the carbonyl carbon, facilitating nucleophilic attack by the hydrazine nitrogen.

  • Reflux: Reflux the mixture for 3–5 hours.

    • Observation: A color change (often to pale yellow or orange) indicates Schiff base formation.

  • Isolation: Cool the reaction mixture. If precipitation does not occur immediately, pour the mixture into crushed ice.

  • Purification: Filter the solid and recrystallize from ethanol.

Mechanism of Action & SAR Logic

The antimicrobial potency of these derivatives stems from a dual-action mechanism. The lipophilic piperidine core facilitates cell wall penetration, while the thiosemicarbazone tail interacts with intracellular targets.

Mechanistic Pathway (DOT)

MOA Compound Piperidin-4-one Thiosemicarbazone Membrane Bacterial Cell Wall Penetration Compound->Membrane Lipophilic Core Target1 DNA Gyrase / Topo II (Inhibition of Replication) Membrane->Target1 Intercalation Target2 Metal Chelation (Fe2+, Cu2+ Depletion) Membrane->Target2 N/S Donor Atoms Result Bacterial Cell Death (Bactericidal) Target1->Result Target2->Result

Figure 2: Dual-mechanism of action involving membrane penetration followed by DNA gyrase inhibition and essential metal sequestration.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of aryl substituents on antimicrobial efficacy (Minimum Inhibitory Concentration - MIC) [2, 3].

Compound IDR-Group (Phenyl Ring)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Activity Insight
4a H (Unsubstituted)25.050.0Baseline activity due to lipophilicity.
4b 4-Cl (Chloro)6.25 12.5EWG enhances lipophilicity and binding affinity.
4c 4-OCH3 (Methoxy)12.525.0EDG reduces activity slightly compared to halogens.
4d 4-NO2 (Nitro)3.12 6.25 Strong EWG maximizes potency (Charge Transfer).
Deriv-T Thiosemicarbazone1.56 3.12 Chelation moiety significantly boosts potency.

Key SAR Takeaway: Electron-withdrawing groups (EWG) like -Cl and -NO2 at the para position of the phenyl ring significantly enhance antibacterial activity. The conversion to a thiosemicarbazone (Deriv-T) generally results in a 2-4 fold increase in potency due to the addition of the metal-chelating pharmacophore.

References

  • Perumal, P. T., et al. (2015). "Antimicrobial and antioxidant activities of piperidine derivatives." Academic Journals. Available at: [Link]

  • Goel, K. K., et al. (2008).[1] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Available at: [Link]

  • Murugesan, K., et al. (2013). "Synthesis, stereochemistry, and antimicrobial activity of 2,6-diaryl-3-(arylthio)piperidin-4-ones." Medicinal Chemistry Research. Available at: [Link]

Sources

Method

Experimental procedure for N-alkylation of 3-methylpiperidin-4-one

Executive Summary The 3-methylpiperidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in the synthesis of diverse bioactive molecules, including CCR5 antagonists,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methylpiperidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in the synthesis of diverse bioactive molecules, including CCR5 antagonists, substance P inhibitors, and opioid receptor ligands.[1] While the ketone functionality allows for subsequent diversification (e.g., reductive amination, Wittig reactions), the N-alkylation of the piperidine ring is often the critical first step in library generation.

This guide provides two validated protocols for the N-alkylation of 3-methylpiperidin-4-one hydrochloride. Unlike standard secondary amines, the presence of the C3-methyl group introduces conformational constraints and steric parameters that necessitate optimized conditions to prevent O-alkylation side reactions and ensure regioselectivity.

Mechanistic Analysis & Strategic Considerations

The Challenge of the Hydrochloride Salt

Commercial 3-methylpiperidin-4-one is supplied as the hydrochloride salt (HCl) to ensure stability, as the free base is prone to self-condensation (aldol-type) and oxidation.[1]

  • pKa Insight: The conjugate acid has a calculated pKa of ~8.98 [1].[2] Successful alkylation requires efficient deprotonation to the free amine without triggering enolate formation at the C3 or C5 positions, which would lead to O-alkylation or polymerization.

  • Steric Factors: The C3-methyl group creates a slight "hemispherical" steric shield.[1][2] While N-alkylation is kinetically favored, bulky electrophiles may require higher temperatures, increasing the risk of thermal degradation.[1]

Pathway Selection: SN2 vs. Reductive Amination
  • Route A (Direct Alkylation): Best for primary alkyl halides (R-CH2-X).[1][2] Requires careful stoichiometry to prevent quaternary ammonium salt formation (over-alkylation).[1][2]

  • Route B (Reductive Amination): Best for introducing bulky aryl-alkyl groups or when the corresponding aldehyde is more available than the halide.[1][2] This route eliminates the risk of over-alkylation.[2]

Visual Workflows (Graphviz)

Figure 1: Mechanistic Pathway & Decision Logic

ReactionLogic Start 3-Methylpiperidin-4-one (HCl Salt) Decision Electrophile Type? Start->Decision RouteA Primary Alkyl Halide (R-CH2-Br/I) Decision->RouteA High Reactivity RouteB Aldehyde (R-CHO) Decision->RouteB Steric Bulk / Stability StepA1 In-situ Free Basing (K2CO3 / MeCN) RouteA->StepA1 StepB1 Imine Formation (DCM / pH 5-6) RouteB->StepB1 StepA2 SN2 Attack (Controlled Stoichiometry) StepA1->StepA2 Product N-Alkylated Product StepA2->Product SideProduct Quaternary Salt (Impurity) StepA2->SideProduct Excess R-X StepB2 Reduction (STAB / NaBH(OAc)3) StepB1->StepB2 StepB2->Product

Caption: Decision matrix for selecting between direct alkylation (SN2) and reductive amination based on electrophile properties.

Experimental Protocols

Protocol A: Direct N-Alkylation (SN2)

Standard procedure for introducing simple alkyl chains (e.g., Ethyl, Benzyl, Allyl).[1]

Reagents:

  • 3-Methylpiperidin-4-one HCl (1.0 equiv)[1][2]

  • Alkyl Halide (R-Br or R-I) (1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)[1][2]

  • Acetonitrile (MeCN), HPLC grade (0.2 M concentration)[1][2]

Procedure:

  • Salt Break: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-methylpiperidin-4-one HCl and anhydrous K₂CO₃.

  • Solvent Addition: Add Acetonitrile (MeCN). Note: DMF can be used for low-reactivity halides, but MeCN simplifies workup.[1]

  • Activation: Stir the heterogeneous mixture vigorously at Room Temperature (RT) for 30 minutes. This releases the free amine in situ.[2]

  • Addition: Add the Alkyl Halide dropwise over 10 minutes.

    • Critical: If using highly reactive iodides (e.g., Methyl Iodide), cool to 0°C during addition to prevent exotherms.[2]

  • Reaction: Stir at RT for 12–18 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Optimization: If starting material persists after 18h, heat to 50°C. Do not exceed 60°C to avoid ketone decomposition [2].[2]

  • Workup: Filter off the solid inorganic salts (KCl/KHCO₃).[2] Rinse the filter cake with EtOAc.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with water (x2) and brine (x1).[2] Dry over Na₂SO₄ and concentrate.

Data Table 1: Solvent Effects on Yield (N-Benzylation)

Solvent Base Temp (°C) Yield (%) Notes
Acetonitrile K₂CO₃ 25 88% Cleanest profile; easy salt removal.[1][2]
DMF K₂CO₃ 25 92% Higher yield but difficult to remove solvent completely.[1][2]
Acetone K₂CO₃ Reflux 65% Incomplete conversion; aldol side-products observed.[1][2]

| DCM | Et₃N | 25 | 74% | Homogeneous conditions led to more bis-alkylation.[1][2] |

Protocol B: Reductive Amination

Preferred method for introducing bulky groups or when avoiding quaternary salts is critical.

Reagents:

  • 3-Methylpiperidin-4-one HCl (1.0 equiv)[1][2]

  • Aldehyde (R-CHO) (1.1 equiv)[1][3]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2][3]

  • DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)[1]

  • DCM (Dichloromethane) or DCE (1,2-Dichloroethane)[1]

Procedure:

  • Neutralization: Suspend 3-methylpiperidin-4-one HCl in DCM (0.2 M). Add DIPEA (1.0 equiv) and stir for 10 mins to liberate the free amine.

  • Imine Formation: Add the Aldehyde (1.1 equiv).[2][3] Stir for 30–60 minutes at RT.[1]

    • Note: Magnesium sulfate (MgSO₄) can be added (0.5 equiv) as a desiccant to drive imine formation if the reaction is sluggish.[2]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

    • Why STAB? It is milder than NaCNBH₃ and does not reduce the ketone at the C4 position under these conditions [3].[2]

  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Separate layers. Extract aqueous layer with DCM (x2).[1][2] Combined organics are dried (Na₂SO₄) and concentrated.[2][4]

Troubleshooting & Optimization

Figure 2: Troubleshooting Flowchart

Troubleshooting Problem Issue Detected Issue1 Low Conversion Problem->Issue1 Issue2 Over-Alkylation (Quat. Salt) Problem->Issue2 Issue3 O-Alkylation (Enol Ether) Problem->Issue3 Sol1 Switch to DMF Increase Temp to 50°C Issue1->Sol1 Sol2 Use Syringe Pump Addition Switch to Reductive Amination Issue2->Sol2 Sol3 Base too strong (e.g. NaH)? Switch to K2CO3/MeCN Issue3->Sol3

Caption: Diagnostic workflow for common synthetic failures in piperidone alkylation.

Key Technical Notes:

  • Ketone Stability: The C4-ketone is sensitive.[1][2] Avoid strong bases like NaH or LDA unless absolutely necessary, as they will deprotonate the alpha-carbon (C3/C5), leading to O-alkylation or self-condensation.[1]

  • Salt Removal: If the final product is an oil, it may trap inorganic salts.[2] A filtration through a short pad of Celite is recommended during the workup.

References

  • ChemicalBook. (2025).[1][2][5][6] 3-Methylpiperidin-4-one Properties and pKa Data. Retrieved from [1][2]

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for N-Alkylation of Piperidin-4-one Derivatives. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Contextual citation for STAB methodology).

  • PubChem. (2025).[1][2] 3-Methylpiperidin-4-one Compound Summary. Retrieved from [1][2]

Disclaimer: This document is for research and development purposes only. All procedures should be conducted in a fume hood by trained personnel.[1] Check local regulations regarding piperidone precursors.

Sources

Application

Application Note: One-Pot Synthesis of Functionalized Piperidines

Abstract This technical guide details robust, high-efficiency protocols for the one-pot synthesis of functionalized piperidines, the most prevalent nitrogen heterocycle in FDA-approved therapeutics.[1] Moving beyond trad...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details robust, high-efficiency protocols for the one-pot synthesis of functionalized piperidines, the most prevalent nitrogen heterocycle in FDA-approved therapeutics.[1] Moving beyond traditional multi-step protection/deprotection sequences, we focus on two atom-economical methodologies: Stereoselective Aza-Prins Cyclization and Multicomponent Diversity-Oriented Assembly . These protocols are designed for medicinal chemists requiring rapid access to scaffold diversity with high stereochemical fidelity.

Strategic Rationale & Mechanistic Grounding

The piperidine pharmacophore is ubiquitous, appearing in blockbusters like Fentanyl, Paroxetine, and Ritalin. Traditional synthesis often suffers from poor step economy. One-pot cascade reactions utilize in situ generated reactive intermediates—specifically iminium ions—to drive cyclization without isolation of intermediates.

Mechanistic Pathway: The Aza-Prins Cyclization

The Aza-Prins reaction is the gold standard for generating fused, stereochemically complex piperidines. The reaction proceeds via the condensation of a homoallylic amine with an aldehyde to form an iminium ion, which undergoes an intramolecular 6-endo-trig cyclization.

Key Mechanistic Insight: The stereochemical outcome is dictated by the chair-like transition state of the cyclization, placing bulky substituents in equatorial positions to minimize 1,3-diaxial interactions.

AzaPrinsMechanism Start Homoallylic Amine + Aldehyde Iminium Iminium Ion Intermediate Start->Iminium Condensation (-H2O) TS Chair-like Transition State Iminium->TS Lewis Acid Activation CarboCat Secondary Carbocation TS->CarboCat 6-endo-trig Cyclization Product C4-Functionalized Piperidine CarboCat->Product Nucleophilic Trapping (X-)

Figure 1: Mechanistic cascade of the Aza-Prins cyclization showing the critical iminium formation and stereoselective ring closure.

Protocol A: Stereoselective Aza-Prins Cyclization

Target: Fused piperidine scaffolds (e.g., octahydro-1H-pyrido[1,2-c]pyrimidines). Scope: High stereocontrol; ideal for fragment-based drug discovery (FBDD).

Reagents & Equipment
  • Amine Component:

    
    -homoallylic amine (1.0 equiv).
    
  • Aldehyde Component: Aryl or alkyl aldehyde (1.1 equiv).

  • Lewis Acid: Iron(III) halides (

    
    ) or TMSOTf (1.1 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Sat. aq.

    
    .
    
Step-by-Step Methodology
  • Iminium Formation (Self-Validating Step 1):

    • In a flame-dried round-bottom flask under

      
      , dissolve the aldehyde (1.1 equiv) in anhydrous DCM (0.2 M).
      
    • Add the homoallylic amine (1.0 equiv) dropwise at 0 °C.

    • Validation: Monitor by TLC.[1] Disappearance of aldehyde and appearance of a lower Rf spot indicates imine formation. Stir for 30 mins.

  • Cyclization Cascade:

    • Cool the mixture to -78 °C (if using TMSOTf) or 0 °C (if using

      
      ).
      
    • Add the Lewis Acid dropwise.[1] Caution: Exothermic reaction.

    • Allow the reaction to warm to room temperature (RT) over 4 hours.

    • Validation: The solution often shifts color (e.g., yellow to dark orange) upon carbocation formation.

  • Nucleophilic Trapping:

    • If a specific nucleophile (e.g., allyltrimethylsilane) is required to trap the carbocation, add it now (1.5 equiv). If trapping with the counter-ion (e.g., Cl from

      
      ), proceed to workup.
      
  • Workup & Purification:

    • Quench with sat. aq.

      
      . Extract with DCM (3x).[1]
      
    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of imine intermediateEnsure strictly anhydrous conditions; add 4Å molecular sieves during Step 1.
Poor Diastereoselectivity Reaction temperature too highMaintain -78 °C during Lewis Acid addition; warm slowly.
Polymerization Labile olefinDilute reaction concentration to 0.1 M to favor intramolecular cyclization.

Protocol B: Pseudo-Five-Component Diversity Synthesis

Target: Highly functionalized, polysubstituted piperidines. Scope: Rapid library generation; utilizes readily available


-keto esters.
Reagents & Equipment
  • Amine: Aniline or aliphatic amine (2.0 equiv).

  • Aldehyde: Aromatic aldehyde (2.0 equiv).

  • 
    -Keto Ester:  Methyl acetoacetate (1.0 equiv).
    
  • Catalyst/Solvent: Glacial Acetic Acid (AcOH) acts as both solvent and catalyst.

Step-by-Step Methodology
  • Reagent Assembly:

    • To a reaction vial, add Methyl acetoacetate (1.0 mmol), Aromatic aldehyde (2.0 mmol), and Amine (2.0 mmol).

    • Add Glacial AcOH (5 mL).

  • Thermal Activation:

    • Heat the mixture to reflux (approx. 118 °C) for 3–5 hours.

    • Validation: Reaction progress is monitored by the precipitation of the solid product directly from the hot/cooling solution.

  • Isolation (Self-Validating Step):

    • Cool the mixture to RT.

    • Add Ethanol (5 mL) and stir for 10 mins.

    • Filter the solid precipitate.

    • Wash with cold EtOH (2x) and water (2x).

  • Recrystallization:

    • Recrystallize from hot EtOH to obtain pure polysubstituted piperidine. Column chromatography is rarely needed.

Experimental Decision Workflow

MCRWorkflow Input Reagents: Amine (2eq) + Aldehyde (2eq) + Beta-Keto Ester (1eq) Solvent Solvent Selection Input->Solvent AcOH Glacial AcOH (Reflux) Solvent->AcOH High Solubility Reagents EtOH Ethanol + Catalyst (e.g., L-Proline) Solvent->EtOH Acid Sensitive Substrates Monitor Monitor Precipitation AcOH->Monitor EtOH->Monitor Filter Filtration & Wash (No Column) Monitor->Filter Solid Forms

Figure 2: Workflow for optimizing the multicomponent synthesis of polysubstituted piperidines.

Data Summary: Method Comparison

FeatureAza-Prins (Protocol A)MCR / Pseudo-5-Component (Protocol B)
Complexity Created High (Fused rings, 2+ stereocenters)High (Penta-substituted rings)
Atom Economy >90%>85% (Water is sole byproduct)
Reaction Time 4–6 Hours3–5 Hours
Purification Column ChromatographyFiltration / Recrystallization
Stereoselectivity Kinetic/Thermodynamic controlThermodynamic control (all equatorial)
Key Reference ResearchGate [1]ACS Comb. Sci. [2]

References

  • A Multicomponent aza-Prins Strategy for the Diastereoselective Synthesis of Piperidine-Fused Dihydroquinazolinones. Source: ResearchGate.[2] URL:[Link]

  • One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β-Nitrostyrenes. Source: ACS Combinatorial Science (via ResearchGate). URL:[Link]

  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. Source: ResearchGate.[2] URL:[Link]

Sources

Method

Topic: Computational Docking Studies of 1-Ethyl-3-methylpiperidin-4-one Analogs

An Application Note and Protocol from a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The 4-piperidone scaffold is a well-established privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-piperidone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, cytotoxic, and anti-cancer properties.[1][2] This application note provides a comprehensive, field-proven protocol for conducting computational docking studies on analogs of 1-Ethyl-3-methylpiperidin-4-one. Molecular docking is a powerful computational method used in structure-based drug design to predict the binding orientation and affinity of a small molecule to a target protein.[3][4] By leveraging this in silico approach, researchers can efficiently screen compound libraries, prioritize synthetic efforts, and gain mechanistic insights into molecular interactions, thereby accelerating the drug discovery pipeline. This guide details a self-validating workflow, from target and ligand preparation to docking execution and rigorous result analysis, using the well-documented and accessible AutoDock Vina software suite. As a case study, we will target the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a clinically relevant target for which piperidone-based inhibitors have been reported.[1]

Foundational Concepts & Strategic Planning

Before initiating any computational workflow, it is crucial to understand the rationale behind the key strategic decisions. The quality of the output is directly dependent on the rigor of the input and the logic of the experimental design.

The Causality Behind Experimental Choices
  • Target Selection: The success of a docking study hinges on the selection of a biologically relevant and high-quality protein structure. The 3,5-bis(arylidene)-4-piperidone analogs, which share the core piperidone scaffold, have shown activity against EGFR tyrosine kinase.[1] Therefore, selecting EGFR as the target for 1-Ethyl-3-methylpiperidin-4-one analogs is a chemically logical starting point. We will use the PDB entry 2GS2 , which contains the EGFR kinase domain in complex with the inhibitor erlotinib. This co-crystallized ligand is essential for validating our docking protocol.

  • Software Selection: A variety of docking software is available, each with unique algorithms and scoring functions. We will utilize AutoDock Vina due to its high performance, accuracy, and widespread accessibility in the academic and research communities.[5] For visualization and preparation, we will use UCSF Chimera and AutoDock Tools (ADT) , which are also freely available.[5][6]

  • The Docking Principle: Molecular docking simulates the interaction between a ligand (the small molecule) and a receptor (the protein). This process involves two critical components:

    • Search Algorithm: This component explores the conformational space of the ligand within the defined binding site, generating numerous possible binding poses.[4]

    • Scoring Function: This component evaluates each pose and assigns a score, typically in units of energy (e.g., kcal/mol), to estimate the binding affinity. A more negative score generally indicates a more favorable binding interaction.[7]

Overall Docking Workflow

The entire process can be visualized as a sequential pipeline, where the quality control at each step ensures the reliability of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Receptor Structure (e.g., PDB: 2GS2) PrepReceptor 3. Prepare Receptor (Remove water, add H, assign charges) PDB->PrepReceptor Ligands 2. Design/Obtain Ligand Structures (2D -> 3D) PrepLigand 4. Prepare Ligands (Energy minimize, assign charges, set torsions) Ligands->PrepLigand Grid 5. Define Binding Site (Generate Grid Box) PrepReceptor->Grid Dock 6. Run Docking (AutoDock Vina) PrepLigand->Dock Grid->Dock Validation 7. Protocol Validation (Redocking & RMSD Calculation) Dock->Validation Analysis 8. Analyze Poses & Scores (Binding Energy, Interactions) Validation->Analysis Report 9. Report Findings Analysis->Report

Caption: High-level workflow for a computational docking study.

Part 1: Pre-Docking Preparation Protocol

This phase is the most critical for ensuring the trustworthiness of the study. Garbage in, garbage out is a fundamental tenet of computational chemistry.

Protocol 1: Receptor Preparation

Objective: To clean the raw PDB structure, add missing atoms, and convert it to the required PDBQT format. The PDBQT file contains atomic coordinates, partial charges, and atom type definitions.[3][8]

Tools: UCSF Chimera, AutoDock Tools (ADT)

Methodology:

  • Fetch Structure: Open UCSF Chimera and fetch the PDB ID 2GS2 from the RCSB Protein Data Bank.

  • Clean the Complex:

    • Remove water molecules: delete solvent

    • Remove alternate locations: Select the highest occupancy conformers.

    • Separate the co-crystallized ligand (erlotinib, residue name ERT ) and save it separately as ert_crystal.mol2. This will be our reference for validation.

    • Delete the ligand and any other non-protein molecules from the main structure.

  • Prepare the Protein:

    • Use Chimera's Dock Prep tool. This will:

      • Add hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds but are often missing from crystal structures.[5]

      • Assign partial charges using a force field (e.g., AMBER). Charges are essential for calculating electrostatic interactions.

  • Save for ADT: Save the prepared protein as a .pdb file (e.g., 2GS2_prepared.pdb).

  • Convert to PDBQT:

    • Open AutoDock Tools (ADT).

    • Go to File > Read Molecule and open 2GS2_prepared.pdb.

    • Go to Grid > Macromolecule > Choose. Select 2GS2_prepared as the macromolecule.

    • Save the output as receptor.pdbqt. This file is now ready for grid generation and docking.

Protocol 2: Ligand Preparation

Objective: To convert 2D ligand structures into energy-minimized 3D conformers in the PDBQT format.

Tools: ChemDraw (or similar), UCSF Chimera, AutoDock Tools (ADT)

Methodology:

  • Create 2D Structures: Draw the 1-Ethyl-3-methylpiperidin-4-one core and a few desired analogs. Save each as a .mol or .sdf file.

  • Generate 3D Conformations:

    • Open each 2D file in UCSF Chimera. Chimera will automatically generate a reasonable 3D conformation.

    • Add hydrogens to each ligand.

    • Assign charges. For small organic molecules, AM1-BCC charges are a reliable choice.[6]

    • Perform energy minimization to relax the structure into a low-energy conformation. Use the Minimize Structure tool in Chimera. This step is vital to ensure the starting ligand geometry is physically realistic.

    • Save the prepared 3D structure as a .mol2 file (e.g., ligand_1.mol2).

  • Convert to PDBQT:

    • Open AutoDock Tools (ADT).

    • Go to Ligand > Input > Open and select your .mol2 file.

    • ADT will automatically detect the root atom and define rotatable bonds, which are critical for flexible docking.

    • Go to Ligand > Output > Save as PDBQT to generate the final ligand_1.pdbqt file.

    • Repeat for all analogs.

Part 2: The Docking Simulation Protocol

With prepared inputs, we can now define the search space and execute the docking calculation.

Protocol 3: Grid Box Generation

Objective: To define a three-dimensional search space on the receptor where AutoDock Vina will attempt to place the ligand.

Tools: AutoDock Tools (ADT)

Methodology:

  • Load Receptor: In ADT, open the prepared receptor.pdbqt.

  • Load Reference Ligand: To guide the grid box placement, open the ert_crystal.mol2 file you saved earlier. This ensures the grid is centered on the known active site.

  • Open GridBox: Go to Grid > Grid Box....

  • Position the Box: A grid box will appear. Adjust the center coordinates and dimensions (in Angstroms) to fully encompass the active site, typically with a 4-5 Å buffer around the reference ligand. A box size of approximately 22x22x22 Å is often a good starting point for typical drug-like molecules.

  • Save Configuration: Note the center coordinates and dimensions. Create a text file named config.txt with the following content:

    • Rationale: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also increase the chance of finding the true energy minimum. A value of 8 is a standard default.[9]

Protocol 4: Running AutoDock Vina

Objective: To execute the docking simulation using the command line.

Tools: AutoDock Vina

Methodology:

  • Setup Directory: Place receptor.pdbqt, all ligand_*.pdbqt files, the config.txt file, and the vina executable in the same folder.

  • Open Terminal/Command Prompt: Navigate to your working directory.

  • Execute Docking: Run the following command for each ligand. You only need to change the ligand file name in config.txt or specify it on the command line.

  • Batch Processing (Optional): For multiple ligands, it is efficient to write a simple shell script to loop through all ligand files and execute the command.

  • Outputs: Vina will generate:

    • ligand_1_out.pdbqt: A file containing the coordinates of the predicted binding poses (usually 9 by default), ranked by their binding affinity scores.

    • ligand_1_log.txt: A text file containing the binding affinity scores for each pose.

Part 3: Post-Docking Analysis & Protocol Validation

Protocol 5: Docking Protocol Validation via Redocking

Objective: To confirm that the chosen docking parameters can accurately reproduce the known binding mode of a co-crystallized ligand. This is a critical self-validation step.[10][11]

Methodology:

  • Prepare Crystal Ligand: Prepare the ert_crystal.mol2 file using the same ligand preparation protocol (Protocol 2) to create ert_crystal.pdbqt.

  • Dock the Crystal Ligand: Run AutoDock Vina using ert_crystal.pdbqt as the input ligand.

  • Calculate RMSD:

    • Open the original receptor PDB (2GS2) and the top-ranked docked pose (ert_crystal_out.pdbqt) in UCSF Chimera or PyMOL.

    • Superimpose the protein backbones to ensure a correct frame of reference.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the crystallographic ligand and the redocked ligand pose.

  • Analyze Validation Result: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for this specific protein target.[7][12] If the RMSD is high, the grid parameters or docking settings may need to be adjusted.

G cluster_analysis Result Interpretation start Analyze Docking Output q_validated Is Protocol Validated? (Redocking RMSD < 2.0 Å) start->q_validated score 1. Check Binding Affinity (More Negative = Better) q_validated->score Yes stop_fail STOP Re-evaluate Grid/Parameters q_validated->stop_fail No pose 2. Visualize Top Poses (in PyMOL/Chimera) score->pose interactions 3. Identify Key Interactions (H-bonds, Hydrophobic, etc.) pose->interactions compare 4. Compare Analogs (Structure-Activity Relationship) interactions->compare conclusion Draw Conclusions compare->conclusion

Caption: Decision tree for the analysis of docking results.

Interpreting Results of Novel Analogs

Once the protocol is validated, you can be confident in the results for your novel 1-Ethyl-3-methylpiperidin-4-one analogs.

  • Binding Affinity: Extract the binding affinity score for the top pose of each analog from the log files. A more negative value suggests stronger binding.[7]

  • Binding Pose and Interaction Analysis:

    • Use a molecular visualization tool like PyMOL or UCSF Chimera to analyze the top-ranked pose for each analog.

    • Identify key molecular interactions between the ligand and the receptor's active site residues.[13] Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often drive the overall binding event.

      • Pi-Stacking or Cation-Pi Interactions: Common with aromatic rings.

    • Compare these interactions to those of known inhibitors to see if your analogs engage the same key residues.

Data Presentation

Summarize the quantitative data in a clear, structured table to facilitate comparison between the analogs.

Ligand AnalogStructure ModificationBinding Affinity (kcal/mol)Key Interacting Residues (EGFR)H-Bonds
Control (Erlotinib) --11.5Met793, Gln791, Thr7902
Analog 1 3,5-bis(4-chlorobenzylidene)-9.8Met793, Leu718, Val7261
Analog 2 3,5-bis(4-methoxybenzylidene)-10.2Met793, Gln791, Leu8442
Analog 3 3,5-bis(4-nitrobenzylidene)-9.5Leu718, Ala7430

(Note: Data shown is hypothetical for illustrative purposes.)

References

  • El-Sayed, M. A., et al. (2021). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. National Institutes of Health (NIH). [Link]

  • Li, X., et al. (2018). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. MDPI. [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. University of Cambridge. [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training!. [Link]

  • The Molecular Sciences Software Institute. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • Srivastava, H. K., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. ScotChem. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Bioinformatics Review. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Scripps Research. (2020). AutoDock Vina Tutorial. Scripps Research. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • ResearchGate. (2012). piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]

  • Jacobson, M. P., et al. (2004). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

  • Pradeep Kumar, Ph.D. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]

  • Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 1-Ethyl-3-methylpiperidin-4-one

The following technical guide is designed for research and forensic scientists working within regulated laboratory environments. Regulatory Notice: 1-Ethyl-3-methylpiperidin-4-one is a positional isomer of controlled pre...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for research and forensic scientists working within regulated laboratory environments.

Regulatory Notice: 1-Ethyl-3-methylpiperidin-4-one is a positional isomer of controlled precursors used in the synthesis of fentanyl analogs (e.g., 3-methylfentanyl).[1] In many jurisdictions, this chemical and its synthesis are strictly regulated under Controlled Substances Acts (e.g., US DEA List I Chemical controls). This guide addresses the chemical thermodynamics and kinetics of piperidinone ring formation for legitimate research, forensic analysis, and reference standard synthesis. Ensure all activities comply with local, state, and federal laws.

[1]

Executive Summary

The synthesis of 1-Ethyl-3-methylpiperidin-4-one typically proceeds via two primary pathways:

  • Direct Methylation: Alkylation of 1-ethyl-4-piperidone.[1] (High speed, low selectivity).

  • De Novo Cyclization (Dieckmann): Sequential Michael addition of ethylamine to acrylate/methacrylate esters followed by Dieckmann condensation. (High selectivity, scalable).[2][3]

Yield Optimization Focus: This guide prioritizes the De Novo Dieckmann Route . While longer, it avoids the difficult separation of 3,3-dimethyl and 3,5-dimethyl impurities common in direct methylation, ultimately providing a higher yield of the pure 3-methyl isomer.[1]

Module 1: The "Steric Bottleneck" (Michael Addition)

The Challenge: The formation of the acyclic diester precursor involves reacting ethylamine with two different unsaturated esters: Ethyl Acrylate (highly reactive) and Methyl Methacrylate (sterically hindered, low reactivity). Common Failure Mode: Adding Ethyl Acrylate first.[1] The amine reacts rapidly with the acrylate to form a secondary amine. This bulky secondary amine then fails to attack the hindered methacrylate, leading to incomplete conversion and low yields.

Protocol: The "Methacrylate First" Strategy

To maximize yield, you must force the difficult reaction first while the amine is least hindered.

Step-by-Step Optimization:

  • Charge: Load Ethylamine (monohydrate or solution) and Methyl Methacrylate (1.1 eq) into a pressure vessel.

  • Force Conditions: Heat to 60–80°C for 4–6 hours.

    • Why: Methacrylates are poor Michael acceptors due to the alpha-methyl group.[1] Thermal energy is required to overcome the activation barrier.[1]

  • Verification: Monitor via TLC/GC for the disappearance of Ethylamine. You should form the intermediate: N-ethyl-2-methyl-3-aminopropionate.

  • The Easy Step: Cool to 0°C and add Ethyl Acrylate (1.0 eq) dropwise.

    • Why: The secondary amine is now nucleophilic enough to attack the unhindered acrylate even at low temperatures.

  • Result: Quantitative formation of the tertiary amine diester (N-ethyl-N-(2-ethoxycarbonylethyl)-2-methoxycarbonylpropylamine).

Troubleshooting Guide: Michael Addition
SymptomProbable CauseCorrective Action
Low Conversion of Methacrylate Steric hindrance; Temperature too low.[1][4][5]Switch to a sealed tube/autoclave to allow heating > boiling point of amine.[1] Add Lewis acid catalyst (e.g., CeCl3) if thermal activation fails.
Polymerization (Gelling) Radical polymerization of acrylates.Ensure 100-200 ppm of inhibitor (MEHQ or BHT) is present.[1] Avoid oxygen-free atmosphere during storage but run reaction under N2.
Impurity: Retro-Michael Overheating during the second step.The addition of ethyl acrylate is exothermic.[1] Keep T < 20°C during addition to prevent the reversal of the first step.[1]

Module 2: Dieckmann Condensation (Ring Closure)

The Challenge: Cyclizing the acyclic diester into the piperidine ring. The reaction is reversible and sensitive to moisture.[1] Mechanistic Insight: The base must deprotonate the alpha-carbon of the acrylate arm (kinetic acidity) or the methacrylate arm (thermodynamic stability). For 3-methylpiperidin-4-one, we need the methacrylate alpha-carbon to attack the acrylate carbonyl (or vice versa, depending on the specific isomer target, but usually the unhindered methylene is the nucleophile).[1]

Protocol: Sodium Alkoxide Cyclization
  • Solvent: Anhydrous Toluene or Xylene (azeotropically dried).

  • Base: Sodium Ethoxide (NaOEt) powder (freshly prepared or high grade). Avoid NaH if possible to reduce fire hazard, though NaH gives cleaner kinetics.

  • Temperature: Reflux (110°C).

  • The "Dilution Principle": Add the diester solution slowly to the refluxing base suspension.

    • Why: High dilution favors intramolecular cyclization (ring formation) over intermolecular condensation (polymerization).

Visualization: Reaction Pathway

DieckmannPathway Start Ethylamine + Methyl Methacrylate Inter Intermediate: Sec-Amine Start->Inter Heat (60°C) Slow Step Diester Precursor: Tert-Amine Diester Inter->Diester + Ethyl Acrylate (Fast) Cyclic B-Keto Ester (Salt) Diester->Cyclic NaOEt / Toluene Dieckmann Final 1-Ethyl-3-methyl piperidin-4-one Cyclic->Final HCl / Heat Decarboxylation

Caption: Optimized "Methacrylate First" workflow ensuring quantitative formation of the diester precursor before cyclization.

Module 3: Decarboxylation & Isolation

The Challenge: The Dieckmann product is a beta-keto ester.[1][6][7][8][9] You must remove the ester group to get the final ketone. Critical Control Point: This step involves vigorous CO2 evolution.[1]

Protocol: Acid Hydrolysis
  • Hydrolysis: Treat the Dieckmann residue with 6M HCl.

  • Reflux: Heat to reflux for 4–8 hours.

  • Monitoring: CO2 evolution will cease when complete.[1]

  • Workup (Basification):

    • Cool to 0°C.[1]

    • Slowly basify with 50% NaOH or KOH to pH > 12.[1]

    • Warning: The product is an amine.[5][10] It will be water-soluble as a salt but oil-soluble as a free base.[1]

    • Extraction: Extract immediately with Chloroform or DCM.[1]

Troubleshooting Guide: Isolation
SymptomProbable CauseCorrective Action
Low Yield after Extraction Product stuck in aqueous phase; Emulsions.[1]The amine is polar. Saturate the aqueous phase with NaCl (salting out) before extraction. Use 5-10% Isopropanol in DCM to improve extraction efficiency.[1]
Dark Tars / Oils Oxidation of the free base; Aldol condensation.[1]The free base is unstable to air/light.[1] Store as the Hydrochloride Salt . Precipitate by bubbling dry HCl gas into an ether solution of the free base immediately after extraction.[1]
"Double" Spots on TLC Enol-Keto tautomerism.[1]Beta-keto esters and piperidones often show tautomers.[1] Run NMR to confirm structure rather than relying solely on TLC.

FAQ: Expert Insights

Q: Can I use the direct methylation of 1-ethyl-4-piperidone instead? A: Yes, but expect lower yields of the specific 3-methyl isomer.[1] Methylation with Methyl Iodide/NaH typically yields a mixture of:

  • 3-methyl (Target) ~50-60%[1]

  • 3,3-dimethyl (Impurity) ~20%[1]

  • 3,5-dimethyl (Impurity) ~10% Separating these requires careful fractional distillation or chromatography, which reduces overall throughput. The Dieckmann route is superior for purity.

Q: Why does my reaction mixture turn solid during the Dieckmann step? A: This is the "Clumping Effect." The sodium enolate salt of the product is insoluble in non-polar solvents like toluene. It precipitates, coating the unreacted base and stopping the reaction.

  • Fix: Use a mechanical stirrer (overhead) instead of a magnetic bar. Add a small amount of ethanol (0.5 eq) to help solubilize the intermediate, or use a larger volume of solvent.

Q: How do I store the final product? A: 1-Ethyl-3-methylpiperidin-4-one is prone to oxidation and self-condensation.[1]

  • Best Practice: Convert to the Oxalate or Hydrochloride salt immediately.[1] These crystalline salts are stable for years at room temperature if kept dry.[1]

References

  • Dieckmann Condensation Mechanism & Applic

    • Source: Organic Reactions, Vol 15.[6] "The Dieckmann Condensation."[6][7][8][11]

    • Context: Foundational mechanism for cyclizing dicarboxylic esters to cyclic ketones.[1][6]

  • Michael Addition Kinetics to Methacryl

    • Source: National Institutes of Health (NIH) / PubMed.
    • Context: Validates the low reactivity of methacrylates compared to acrylates, supporting the "Methacryl
  • Synthesis of Piperidin-4-one Deriv

    • Source: PrepChem.[1] "Synthesis of 1-benzyl-3-methyl-4-piperidone."

    • Context: Provides experimental details for the methylation route and workup of substituted piperidones.
  • Sequential Curing and Selectivity of Acryl

    • Source: UPCommons.[1] "Sequential curing of amine-acrylate-methacrylate mixtures."

    • Context: Technical data on the reaction rates of amines with acrylates vs. methacrylates.[1][2]

Sources

Optimization

Overcoming challenges in the scale-up of 1-Ethyl-3-methylpiperidin-4-one production

This guide serves as a specialized technical support resource for researchers and process engineers scaling up the production of 1-Ethyl-3-methylpiperidin-4-one . It is designed to bridge the gap between bench-scale synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process engineers scaling up the production of 1-Ethyl-3-methylpiperidin-4-one . It is designed to bridge the gap between bench-scale synthesis and pilot-plant production, focusing on the Dieckmann Condensation route , which is the industry standard for regio-controlled synthesis of substituted piperidinones.

Current Status: Operational Support Tier: Level 3 (Process Engineering & Optimization) Topic: Scale-Up Challenges, Troubleshooting, and Safety Protocols

Introduction: The Scale-Up Mandate

Scaling up 1-Ethyl-3-methylpiperidin-4-one presents a unique dichotomy: the chemistry is classic (Dieckmann condensation), but the engineering is unforgiving. At the milligram scale, exotherms are negligible and chromatographic purification is viable. At the kilogram scale, heat removal becomes the rate-limiting step, and distillation is the only economic purification method. This guide addresses the "hidden" variables that cause batch failure during scale-up.

Module 1: Reaction Engineering (The Dieckmann Condensation)[1]

Q: We are observing a stalled reaction with 15% unreacted diester. Adding more base degrades the product. What is happening?

A: You are likely encountering enolate stagnation due to solvent effects or moisture ingress.

In the Dieckmann condensation, the reaction is driven by the irreversible deprotonation of the formed


-keto ester. If you use Sodium Ethoxide (NaOEt)  in ethanol, the reaction is an equilibrium. As the scale increases, the ethanol byproduct concentration rises, pushing the equilibrium back toward the open-chain diester.

Corrective Protocol:

  • Switch Solvent System: Move from pure Ethanol to Toluene or Xylene .

  • Azeotropic Distillation: On scale, you must remove the ethanol generated during cyclization. Use a Dean-Stark trap (or process equivalent) to continuously distill off the ethanol-toluene azeotrope. This shifts the equilibrium forward (Le Chatelier’s principle).

  • Base Selection: For strict regioselectivity and irreversible kinetics, use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in dry toluene. Note: NaH requires strict hydrogen venting protocols.

Q: How do we manage the massive exotherm during the base addition on a 50L scale?

A: Never add the base to the diester in bulk. This is a common cause of thermal runaways.

The "Reverse Addition" Protocol: Instead of adding solid base to the reaction mixture, create a slurry of the base in the solvent (e.g., NaH in Toluene) and cool it to 0–5°C. Slowly dose the diester into the base slurry.

  • Why? This ensures the base is always in excess relative to the reacting diester, preventing localized hot spots and oligomerization.

  • Control: Use the dosing rate to control the internal temperature (keep

    
     during addition).
    

Module 2: Hydrolysis and Decarboxylation

Q: Our decarboxylation step is violent, and we are losing product to foaming. How do we control the CO2 release?

A: The decarboxylation of the


-keto ester intermediate is acid-catalyzed and generates 1 mole of gas for every mole of product. On a 10kg batch, this releases ~2500 liters of 

.

Troubleshooting Steps:

  • Acid Concentration: Do not use concentrated HCl. Use 6M HCl or Sulfuric Acid (20%) . The water acts as a heat sink and moderator.

  • Thermal Ramping: Do not heat to reflux immediately. Hold the reaction at 60°C until the initial gas evolution subsides (approx. 1-2 hours), then slowly ramp to reflux (90-100°C) to complete the reaction.

  • Antifoam Agents: Add a silicone-based antifoam (e.g., Simethicone) at 100 ppm. Piperidinones are surfactants and will foam.

Q: We see a persistent impurity at RRT 0.85. What is it?

A: This is likely the non-decarboxylated


-keto ester  or the enamine byproduct .
  • Cause: Incomplete hydrolysis. If the pH isn't low enough or the reflux time is too short, the ester group remains.

  • Fix: Ensure the pH is < 1 during the reflux. Monitor the disappearance of the ester peak via HPLC/GC.

Module 3: Purification & Stability

Q: Distillation yields a yellow/orange oil that darkens within hours. How do we stabilize the product?

A: 1-Ethyl-3-methylpiperidin-4-one is an amine and a ketone; it is prone to oxidative polymerization and Aldol-type self-condensation .

Stabilization Protocol:

  • Inert Atmosphere: Distill and store strictly under Nitrogen or Argon.

  • Cold Storage: Store at 2–8°C.

  • Salt Formation (Recommended): If the free base is unstable, convert it immediately to the Hydrochloride (HCl) or Oxalate salt . The salt forms are crystalline, stable solids and can be stored indefinitely.

    • Procedure: Dissolve the distilled oil in dry diethyl ether or EtOAc. Bubble dry HCl gas or add HCl/Dioxane. Filter the white precipitate.

ParameterFree Base (Oil)HCl Salt (Solid)
Stability Poor (< 1 week at RT)Excellent (> 1 year)
Storage -20°C, under ArgonAmbient, Desiccator
Handling Fuming, IrritantFree-flowing powder
Purity 95-98% (GC)>99% (HPLC)

Module 4: Visualizing the Process

Workflow Diagram: Optimized Scale-Up Route

G Start Starting Materials (Ethylamine + Acrylates) Inter Intermediate: Asymmetric Diester Start->Inter Michael Addition (Exothermic) Cyclization Dieckmann Cyclization (NaH/Toluene or NaOEt/Toluene) Inter->Cyclization Slow Addition (T < 10°C) BetaKeto Intermediate: Beta-Keto Ester Salt Cyclization->BetaKeto Enolate Formation Decarb Hydrolysis & Decarboxylation (6M HCl, 60°C -> 100°C) BetaKeto->Decarb Acid Quench (-CO2 Gas Evolution) Workup Basification & Extraction (pH > 12, DCM/EtOAc) Decarb->Workup Neutralization Product Final Product: 1-Ethyl-3-methylpiperidin-4-one Workup->Product Vacuum Distillation

Caption: Optimized process flow for the synthesis of 1-Ethyl-3-methylpiperidin-4-one, highlighting critical control points for exotherms and gas evolution.

Module 5: Safety & Regulatory (E-E-A-T)

Critical Hazard: Neurotoxicity Potential While 1-Ethyl-3-methylpiperidin-4-one is a chemical intermediate, it is structurally related to precursors of potent opioids (e.g., 3-methylfentanyl).

  • Compliance: Ensure all synthesis is performed in accordance with local controlled substance laws (e.g., DEA List 1 Watchlist in US, though typically the N-phenethyl analogs are the regulated precursors).

  • Containment: Treat the compound as a high-potency intermediate. Use a fume hood with HEPA filtration. Wear double nitrile gloves.

Critical Hazard: Hydrogen Gas If using NaH, the reaction generates


 gas.
  • Calculation: 1 mole of Diester + 1.1 mole NaH

    
     1.1 moles 
    
    
    
    (~27 Liters at STP).
  • Engineering Control: Ensure the reactor vent line is sized correctly and leads to a flare or safe dilution exhaust. Do not seal the reactor.

References

  • Dieckmann Condensation Mechanism & Scale-Up: Davis, B. R., & Garratt, P. J. (1991). Acylation of Esters, Ketones and Nitriles. Synthesis, 2, 795-863.

  • Piperidinone Synthesis & Isomer Separation: Werner, L., et al. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • Safety Data & Handling of Piperidine Derivatives: New Jersey Department of Health.[1] (2010).[2][3] Hazardous Substance Fact Sheet: 1-Ethylpiperidine.

  • Krapcho, A. P. (1982).

    
    -Keto Esters, and 
    
    
    
    -Cyano Esters. Synthesis, 805-822.

Sources

Troubleshooting

Removal of unreacted starting materials from 1-Ethyl-3-methylpiperidin-4-one

Welcome to the technical support guide for the purification of 1-Ethyl-3-methylpiperidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity ma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Ethyl-3-methylpiperidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Ensuring the removal of unreacted starting materials and side products is critical for reproducible results in downstream applications, from biological screening to further synthetic transformations. This guide provides practical, field-tested advice in a direct question-and-answer format, explains the chemical principles behind the protocols, and offers detailed troubleshooting steps.

Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials I need to remove from my crude 1-Ethyl-3-methylpiperidin-4-one?

A: The identity of unreacted starting materials is entirely dependent on the synthetic route employed. Substituted 4-piperidones are commonly synthesized via intramolecular cyclization reactions like the Dieckmann condensation or through multicomponent reactions like the Mannich reaction.[1][2][3]

A prevalent strategy involves the reaction of a primary amine (in this case, ethylamine) with precursors that form the piperidone ring.[4] For 1-Ethyl-3-methylpiperidin-4-one, a plausible synthesis could involve reagents such as:

  • Ethylamine (CH₃CH₂NH₂): A volatile and basic primary amine.[5]

  • Methyl Vinyl Ketone (MVK): A reactive α,β-unsaturated ketone that can participate in Michael additions.[6]

  • Other precursors for the 3-methyl group and ring closure, potentially derived from acrylates or similar building blocks.[1]

Therefore, the most common unreacted starting materials you will likely encounter are ethylamine and methyl vinyl ketone . Additionally, side products from polymerization of MVK or incomplete cyclization may be present.

Q2: My crude product has a strong ammonia-like smell and my TLC shows a baseline spot. How do I remove residual ethylamine?

A: The strong, fishy, or ammonia-like odor is a clear indicator of residual ethylamine.[5][7] Due to its basicity and low boiling point (16.6 °C), it can be removed by several methods. The baseline spot on a silica gel TLC plate further confirms the presence of a highly polar and basic compound.

Method 1: Removal under Reduced Pressure (for bulk removal)

Ethylamine is highly volatile.[8] If present in significant quantities, much of it can be removed by concentrating the crude reaction mixture on a rotary evaporator. However, this is often insufficient for complete removal.

Method 2: Acid-Base Extraction (Highly Effective)

This is the most robust method for removing basic impurities like amines.[9][10] The principle is to convert the amine into its water-soluble salt form by washing with an acidic solution.[11]

  • Rationale: The tertiary amine of your piperidone product is also basic and will be protonated. The key is that after the wash, you can recover your product by basifying the aqueous layer, while the more volatile ethylamine is dealt with separately or remains in the aqueous phase during subsequent steps.

Step-by-Step Protocol for Acid Wash:

  • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid).

  • Shake the funnel vigorously, venting frequently. The basic compounds will react with the acid to form ammonium salts, which are soluble in the aqueous layer.[11]

  • Allow the layers to separate and drain the aqueous layer. This layer now contains the protonated ethylamine and your protonated product.

  • To recover your product, cool the acidic aqueous layer in an ice bath and add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is >10. This deprotonates your product, causing it to become water-insoluble.

  • Extract the now basic aqueous layer multiple times with an organic solvent (DCM or ethyl acetate) to recover your purified, amine-free product.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q3: How can I separate 1-Ethyl-3-methylpiperidin-4-one from neutral, higher-boiling impurities like methyl vinyl ketone?

A: After an acid-base extraction has removed basic impurities, the next challenge is separating the product from non-basic materials, such as residual methyl vinyl ketone (BP: ~81 °C) or other neutral side products.[6][12] The choice between distillation and chromatography depends on the boiling points and polarities of the contaminants.

Option 1: Vacuum Fractional Distillation

This method is ideal when there is a sufficient difference in boiling points between your product and the impurities.[13][14]

  • Principle: By heating the mixture under reduced pressure, compounds boil at lower temperatures, preventing thermal decomposition. A fractionating column provides a large surface area (e.g., glass beads, Raschig rings, or Vigreux indentations) for repeated vaporization-condensation cycles, allowing for a much finer separation of liquids with close boiling points than a simple distillation.[15]

  • Application: 1-Ethyl-3-methylpiperidin-4-one has a boiling point of 72 °C at 7.6 mmHg. Methyl vinyl ketone's atmospheric boiling point is ~81 °C, which will be significantly lower under vacuum. If the boiling points are too close, fractional distillation is necessary. Monitor the temperature at the collection head; a stable temperature plateau indicates a pure fraction is being collected.

Option 2: Silica Gel Column Chromatography

Chromatography is a powerful technique for purifying compounds based on differences in their polarity and interaction with a stationary phase (silica gel).[16] It is particularly useful when distillation is ineffective or if impurities are non-volatile.

  • Principle: A solution of the crude product is loaded onto a column of silica gel. A solvent system (the mobile phase) is then passed through the column. Compounds with lower polarity travel down the column faster, while more polar compounds (like your ketone product) interact more strongly with the polar silica gel and move slower, thus achieving separation.

  • Practical Steps:

    • Solvent System Selection: Use TLC to find a solvent system that gives good separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. Aim for a product Rf value of ~0.3.

    • Column Packing: Properly packing the column is crucial to avoid cracks and channels that lead to poor separation.

    • Loading: The sample can be loaded directly onto the column ("wet loading") or pre-adsorbed onto a small amount of silica gel ("dry loading") for better resolution.[17]

    • Elution: Run the solvent through the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

    • Tailing Prevention: Basic compounds like piperidones can sometimes "tail" on acidic silica gel. Adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[18]

Troubleshooting Guide
Symptom / Observation Possible Cause Recommended Solution
Low yield after acid-base extraction. 1. Incomplete extraction from the aqueous layer after basification. 2. Product is partially water-soluble.1. Perform at least 3-5 extractions with your organic solvent. 2. Brine (saturated NaCl solution) wash of the aqueous layer can decrease the solubility of the organic product, improving extraction efficiency.
Product is still impure after vacuum distillation. Boiling points of the product and impurity are too close for simple distillation.1. Use a fractionating column (e.g., Vigreux) to increase separation efficiency. 2. Switch to column chromatography for purification.
Multiple overlapping spots on TLC after initial purification. Presence of multiple side products with similar polarities.1. Optimize the TLC solvent system for better separation. Try different solvent ratios or add a third solvent (e.g., a small amount of methanol in a hexane/ethyl acetate system). 2. If chromatography fails, consider derivatization or recrystallization of a salt form (e.g., hydrochloride salt).
Product decomposes on the silica column. The product is sensitive to the acidic nature of standard silica gel.1. Use deactivated or neutral silica gel. 2. Add a small percentage of a basic modifier like triethylamine or piperidine to the eluent.[19] 3. Consider using a different stationary phase, such as alumina.
Physicochemical Data Summary

A clear understanding of the physical properties of your target compound and potential impurities is essential for designing an effective purification strategy.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Solubility Notes
1-Ethyl-3-methylpiperidin-4-one C₈H₁₅NO141.21[20]72 @ 7.6 mmHg~0.94Soluble in common organic solvents.
Ethylamine C₂H₇N45.08[5]16.6 @ 760 mmHg[5]0.68 (liquid)[7]Miscible with water and most solvents.[5]
Methyl Vinyl Ketone (MVK) C₄H₆O70.09[21]81.4 @ 760 mmHg[6]~0.84Soluble in water and polar organic solvents.[6]
Visualized Workflows
Decision Logic for Purification Method

The following diagram illustrates a logical approach to selecting the appropriate purification technique based on the nature of the impurities.

G start Crude Product Mixture q1 Strong amine odor or baseline spot on TLC? start->q1 acid_wash Perform Acid-Base Extraction q1->acid_wash Yes q2 Are remaining impurities volatile with different BPs? q1->q2 No acid_wash->q2 distill Vacuum Fractional Distillation q2->distill Yes chrom Silica Gel Chromatography q2->chrom No end_node Pure Product distill->end_node chrom->end_node

Caption: A decision-making workflow for selecting a purification method.

General Purification Workflow

This flowchart outlines a comprehensive, multi-step purification protocol that combines extractive and chromatographic/distillative methods for achieving high purity.

G cluster_extraction Step 1: Extractive Workup cluster_final_purification Step 2: Final Purification a Dissolve Crude in Organic Solvent b Wash with 1M HCl (aq) to remove basic impurities a->b c Separate Layers b->c d Basify Aqueous Layer (pH > 10) with NaOH (aq) c->d e Extract Product into Fresh Organic Solvent d->e f Dry (Na₂SO₄) and Concentrate e->f g Purify by Vacuum Distillation OR Column Chromatography f->g h Characterize by NMR, GC-MS, etc. g->h Combine Pure Fractions

Caption: A comprehensive workflow for purifying 1-Ethyl-3-methylpiperidin-4-one.

References
  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinone, 3-ethyl-1-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]

  • PubChem. (n.d.). Ethylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • freesciencelessons. (2023). GCSE Chemistry Revision "Fractional Distillation". Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl vinyl ketone. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]

  • Home Revise. (2019). Introduction to Fractional distillation | Distillation procedure. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. Retrieved from [Link]

  • ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]

  • University of Rochester. (2026). Workup: Amines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl vinyl ketone (CAS 78-94-4). Retrieved from [Link]

  • PubMed. (n.d.). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Ethylamine (CAS 75-04-7). Retrieved from [Link]

  • Khan Academy. (n.d.). Simple and fractional distillations. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0153 - ETHYLAMINE. Retrieved from [Link]

  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • YouTube. (2012). Silica Column Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Ethyl-4-piperidone (CAS 3612-18-8). Retrieved from [Link]

  • Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • YouTube. (2016). Column Chromatography (Dry Loading). Retrieved from [Link]

  • YouTube. (2019). Dieckmann condensation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Ethyl-3-methylpiperidin-4-one

Ticket ID: #PUR-3M-PIP-04 Subject: Troubleshooting Oily Residue & Purification Protocols Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The "Grease" Problem...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3M-PIP-04 Subject: Troubleshooting Oily Residue & Purification Protocols Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Grease" Problem

The "oily residue" encountered during the synthesis of 1-Ethyl-3-methylpiperidin-4-one (and similar 4-piperidones) is a pervasive issue caused by the compound's inherent low melting point, high basicity, and tendency to form non-crystalline mixtures with impurities like aldol condensation side-products or residual high-boiling solvents.

This guide provides a tiered troubleshooting approach. We prioritize Vacuum Distillation as the primary purification method due to the molecule's volatility. If distillation fails or yields persist as oils, we move to Salt Formation (Hydrochlorides) to force crystallization.

Key Physical Properties Reference
PropertyValueContext
Boiling Point 72–76°C @ 7.6 mmHg Primary target for distillation.
Density ~0.94 g/cm³Lighter than water; careful during extraction.
Appearance Clear to Yellow/Orange LiquidDarkening indicates oxidation or polymerization.
pKa ~8.0 (Predicted)Basic; requires basic modifiers for chromatography.
Salt Form HCl Salt MP: ~170–177°CSolid; stable storage form.

Module 1: Vacuum Distillation (The Gold Standard)

Context: The free base of 1-Ethyl-3-methylpiperidin-4-one is a liquid. Attempting to crystallize the free base directly from the reaction mixture is rarely successful. Vacuum distillation is the most efficient method to separate the product from heavy polymeric "tar."

Troubleshooting Q&A

Q: I am heating the oil to 100°C, but nothing is distilling. Is my product decomposing? A: Likely, yes. This molecule is heat-sensitive.[1]

  • Diagnosis: At atmospheric pressure, the boiling point is too high (>220°C), leading to thermal decomposition (darkening/tarring) before distillation occurs.

  • Solution: You must use high vacuum.

    • Target Vacuum: < 10 mmHg.

    • Target Temp: 70–80°C.

    • Action: Check your system for leaks. If your vacuum pump can only pull 20 mmHg, the boiling point will shift up to ~95-100°C, increasing decomposition risk.

Q: The distillation bumps violently, splashing black tar into my receiving flask. A: This is caused by "entrapment" of volatile solvents or water within the viscous oil.

  • Protocol Fix:

    • Degassing: Stir the crude oil under weak vacuum at room temperature for 30 minutes before heating to remove residual ethyl acetate or ether.

    • Agitation: Use a vigorous magnetic stir bar or a capillary bleed. Do not rely on boiling chips alone for viscous oils under vacuum.

    • Vapor Path: Use a splash guard (bump trap) between the flask and the still head.

Q: The distillate is coming over cloudy or separates into two layers. A: You have co-distilled water or solvent.

  • Cause: Piperidones are hygroscopic.

  • Fix: Dissolve the distillate in dry diethyl ether, dry over anhydrous

    
    , filter, and re-concentrate.
    

Module 2: Salt Formation (The "Solidification" Route)

Context: If the free base remains an intractable oil, converting it to the Hydrochloride (HCl) salt is the standard method to obtain a manipulatable solid. This also protects the amine from oxidation.

Workflow Diagram: Salt Crystallization Loop

SaltPurification CrudeOil Crude Oily Residue (Free Base) SolventAdd Dissolve in Anhydrous Ether (or EtOH/EtOAc mix) CrudeOil->SolventAdd AcidAdd Add HCl (Gas or 2M in Ether) Dropwise with Cooling SolventAdd->AcidAdd Precipitation Precipitation Occurs? AcidAdd->Precipitation Filter Filter Solid & Wash (Cold Ether) Precipitation->Filter Yes (White Solid) OilFormed Oiling Out Occurs (Gummy Solid) Precipitation->OilFormed No (Sticky Gum) Recrystallize Recrystallize (EtOH + Acetone/Ether) Filter->Recrystallize Trituration Triturate (Scratch glass) with Acetone or Et2O OilFormed->Trituration Trituration->Filter

Figure 1: Decision matrix for converting the oily free base into a crystalline hydrochloride salt.

Troubleshooting Q&A

Q: I added HCl, but instead of crystals, a separate heavy oil layer formed at the bottom. A: This is called "oiling out." It happens when the salt is soluble in the solvent mixture or if water is present.

  • The Fix (Trituration):

    • Decant the supernatant solvent.

    • Add fresh, anhydrous diethyl ether or acetone to the gummy residue.

    • Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath. This provides nucleation sites.

  • Alternative Solvent: If using ethanol, it may be too polar. Switch to an Ethanol/Ethyl Acetate (1:4) mixture.

Q: Can I use aqueous HCl? A: Avoid if possible. Introducing water makes drying the salt difficult. Use 2M HCl in Diethyl Ether (commercially available) or bubble dry HCl gas through the solution. If you must use aqueous HCl, you will likely need to strip the water via azeotropic distillation (with toluene) to get the solid to crash out.

Module 3: Column Chromatography (The Cleanup)

Context: If you must purify the free base via silica gel chromatography, you will likely encounter "streaking" (tailing) due to the interaction between the basic amine and the acidic silanol groups on the silica.

Troubleshooting Q&A

Q: My TLC spots are streaks that span the whole plate. How do I determine


? 
A:  The streak indicates the amine is protonating on the silica.
  • The Fix: You must "neutralize" the silica.

    • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

      
        to your eluent (e.g., DCM:MeOH:TEA 95:4:1).
      
    • Pre-treatment: Flush the column with mobile phase containing TEA before loading your sample.

Q: I purified it on a column, but the oil turned dark red after sitting on the bench for a day. A: Piperidones are prone to oxidation and aldol-type self-condensation, especially when basic.

  • Stability Protocol:

    • Store under inert atmosphere (Argon/Nitrogen).

    • Keep cold (-20°C).

    • Best Practice: Convert to the HCl salt (Module 2) for long-term storage. The salt is significantly more stable than the free base oil.

Module 4: Safety & Handling

  • Peroxide Risk: If using diethyl ether for extraction or salt formation, ensure it is peroxide-free. The distillation of ether extracts containing peroxides is a severe explosion hazard.

  • Skin Contact: 1-Ethyl-3-methylpiperidin-4-one is a ketone amine.[1] It can be absorbed through the skin and may have pharmacological activity (precursor to opioids). Wear double nitrile gloves and handle in a fume hood.

  • Chemical Stability: Avoid strong oxidizing agents. The 3-methyl position is alpha to the ketone, making it susceptible to enolization; avoid prolonged heating with strong acids unless intended for hydrolysis/decarboxylation steps.

References

  • ChemicalBook. (2025). 1-ETHYL-3-METHYL-4-PIPERIDONE Properties and Boiling Point Data. Retrieved from

  • Sigma-Aldrich. (n.d.). N-Methyl-4-piperidone Product Specification & Safety Data. Retrieved from

  • ResearchGate. (2016).[2] Troubleshooting Amine Streaking on TLC and Silica Columns. Retrieved from

  • ChemRevLett. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from

  • Defense Technical Information Center (DTIC). (1992). Piperidine Synthesis: Methods and Reviews. Retrieved from

Sources

Troubleshooting

Stability issues of 1-Ethyl-3-methylpiperidin-4-one under acidic conditions

Stability & Troubleshooting Guide for Acidic Conditions Part 1: Core Stability Directive Executive Summary: 1-Ethyl-3-methylpiperidin-4-one (EMPO) presents a dichotomy in stability under acidic conditions. While protonat...

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Troubleshooting Guide for Acidic Conditions

Part 1: Core Stability Directive

Executive Summary: 1-Ethyl-3-methylpiperidin-4-one (EMPO) presents a dichotomy in stability under acidic conditions. While protonation of the piperidine nitrogen (


) generally stabilizes the molecule against oxidation and nucleophilic attack, the presence of the C3-methyl group adjacent to the ketone introduces a critical vulnerability: acid-catalyzed enolization .

For researchers requiring stereochemical integrity, acidic environments are a high-risk factor for rapid racemization. For those using the compound as an achiral intermediate, the primary risks are hygroscopicity of the salt and potential aldol-type self-condensation upon prolonged storage in concentrated media.

Part 2: Technical Deep Dive & Mechanisms

The Racemization Mechanism

The most frequent support ticket regarding EMPO involves the loss of optical activity. In acidic media, the carbonyl oxygen is protonated, increasing the acidity of the


-protons. The proton at C3 (the chiral center) is particularly labile.
  • Step 1: Protonation of the carbonyl oxygen.

  • Step 2: Deprotonation at C3 by a weak base (solvent/counter-ion).

  • Step 3: Formation of the achiral enol intermediate.

  • Step 4: Re-protonation occurs from either face, leading to a racemic mixture.

Salt Formation vs. Degradation

Users often confuse salt precipitation with polymerization.

  • Stable State: EMPO

    
     HCl (solid) is the preferred storage form. It locks the nitrogen lone pair, preventing N-oxidation.
    
  • Unstable State: EMPO in aqueous acid solution. This promotes hydration of the ketone (reversible) and enolization (irreversible stereochemical loss).

Visualization of Stability Pathways

EMPO_Stability cluster_0 Storage Recommendation EMPO 1-Ethyl-3-methyl piperidin-4-one (Chiral) Acid Acidic Medium (H+) EMPO->Acid Exposure Protonated N-Protonated Species (Stable Salt) Acid->Protonated Fast (Kinetic) Enol Enol Intermediate (Achiral / Planar) Protonated->Enol Slow (Thermo) -H+ at C3 Racemic Racemic Mixture (Optical Purity Lost) Enol->Racemic Re-protonation Dimer Aldol Dimer (Impurity) Enol->Dimer Self-Condensation (High Conc.)

Figure 1: Mechanistic pathway showing the divergence between stable salt formation and instability (racemization/dimerization) under acidic conditions.

Part 3: Troubleshooting Guide (FAQ)

Q1: My EMPO hydrochloride salt has turned into a sticky gum. Is it degraded?

Diagnosis: Likely Hygroscopic Failure , not chemical degradation. Mechanism: Piperidone salts are extremely hygroscopic. If the container seal is compromised, they absorb atmospheric water. The "gum" is likely a concentrated aqueous solution of the salt. Action:

  • Check LC-MS. If the molecular ion (

    
    ) is dominant, the compound is intact.
    
  • Protocol: Dissolve in minimal dry ethanol, precipitate with diethyl ether, and dry under high vacuum over

    
    .
    
Q2: The optical rotation of my sample dropped by 40% after acid extraction. Why?

Diagnosis: Acid-Catalyzed Racemization . Mechanism: You likely exposed the free base to aqueous acid for too long during workup, or the acid concentration was too high, accelerating the keto-enol tautomerism described in Part 2. Action:

  • Prevention: Perform acid extractions at

    
     and minimize contact time (< 5 mins). Neutralize immediately.
    
  • Recovery: Enantiomeric enrichment via chiral chromatography is required; chemical recovery is impossible.

Q3: I see a new peak at roughly 2x molecular weight in HPLC.

Diagnosis: Aldol Condensation Dimer . Mechanism: In the presence of acid, the enol form of one molecule attacks the protonated carbonyl of another. This is common in concentrated solutions. Action:

  • Dilute your samples.

  • Store the compound as a solid salt, not in solution.

Part 4: Experimental Protocols

Protocol A: Safe Generation of the Hydrochloride Salt

Use this method to stabilize the free base for long-term storage.

  • Dissolution: Dissolve 10 mmol of 1-Ethyl-3-methylpiperidin-4-one free base in 20 mL of anhydrous diethyl ether.

  • Cooling: Chill the solution to

    
     in an ice bath.
    
  • Acidification: Dropwise add 1.05 equivalents of 2M HCl in diethyl ether (anhydrous). Do not use aqueous HCl.

  • Precipitation: A white precipitate should form immediately.

  • Filtration: Filter under Argon or Nitrogen atmosphere (Schlenk line recommended due to hygroscopicity).

  • Drying: Dry in a vacuum desiccator for 12 hours. Store at

    
    .
    
Protocol B: Assessment of Enolization Risk (Deuterium Exchange)

Use this to determine if your specific acidic conditions are causing instability.

  • Prepare Solvent: Mix

    
     with the acid of interest (e.g., 
    
    
    
    or
    
    
    ).
  • Sample Prep: Dissolve 10 mg of EMPO in 0.6 mL of the solvent.

  • NMR Monitoring: Acquire

    
    -NMR immediately (
    
    
    
    ).
  • Observation: Monitor the integration of the C3-methyl doublet and the C3-proton multiplet.

    • Result: A decrease in the C3-proton integration indicates H/D exchange via the enol mechanism. If this happens, racemization is occurring.

Part 5: Data Summary

ParameterValue / BehaviorImplication
Molecular Weight 141.21 g/mol Base peak in MS.
pKa (Calculated) ~8.8 - 9.2Protonates easily; exists as cation in pH < 7.
C3-H Acidity High (Alpha to ketone)Risk of enolization/racemization.
Solubility (Salt) Water, Methanol, EthanolSoluble in polar protic solvents.
Solubility (Base) Ether, DCM, TolueneSoluble in organic solvents.
Stability (Solid Salt) HighRecommended storage form (-20°C).
Stability (Acid Soln) Low (Stereochemical)Rapid racemization; slow dimerization.

Part 6: References

  • McElvain, S. M. (1950). The Piperidones.[1][2][3][4][5][6][7][8][9] Organic Reactions, 4, 256–268. (Classic review on piperidone reactivity and stability).

  • Baliah, V., et al. (1981). Conformational studies on some N-substituted 3-methyl-4-piperidones. Indian Journal of Chemistry, Section B, 20, 722. (Details the stereochemical implications of the C3-methyl group).

  • PubChem Compound Summary. (2023). 1-Ethyl-3-methylpiperidin-4-one (CID 2733442).[10] National Center for Biotechnology Information.

  • Van de Woude, G., et al. (1980). Acid-catalyzed enolization and racemization of 3-substituted-4-piperidones. Bulletin des Sociétés Chimiques Belges, 89(11), 969-979. (Primary citation for the racemization mechanism).

Sources

Optimization

Technical Support Center: Piperidinone Synthesis &amp; Catalyst Optimization

Status: Operational Operator: Senior Application Scientist Ticket ID: PIP-SYN-OPT-001 Subject: Guide to Catalyst Selection, Optimization, and Troubleshooting for Piperidinone Scaffolds Introduction: The Piperidinone Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PIP-SYN-OPT-001 Subject: Guide to Catalyst Selection, Optimization, and Troubleshooting for Piperidinone Scaffolds

Introduction: The Piperidinone Challenge

Welcome to the Technical Support Center. You are likely here because piperidinones (and their reduced piperidine counterparts) are ubiquitous in pharmaceutical pipelines—from anticoagulants like Apixaban to JAK inhibitors like Tofacitinib. However, synthesizing these lactams often presents a "trilemma" of challenges: stability (overcoming amide resonance), stereoselectivity (setting chiral centers on the ring), and atom economy .

This guide moves beyond generic organic chemistry advice. We focus on the causality of catalyst failure and provide self-validating protocols to ensure your synthesis is robust and scalable.

Catalyst Selection Matrix: The Triage Desk

Before starting a reaction, you must match your substrate's electronic and steric profile to the correct catalytic cycle. Use this matrix to determine your starting point.

Substrate ClassTarget TransformationRecommended Catalyst ClassKey MechanismCritical Control Parameter
Substituted Pyridines Asymmetric Hydrogenation (Reduction)Iridium (Ir) / Chiral Phosphines Ionic HydrogenationCounter-ion effect: Anionic additives (e.g., halides) often stabilize the active Ir-H species.
Linear Diene-Amides Ring-Closing Metathesis (RCM)Ruthenium (Ru) Carbenes (Grubbs/Hoveyda-Grubbs)Olefin MetathesisDilution: High dilution (0.001–0.005 M) is mandatory to prevent intermolecular dimerization.
Aryl/Alkyl Amides C-H Activation/AnnulationPalladium (Pd[II]) C-H Activation (Concerted Metalation-Deprotonation)Directing Group: Requires a monodentate or bidentate auxiliary to guide the Pd center.
Amino-Esters / Diazo Intramolecular AmidationLewis Acids (Sc(OTf)₃, Zr(IV))Carbonyl ActivationWater Scavenging: Lewis acids are moisture sensitive; use molecular sieves.
Visual Decision Support

The following decision tree visualizes the logical flow for selecting a synthetic route based on your starting material availability and chirality requirements.

Piperidinone_Selection_Tree Start Starting Material? Pyridine Substituted Pyridine Start->Pyridine Linear Linear Amide/Diene Start->Linear Chirality Chiral Center Needed? Pyridine->Chirality Ir_Cat Ir-Catalyzed Hydrogenation (Ionic Mechanism) Chirality->Ir_Cat Yes (High ee) Pt_Cat Heterogeneous Pt/Pd (Racemic/Diastereoselective) Chirality->Pt_Cat No (or Aux. controlled) Unsat Unsaturation Required? Linear->Unsat RCM Ru-Catalyzed RCM (Grubbs II) Unsat->RCM Yes (C=C in ring) CH_Act Pd-Catalyzed C-H Activation (Directing Group) Unsat->CH_Act No (Saturated/Aryl fused)

Figure 1: Strategic decision tree for selecting the optimal catalytic route for piperidinone synthesis based on substrate class and stereochemical requirements.

Deep Dive Protocol: Asymmetric Hydrogenation of Pyridinium Salts

This is the highest-value protocol for generating chiral piperidines/piperidinones. The direct hydrogenation of 2-pyridones is thermodynamically difficult due to aromatic stabilization. Therefore, we often activate the system as a pyridinium salt or use interrupted hydrogenation .

The "Why" (Mechanism):

Iridium complexes (e.g., [Ir(COD)Cl]₂ with chiral P,N-ligands) operate via an ionic hydrogenation mechanism. The pyridine nitrogen is protonated (or alkylated), destroying aromaticity and making the ring susceptible to hydride transfer from the metal center.

Standard Operating Procedure (SOP):
  • Catalyst Preparation:

    • Mix [Ir(COD)Cl]₂ (1.0 equiv) and Chiral Ligand (e.g., (S)-SegPhos or P,N-ligand) (2.2 equiv) in degassed dichloromethane. Stir for 30 min to form the active complex.

    • Checkpoint: Solution should turn clear orange/red. If black precipitate forms, oxygen ingress has occurred. Abort and restart.

  • Substrate Activation:

    • Dissolve substrate (e.g., 2-substituted pyridine) in solvent (MeOH or DCM).

    • Crucial Step: Add activating agent.[1] For pyridines, add Benzyl Bromide (BnBr) to form the N-benzyl pyridinium salt, or use stoichiometric HCl if the catalyst tolerates acid.

  • Hydrogenation:

    • Transfer to autoclave. Pressurize to 50–80 bar H₂.

    • Note: High pressure is non-negotiable for breaking the aromaticity of the pyridine ring.

    • Stir at RT to 50°C for 12–24 hours.

  • Workup:

    • Vent H₂ carefully. Concentrate.

    • Self-Validation: Check crude NMR. If aromatic signals persist, the catalyst was likely poisoned by the pyridine lone pair (insufficient activation/protonation).

Troubleshooting & FAQs (The Help Desk)
Topic: Ring-Closing Metathesis (RCM) Failures

Q: My RCM reaction using Grubbs II yields a dimer instead of the desired piperidinone lactam. Why?

  • Diagnosis: This is a classic kinetic issue. The intermolecular reaction (dimerization) is competing with the intramolecular reaction (cyclization).

  • The Fix: You are likely running the reaction too concentrated.

    • Action: Dilute the reaction to 0.001 M – 0.005 M .

    • Advanced Fix: Use "Pseudo-high dilution" by adding the substrate dropwise to the catalyst solution over 2–4 hours. This keeps the instantaneous concentration of unreacted diene extremely low.

Q: The reaction starts well but stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Ruthenium hydride formation.[2] The catalyst is decomposing into inactive hydride species which can also cause isomerization of your product (moving the double bond).[2]

  • The Fix: Add a scavenger.

    • Action: Add 1,4-benzoquinone (10 mol%) to the reaction mixture. It oxidizes the Ru-hydride species, preventing isomerization and extending catalyst life.

Topic: C-H Activation Issues

Q: I am trying to use Pd(OAc)₂ for C-H activation to close the ring, but I see Pd black precipitating immediately.

  • Diagnosis: The "Pd Black" indicates reduction of Pd(II) to Pd(0) and subsequent aggregation. Your re-oxidant system is failing, or the ligand is too weak to stabilize the metal.

  • The Fix:

    • Action 1: Ensure you are using a competent oxidant (e.g., AgOAc, Cu(OAc)₂, or Benzoquinone) to recycle Pd(0) back to Pd(II).

    • Action 2: Switch to a stronger coordinating solvent like HFIP (Hexafluoroisopropanol) . HFIP is known to stabilize cationic Pd intermediates and accelerate C-H activation steps.

Workflow Visualization: Troubleshooting Loop

Troubleshooting_Loop Issue Reaction Stalled / Low Yield Decision Is it RCM? Issue->Decision Check_Conc Check Concentration Check_O2 Check Oxygen/Moisture Oxidant Action: Check Re-oxidant (for Pd C-H activation) Check_O2->Oxidant Pd Black Observed RCM_Yes Yes: Dimerization? Decision->RCM_Yes RCM RCM_No No: Catalyst Death? Decision->RCM_No Other Dilute Action: Dilute to <0.005M (Pseudo-high dilution) RCM_Yes->Dilute Dimer Found Isomer Yes: Isomerization? RCM_Yes->Isomer Double Bond Shift Quinone Action: Add 1,4-Benzoquinone Isomer->Quinone RCM_No->Check_O2

Figure 2: Troubleshooting logic flow for diagnosing common kinetic and stability failures in piperidinone synthesis.

References
  • BenchChem. Catalytic Asymmetric Hydrogenation of Pyridine Derivatives. (2025).[1][3][4] Link

  • Glorius, F., et al. Efficient Asymmetric Hydrogenation of Pyridines. (2019).[5] Dalian Institute of Chemical Physics. Link

  • National Institutes of Health (NIH). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (2021).[6] Link

  • University of Milan. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.Link

  • Royal Society of Chemistry (RSC). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts. Organic Chemistry Frontiers. Link

  • Organic Chemistry Portal. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination.Link

  • Wikipedia. Ring-closing metathesis: Mechanism and Troubleshooting.Link

  • ACS Publications. First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction. Organic Process Research & Development. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Ethyl-3-methylpiperidin-4-one vs. 1-Methyl-4-piperidone

This guide provides an in-depth technical comparison between 1-Ethyl-3-methylpiperidin-4-one and 1-Methyl-4-piperidone , focusing on their structural distinctiveness, synthetic pathways, and reactivity profiles. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Ethyl-3-methylpiperidin-4-one and 1-Methyl-4-piperidone , focusing on their structural distinctiveness, synthetic pathways, and reactivity profiles.

Executive Summary

In heterocyclic chemistry, 4-piperidones are versatile pharmacophores used to construct neuroactive agents, antihistamines, and tachykinin antagonists. While 1-Methyl-4-piperidone (NMP) serves as the symmetric, "workhorse" scaffold for achiral derivatives, 1-Ethyl-3-methylpiperidin-4-one (EMP) introduces asymmetry and steric complexity.

For the medicinal chemist, the choice between these two dictates the available chemical space:

  • NMP offers rapid, high-yielding functionalization at the C3/C5 positions due to symmetry.

  • EMP provides inherent chirality and diastereomeric control, essential for fine-tuning receptor binding affinity (e.g., distinguishing between cis and trans isomers).

Regulatory Note: Both compounds are monitored precursors in many jurisdictions due to their potential use in synthesizing controlled substances (fentanyl class).[1] This guide addresses legitimate research applications (e.g., neurokinin antagonists, antihistamines) and fundamental reactivity.

Structural & Physical Comparison

The primary differentiator is the C3-methyl substituent in EMP, which breaks the plane of symmetry found in NMP.

Feature1-Methyl-4-piperidone (NMP)1-Ethyl-3-methylpiperidin-4-one (EMP)
CAS Number 1445-73-43612-16-6
Symmetry

(Plane of symmetry)

(Asymmetric)
Chirality AchiralChiral (Racemic mixture of enantiomers)
Conformation Chair (Dynamic equilibrium)Chair (Methyl group prefers equatorial)
Enolization Sites C3 and C5 are equivalentC3 (Tertiary) vs. C5 (Secondary) - Non-equivalent
Steric Hindrance LowModerate (Proximal to Carbonyl)
Conformational Analysis[2]
  • NMP: Exists predominantly in a chair conformation. The N-methyl group fluctuates between axial and equatorial, though equatorial is thermodynamically favored.

  • EMP: The C3-methyl group locks the ring conformation more rigidly. To minimize 1,3-diaxial interactions, the C3-methyl group strongly prefers the equatorial position. This dictates the trajectory of incoming nucleophiles (e.g., hydride or Grignard reagents), leading to high diastereoselectivity.

Synthetic Pathways: The "How-To"

The synthesis of these scaffolds highlights the difference between symmetric condensation and asymmetric cyclization.

Pathway A: Symmetric Construction (NMP)

NMP is classically synthesized via the Petrenko-Kritschenko condensation or a modified Robinson-Schöpf reaction. This involves a double-Mannich condensation.

Pathway B: Asymmetric Cyclization (EMP)

EMP is typically constructed via the Dieckmann Condensation . This route requires a specific diester precursor. The asymmetry of the starting material (one chain has a methyl group, the other does not) necessitates a stepwise construction or the use of an asymmetric amine precursor.

Visualization of Synthetic Logic

The following diagram contrasts the assembly logic of both scaffolds.

SynthesisComparison cluster_NMP 1-Methyl-4-piperidone (Symmetric) cluster_EMP 1-Ethyl-3-methylpiperidin-4-one (Asymmetric) Start_NMP Methylamine + Ethyl Acrylate (2 eq) Inter_NMP Bis(beta-carboethoxyethyl)methylamine Start_NMP->Inter_NMP Michael Addition Dieckmann_NMP Dieckmann Condensation (NaOEt / Toluene) Inter_NMP->Dieckmann_NMP Cyclization Prod_NMP 1-Methyl-4-piperidone Dieckmann_NMP->Prod_NMP Decarboxylation (HCl/Heat) Start_EMP Ethylamine + Methacrylate + Acrylate Inter_EMP Asymmetric Diester Precursor Start_EMP->Inter_EMP Stepwise Addition Dieckmann_EMP Dieckmann Condensation (Regioselective) Inter_EMP->Dieckmann_EMP Cyclization Prod_EMP 1-Ethyl-3-methylpiperidin-4-one Dieckmann_EMP->Prod_EMP Decarboxylation

Figure 1: Comparative synthetic flow. NMP utilizes a symmetric double-addition, whereas EMP requires a stepwise construction of the diester chain to install the methyl group at the correct position.

Reactivity Profile & Experimental Nuances

Regioselectivity in Enolization

When performing Aldol condensations or alkylations:

  • NMP: Deprotonation yields a single enolate species (due to symmetry). Reaction with electrophiles (e.g., benzaldehyde) can occur at C3 or C5 indiscriminately, often leading to 3,5-bis-substituted products if stoichiometry is not strictly controlled.

  • EMP: Has two distinct alpha-protons:

    • C3 (Tertiary Carbon): Kinetic enolization is slower due to steric hindrance from the methyl group.

    • C5 (Secondary Carbon): Kinetic enolization is faster.

    • Implication: Under kinetic control (LDA, -78°C), electrophiles will preferentially attack C5 . Under thermodynamic conditions, mixtures may occur, but steric relief often favors C5 substitution.

Stereoselective Reduction (The "Cis/Trans" Factor)

Reducing the ketone to an alcohol (4-piperidinol) is a standard characterization step.

  • Protocol Insight: The reduction of EMP yields diastereomers: cis-3-methyl-4-piperidinol and trans-3-methyl-4-piperidinol.

  • Mechanistic Driver: The C3-methyl group (equatorial) blocks the "top" face of the carbonyl.

    • Bulky Reducing Agents (e.g., L-Selectride): Attack from the less hindered equatorial face, forcing the hydroxyl group axial (Cis isomer).

    • Small Reducing Agents (e.g., NaBH4): Attack from the axial face is electronically favored (Felkin-Anh/Chair transition state), pushing the hydroxyl group equatorial (Trans isomer).

Experimental Protocol: Comparative Borohydride Reduction

Objective: To demonstrate the steric influence of the C3-methyl group on reaction kinetics and product distribution. This protocol is a safe, self-validating method for characterizing the purity and identity of the ketone.

Reagents:

  • Substrate (NMP or EMP) (10 mmol)

  • Sodium Borohydride (

    
    ) (0.5 eq, 5 mmol)
    
  • Methanol (anhydrous, 20 mL)

  • Acetic Acid (for quenching)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the piperidone in 20 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Slowly add

    
     in small portions over 10 minutes. Note: Gas evolution (
    
    
    
    ) will be observed.
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM). NMP alcohol typically has a lower

      
       than the ketone.
      
  • Quench: Add Acetic Acid dropwise until pH ~7 to destroy excess hydride.

  • Workup: Evaporate methanol. Dissolve residue in water (10 mL), basify with NaOH (to pH >10), and extract with DCM (3 x 15 mL). Dry over

    
     and concentrate.
    
  • Analysis (Critical):

    • NMP Product: Will show a single set of signals in

      
       NMR.
      
    • EMP Product: Will show two sets of signals (diastereomers). Integration of the carbinol proton (H4) signal will reveal the cis:trans ratio (typically ~60:40 to 80:20 favoring trans depending on temperature).

References

  • Dieckmann Condensation Mechanism & Applications

    • Davis, B. R., & Garratt, P. J. (1991).[2] Acylation of Esters, Ketones and Nitriles. Synthesis. Link

  • Piperidone Synthesis Reviews

    • Kuznetsov, N. V., et al. (2013). Piperidin-4-one: The potential pharmacophore.[3] Mini-Reviews in Medicinal Chemistry. Link

  • Conformational Analysis of 3-Substituted Piperidones

    • Arulraj, R., et al. (2021).[4] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Link

  • Regulatory Status (List I Chemicals)

    • U.S. Drug Enforcement Administration.[1] List of Controlled Substances and Regulated Chemicals. Link

Sources

Comparative

Validating the Structure of 1-Ethyl-3-methylpiperidin-4-one: A Comparative Guide to X-ray Crystallography vs. Spectroscopy

Executive Summary In the high-stakes environment of pharmaceutical intermediate characterization, 1-Ethyl-3-methylpiperidin-4-one presents a specific challenge. As a pharmacophore scaffold found in various analgesics and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical intermediate characterization, 1-Ethyl-3-methylpiperidin-4-one presents a specific challenge. As a pharmacophore scaffold found in various analgesics and bioactive heterocycles, its structural integrity is paramount.[1] However, its physical state (typically a viscous oil or low-melting solid) and conformational flexibility (chair-boat interconversion) render standard spectroscopic methods like NMR insufficient for absolute stereochemical assignment.[1][2]

This guide details the validation of this molecule using Single Crystal X-ray Diffraction (SC-XRD) . We move beyond basic connectivity to establish the "Gold Standard" protocol for confirming absolute configuration and solid-state conformation, contrasting it with the limitations of NMR and Mass Spectrometry.

Part 1: The Analytical Gap – Why X-ray?

The Problem: Conformational Mobility

The piperidin-4-one ring is not static.[2][3] In solution, it undergoes rapid ring flipping between chair and twisted-boat conformers.[1][2] This averaging effect complicates Nuclear Magnetic Resonance (NMR) analysis.[4]

  • NMR Limitation: In

    
    H NMR, the coupling constants (
    
    
    
    -values) for the C3-methyl proton are averaged over time, often obscuring the precise axial/equatorial orientation.[2]
  • MS Limitation: Mass Spectrometry confirms the molecular weight (

    
     g/mol ) and fragmentation pattern but provides zero spatial or stereochemical data.
    
The Solution: SC-XRD

X-ray crystallography freezes the molecule in its most thermodynamically stable lattice position.[2] It is the only method that provides:

  • Absolute Configuration: Definitive assignment of the chiral center at C3 (

    
     or 
    
    
    
    ).
  • Conformational Certainty: Visual proof of the ring puckering (typically chair) and substituent orientation.[1]

  • Tautomeric Definition: Confirmation of the ketone form over the enol form in the solid state.

Comparative Performance Matrix
FeatureNMR (

H,

C, NOESY)
Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Primary Output Connectivity & EnvironmentElemental Composition3D Atomistic Arrangement
Stereochemistry Inferential (via Coupling Constants)NoneDefinitive (Absolute)
Sample State Solution (Dynamic)Gas Phase (Ionized)Solid (Static Crystal)
Sample Recovery High (Non-destructive)Zero (Destructive)High (Non-destructive)
Ambiguity High (Conformational Averaging)Low (for Mass only)Zero (Direct Imaging)

Part 2: Experimental Protocol (Self-Validating System)

Since 1-Ethyl-3-methylpiperidin-4-one is often an oil at room temperature, direct crystallization is impossible.[1][2] The protocol requires Derivatization to a crystalline salt.

Step 1: Derivatization (The "Salt Switch")

To generate a diffraction-quality crystal, we convert the free base into a Hydrochloride (HCl) or Picrate salt. This increases the melting point and introduces ionic interactions that stabilize the crystal lattice.

Protocol:

  • Dissolve 100 mg of 1-Ethyl-3-methylpiperidin-4-one oil in 2 mL of anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath to reduce kinetic energy.

  • Dropwise add 2M HCl in diethyl ether (or saturated picric acid in ethanol) until the solution reaches pH 2.

  • Observation: A white precipitate (HCl salt) or yellow solid (Picrate) should form immediately.[1]

  • Isolate by filtration and wash with cold ether.[1]

Step 2: Crystal Growth (Vapor Diffusion)

Precipitates are too small for X-ray.[1] We must grow a single crystal using Vapor Diffusion.[1]

Protocol:

  • Inner Vial: Dissolve 20 mg of the salt in a minimal amount of Methanol (the "Good Solvent").

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing Diethyl Ether (the "Bad Solvent").

  • Seal & Wait: Cap the outer jar tightly. Store at 4°C.[1]

  • Mechanism: Ether vapor slowly diffuses into the methanol, lowering the solubility gradually. This controls nucleation, preventing crash-precipitation and fostering large, defect-free prisms.[1][2]

Step 3: Data Collection & Refinement

Once a crystal (


 mm) is harvested:
  • Mounting: Mount on a glass fiber or Kapton loop using paratone oil.[1]

  • Diffraction: Collect data at 100 K (cryo-cooling) to minimize thermal vibration (atomic displacement parameters).

  • Structure Solution: Use Direct Methods (SHELXT) to locate heavy atoms (Cl, O, N) and Difference Fourier synthesis for hydrogens.[1]

Part 3: Visualization of Workflows

Diagram 1: The Validation Workflow

This diagram illustrates the critical path from crude oil to validated structure, emphasizing the salt formation step.

ValidationWorkflow Oil 1-Ethyl-3-methyl piperidin-4-one (Crude Oil) Salt Salt Formation (HCl/Picrate) Oil->Salt Stabilization Cryst Vapor Diffusion (MeOH / Et2O) Salt->Cryst Nucleation Control XRD SC-XRD Data Collection (100 K) Cryst->XRD Diffraction Model 3D Structural Refinement XRD->Model SHELX Refinement

Caption: The structural validation pipeline transforming the liquid free base into a crystalline salt for definitive X-ray analysis.

Diagram 2: Conformational Logic

Why X-ray wins: Resolving the Chair vs. Boat ambiguity that plagues NMR.

ConformationLogic Ambiguity NMR Signal Averaging (Dynamic Equilibrium) Chair Chair Conformer (Thermodynamic Min) Ambiguity->Chair Inferred? Boat Twist-Boat (High Energy) Ambiguity->Boat Inferred? XRay X-Ray Result: Frozen State Chair->XRay Confirmed (Lattice Packing) XRay->Boat Ruled Out

Caption: SC-XRD resolves the dynamic ambiguity of solution-state NMR by capturing the thermodynamically favored chair conformation.

Part 4: Data Interpretation & Expected Results[1][2]

When analyzing the Crystallographic Information File (CIF) for 1-Ethyl-3-methylpiperidin-4-one HCl, focus on these validation parameters:

The Piperidone Ring Conformation[3][5]
  • Expectation: A distorted Chair conformation .[1]

  • Metric: Calculate the Cremer-Pople puckering parameters.

  • Why: This minimizes steric strain.[1] The C3-methyl group will likely adopt an equatorial position to avoid 1,3-diaxial interactions with the axial protons at C5, unless crystal packing forces otherwise.[2]

Bond Lengths (Validation of Chemistry)
  • C=O (Ketone): Expect

    
     Å.[1][2] If this bond is significantly longer (
    
    
    
    Å), it suggests enolization or strong hydrogen bonding.[1]
  • C-N (Amine): Expect

    
     Å.[1][2]
    
  • Chirality: The space group will likely be centrosymmetric (e.g.,

    
    ) if the sample is a racemate. If you synthesized a pure enantiomer, expect a chiral space group (e.g., 
    
    
    
    ) and check the Flack Parameter (should be near 0.[1]0) to confirm absolute stereochemistry.
Intermolecular Interactions[1][3][6]
  • Look for Hydrogen Bonds between the protonated Nitrogen (

    
    ) and the Chloride anion (
    
    
    
    ) or the Carbonyl oxygen (
    
    
    ). These networks are what hold the crystal together and are invisible to NMR.

References

  • Gowda, B. T., et al. (2008).[1] Structure of N-substituted piperidones: A crystallographic study. Acta Crystallographica Section E. [1]

  • Aridoss, G., et al. (2021).[1] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.[1]

  • Lakshminarayana, B., et al. (2015).[1][5] Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry.[1]

  • PubChem Compound Summary. (2025). 1-Ethyl-3-methylpiperidin-4-one.[1][2][6] National Center for Biotechnology Information.[1] [1]

  • ChemicalBook. (2025).[1][3] 1-ETHYL-3-METHYL-4-PIPERIDONE Properties and Data.

Sources

Validation

Benchmarking the antimicrobial efficacy of novel piperidinones against known antibiotics

A Comparative Analysis of Novel Piperidinones' Antimicrobial Efficacy An In-depth Guide for Researchers in Drug Development In an era marked by the escalating threat of antimicrobial resistance, the imperative to discove...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Novel Piperidinones' Antimicrobial Efficacy

An In-depth Guide for Researchers in Drug Development

In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antimicrobial agents has never been more critical. Piperidinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive framework for benchmarking the antimicrobial efficacy of two novel piperidinone compounds, designated NP-1 and NP-2, against established antibiotics from three distinct classes: fluoroquinolones (Ciprofloxacin), β-lactams (Ampicillin), and aminoglycosides (Gentamicin).

This document, intended for researchers, scientists, and drug development professionals, will delve into the requisite experimental protocols, present and interpret comparative data, and elucidate the underlying scientific principles that govern the selection of these methodologies. Our objective is to equip researchers with the knowledge to conduct rigorous, self-validating assessments of novel antimicrobial candidates.

The Scientific Rationale: Why Piperidinones?

Piperidin-4-one derivatives have garnered significant attention due to their versatile biological activities, which include antiviral, analgesic, and notably, antimicrobial properties.[1][3] The core piperidine scaffold can be readily functionalized, allowing for the synthesis of a diverse library of derivatives with potentially enhanced antimicrobial potency and novel mechanisms of action.[4][5] Preliminary studies have indicated that certain piperidinone derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them attractive candidates for further development.[4][6] Some studies have even suggested that piperidine-containing compounds may act as efflux pump inhibitors, a mechanism that could potentiate the activity of other antibiotics and combat certain forms of resistance.[7][8]

Benchmarking Strategy: A Multi-faceted Approach

To provide a robust comparison, we will employ a battery of standardized in vitro assays. This multi-pronged strategy is designed to not only quantify the potency of our novel piperidinones but also to characterize their bactericidal or bacteriostatic nature and the kinetics of their antimicrobial action. The selection of comparator antibiotics—Ciprofloxacin, Ampicillin, and Gentamicin—is deliberate. Each represents a different and well-characterized mechanism of action, providing a broad context for evaluating the novel compounds.

  • Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[9][]

  • Ampicillin (β-Lactam): Inhibits the synthesis of the peptidoglycan layer of bacterial cell walls by binding to penicillin-binding proteins (PBPs).[11][12]

  • Gentamicin (Aminoglycoside): Binds to the 30S ribosomal subunit, leading to inhibition of protein synthesis and production of aberrant proteins.[13][14]

The experimental workflow will be grounded in the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reproducible and universally comparable.[15][16]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the foundational metric in antimicrobial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Step-by-Step Protocol (Broth Microdilution):

  • Preparation of Reagents and Media: Prepare stock solutions of NP-1, NP-2, Ciprofloxacin, Ampicillin, and Gentamicin in an appropriate solvent. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.

  • Bacterial Inoculum Preparation: Culture the test organisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight on Tryptic Soy Agar (TSA). Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plates: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of each test compound in CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay extends the findings of the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20]

Step-by-Step Protocol:

  • Following MIC Determination: After reading the MIC results, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Subculturing: Aliquot 10 µL from each selected well and plate onto TSA plates.

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21]

Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time.[22][23]

Step-by-Step Protocol:

  • Preparation: Prepare flasks containing CAMHB with the test compounds at concentrations corresponding to their MIC, 2x MIC, and 4x MIC. Also, prepare a growth control flask without any antimicrobial agent.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve an initial density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[24] Perform serial dilutions in sterile PBS and plate onto TSA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[23]

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay Prep_Media Prepare Media & Reagents Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Serial_Dilution Serial Dilution of Compounds in 96-Well Plate Prep_Inoculum->Serial_Dilution Setup_Flasks Setup Flasks with Compounds (MIC, 2xMIC, 4xMIC) Prep_Inoculum->Setup_Flasks Inoculation_MIC Inoculate with Bacteria Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate 18-24h at 37°C Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC (No Visible Growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC and higher) Read_MIC->Subculture Incubation_MBC Incubate Plates 18-24h Subculture->Incubation_MBC Read_MBC Determine MBC (≥99.9% Killing) Incubation_MBC->Read_MBC Inoculation_TK Inoculate Flasks Setup_Flasks->Inoculation_TK Sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) Inoculation_TK->Sampling Plating Serial Dilute & Plate Sampling->Plating Incubation_TK Incubate Plates 18-24h Plating->Incubation_TK Count_CFU Count CFU/mL Incubation_TK->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: Workflow for Comprehensive Antimicrobial Efficacy Testing.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the results of these assays can be structured for a clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
NP-1 48
NP-2 216
Ciprofloxacin10.5
Ampicillin0.516
Gentamicin21

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
NP-1 816
NP-2 >64>64
Ciprofloxacin21
Ampicillin132
Gentamicin42

Interpretation of Results

From the hypothetical data, several key insights can be drawn:

  • Potency (MIC): NP-1 and NP-2 demonstrate moderate activity against S. aureus, comparable to Gentamicin but less potent than Ciprofloxacin and Ampicillin. Against E. coli, NP-1 shows better activity than Ampicillin, while NP-2 is less effective.

  • Bactericidal vs. Bacteriostatic Action (MBC/MIC Ratio):

    • For NP-1, the MBC/MIC ratio is 2 for both organisms, suggesting a bactericidal mode of action. A ratio of ≤4 is generally considered indicative of bactericidal activity.

    • For NP-2, the MBC is significantly higher than the MIC, indicating a primarily bacteriostatic effect.

    • The comparator antibiotics exhibit their expected behavior: Ciprofloxacin, Ampicillin, and Gentamicin are bactericidal.

  • Time-Kill Kinetics: The time-kill assay would further elucidate these findings. For NP-1, we would expect a time- and concentration-dependent reduction in bacterial viability, with the 4x MIC concentration achieving a ≥3-log10 kill within 24 hours. For NP-2, we would anticipate a prevention of bacterial growth but not a significant reduction in the initial inoculum.

Mechanism_Comparison cluster_piperidone Proposed Piperidinone (NP-1) Mechanism cluster_comparators Known Antibiotic Mechanisms cluster_fluoro Fluoroquinolone cluster_blactam β-Lactam cluster_amino Aminoglycoside NP1 NP-1 Membrane Bacterial Cell Membrane Disruption? NP1->Membrane Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase/ Topoisomerase IV Cipro->DNA_Gyrase inhibits DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep blocks Amp Ampicillin PBP Penicillin-Binding Proteins (PBPs) Amp->PBP inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall blocks Gent Gentamicin Ribosome 30S Ribosome Gent->Ribosome inhibits Protein_Synth Protein Synthesis Ribosome->Protein_Synth blocks

Caption: Comparative Mechanisms of Action.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial antimicrobial characterization of novel piperidinone derivatives. The presented protocols, grounded in CLSI standards, ensure the generation of high-quality, comparable data. The hypothetical results for NP-1 and NP-2 illustrate how this data can be used to classify new compounds based on their potency and mode of action.

NP-1, with its bactericidal profile, represents a more promising lead for further development as a direct antimicrobial agent. Future studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines, and assessing its efficacy in in vivo infection models. NP-2, while demonstrating bacteriostatic activity, could be explored for its potential as a synergistic agent in combination with other antibiotics, particularly if it is found to inhibit resistance mechanisms such as efflux pumps.

The continued exploration of novel chemical scaffolds like the piperidinones is essential in the global fight against antimicrobial resistance. A rigorous and standardized approach to benchmarking their efficacy is the cornerstone of successful drug discovery and development in this critical therapeutic area.

References

  • Awad, D. H. A., Hamo, S. H., & Nizam, A. A. N. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC). [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Kaur, R., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. European Journal of Medicinal Chemistry. [Link]

  • Kumar, R. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2023). Antibacterial and immunological properties of piperine evidenced by preclinical studies: a systematic review. Future Microbiology. [Link]

  • Kumar, S., et al. (2008). Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Patel, P., et al. (2014). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Moodley, T., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside. [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of action of and resistance to quinolones. Biochemistry. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Krause, K. M., et al. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Mechanisms in Medicine Inc. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

  • Singh, R., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Fisher, J. F., & Mobashery, S. (2019). The Mechanism of Action of β-Lactam Antibiotics. Chemistry LibreTexts. [Link]

  • Oyetayo, V. O. (2016). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International. [Link]

  • Wikipedia. (n.d.). Aminoglycoside. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Oreate AI Blog. (2025). Understanding the Mechanism of Action of Fluoroquinolones. [Link]

  • Tenover, F. C. (2023). Beta-Lactam Antibiotics. StatPearls. [Link]

  • Podoll, J. D., et al. (2023). Time-kill kinetics assay. Bio-protocol. [Link]

  • ResearchGate. (2025). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. [Link]

  • JJ Medicine. (2019). Aminoglycosides | Bacterial Targets, Mechanism of Action, Side Effects. YouTube. [Link]

  • Khan Academy. (n.d.). Beta-lactam antibiotics. [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100™. CLSI M100™. [Link]

  • Hayward, E. J., & Harding, J. (2023). Aminoglycosides. StatPearls. [Link]

  • Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. [Link]

  • Fisher, R. A., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 1-Ethyl-3-methylpiperidin-4-one Characterization

Executive Summary Objective: To establish a rigorous, multi-modal analytical framework for the characterization of 1-Ethyl-3-methylpiperidin-4-one (CAS: 23078-30-0). Context: As a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a rigorous, multi-modal analytical framework for the characterization of 1-Ethyl-3-methylpiperidin-4-one (CAS: 23078-30-0).

Context: As a critical intermediate in the synthesis of bioactive piperidine derivatives (including pharmaceutical agents and controlled substance analogs), the purity and structural integrity of 1-Ethyl-3-methylpiperidin-4-one are paramount. Single-method analysis is insufficient due to the compound's specific physicochemical challenges:

  • Stereochemical Complexity: The methyl group at the C3 position introduces chirality and potential for diastereomers if reduced, though the ketone form primarily presents challenges regarding positional isomerism (3-methyl vs. 2-methyl impurities).

  • Volatility vs. Basicity: Its volatility suits Gas Chromatography (GC), but its basic nitrogen moiety can cause significant peak tailing without proper column deactivation.

  • Weak UV Chromophore: The lack of extensive conjugation limits the sensitivity of standard UV detection, necessitating Mass Spectrometry (MS) or Refractive Index/Charged Aerosol Detection (RI/CAD) for liquid chromatography.

This guide details a cross-validation protocol using GC-MS (Primary Purity & ID) , High-pH HPLC-MS (Impurity Profiling) , and NMR (Structural Confirmation) .

Method A: Gas Chromatography – Mass Spectrometry (GC-MS)

Role: Primary Identification and Volatile Impurity Profiling.

Expert Insight (The "Why")

For piperidinones, GC-MS is the "workhorse" technique. The molecule is sufficiently volatile to run without derivatization. However, the tertiary amine is prone to adsorption on active silanol sites in the injection liner and column, leading to peak tailing.

  • Critical Control: Use a base-deactivated liner (e.g., Siltek or equivalent) and a column with a 5% phenyl polysilphenylene-siloxane phase (e.g., Rtx-5MS or DB-5MS). The slight polarity helps separate the target from des-ethyl or des-methyl structural analogs.

Protocol 1: GC-MS Characterization[1][2]
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: Rtx-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split (50:1), 250°C. Note: High split ratio prevents column overload and improves peak shape for amines.

  • Liner: Ultra Inert Split Liner with glass wool (Base Deactivated).

  • Oven Program:

    • Hold 60°C for 1.0 min.

    • Ramp 15°C/min to 280°C.

    • Hold 280°C for 5.0 min.

  • Detection: MS (EI source), Scan mode (40–450 amu).

  • Validation Criterion: The molecular ion (

    
    ) peak at m/z 141  must be visible. Major fragments typically include loss of the ethyl group and ring cleavage (m/z 112, 98).
    

Method B: High-pH Reverse Phase HPLC-MS

Role: Quantification of Non-Volatile Impurities and Orthogonal Purity Check.

Expert Insight (The "Why")

Standard acidic HPLC (0.1% Formic Acid) protonates the piperidine nitrogen (


), causing it to elute in the void volume or tail heavily on C18 columns due to ionic interaction with residual silanols.
  • The Solution: High-pH Mobile Phase. By operating at pH 9.5–10 using an ammonium bicarbonate or ammonium hydroxide buffer, we suppress ionization. The neutral amine interacts hydrophobically with the C18 stationary phase, resulting in sharp peaks and greater retention, allowing separation from polar synthetic byproducts.

Protocol 2: High-pH HPLC-MS
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (resistant to high pH), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0–1 min: 5% B

    • 1–10 min: Linear ramp to 90% B

    • 10–12 min: Hold 90% B

    • 12.1 min: Re-equilibrate 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 210 nm (Monitor, but low sensitivity expected).

    • MS: ESI Positive Mode. Target

      
      .
      
  • Validation Criterion: Absence of peaks with

    
     (Des-methyl impurity) or 
    
    
    
    (Des-ethyl impurity).

Method C: Nuclear Magnetic Resonance (NMR)

Role: Absolute Structural Confirmation (Regioisomerism).[1]

Expert Insight (The "Why")

Mass spectrometry cannot easily distinguish between 1-ethyl-3-methylpiperidin-4-one and its regioisomer 1-ethyl-2-methylpiperidin-4-one . NMR is the only definitive method to confirm the methyl group is at the 3-position (alpha to the ketone) rather than the 2-position (alpha to the nitrogen).

Protocol 3: 1H-NMR Structural Validation
  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
  • Frequency: 400 MHz or higher.

  • Key Diagnostic Signals (Expected):

    • C3-Methyl Group: A doublet at

      
       ppm. The coupling constant (
      
      
      
      ) confirms it is attached to a CH group.
    • N-Ethyl Group: A classic triplet (

      
       ppm) and quartet (
      
      
      
      ppm) pattern.
    • C3-H Proton: A multiplet integrating to 1H, typically shifted downfield (

      
       ppm) due to the adjacent carbonyl.
      
    • Absence of C2-Methyl: If the methyl were at C2, the chemical shift and splitting environment of the methine proton adjacent to the Nitrogen would be significantly different (

      
       ppm) and the C3 protons would appear as simple methylene multiplets.
      

Comparative Analysis Matrix

FeatureGC-MS (EI)HPLC-MS (ESI)1H-NMR
Primary Utility Volatile purity & Library IDNon-volatile impurities & SaltsRegioisomer confirmation
Sensitivity (LOD) High (< 10 ng/mL)High (< 1 ng/mL)Low (~1 mg required)
Specificity High (Fingerprint fragmentation)High (Molecular weight)Very High (Connectivity)
Throughput High (20 min/run)Medium (30 min/run)Low (Manual interpretation)
Limitations Thermal degradation riskRequires high-pH resistant columnsNot suitable for trace impurities (<1%)

Cross-Validation Workflow

The following diagram illustrates the decision logic for characterizing a batch of 1-Ethyl-3-methylpiperidin-4-one.

G Start Crude Sample (1-Ethyl-3-methylpiperidin-4-one) GCMS STEP 1: GC-MS Analysis (Rtx-5MS Column) Start->GCMS Decision1 Purity > 98%? GCMS->Decision1 HPLC STEP 2: High-pH HPLC-MS (Check for salts/non-volatiles) Decision1->HPLC Yes Fail REJECT / RE-PURIFY (Distillation or Column Chrom.) Decision1->Fail No (High Impurities) NMR STEP 3: 1H-NMR (Confirm 3-Methyl Regiochemistry) HPLC->NMR Purity Confirmed HPLC->Fail Non-volatiles Found NMR->Fail Wrong Isomer Pass VALIDATED REFERENCE MATERIAL NMR->Pass Structure Confirmed

Figure 1: Analytical Decision Matrix. This workflow prioritizes high-throughput screening (GC-MS) before investing in resource-intensive structural confirmation (NMR).

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 90467, 1-Ethyl-3-methyl-4-piperidinone. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. (Standardizing GC-MS and NMR protocols for forensic analysis). Retrieved from [Link]

Sources

Comparative

Conformational analysis of 1-Ethyl-3-methylpiperidin-4-one using computational methods

A Senior Application Scientist's Guide to the Conformational Analysis of 1-Ethyl-3-methylpiperidin-4-one Welcome to this in-depth guide on the computational conformational analysis of 1-Ethyl-3-methylpiperidin-4-one. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Conformational Analysis of 1-Ethyl-3-methylpiperidin-4-one

Welcome to this in-depth guide on the computational conformational analysis of 1-Ethyl-3-methylpiperidin-4-one. This document is designed for researchers, scientists, and drug development professionals who leverage computational tools to understand molecular geometry and its influence on biological activity. The piperidin-4-one scaffold is a crucial pharmacophore in medicinal chemistry, and a precise understanding of its conformational landscape is paramount for rational drug design.

This guide will compare and contrast various computational methodologies, provide a validated workflow, and explain the causal relationships behind our protocol choices. Our goal is to equip you with a robust framework for analyzing the conformational preferences of this molecule and similar heterocyclic systems.

The Strategic Importance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its function. For a drug candidate like 1-Ethyl-3-methylpiperidin-4-one, different conformations (or conformers) can exhibit vastly different affinities for a biological target. The piperidine ring, a saturated heterocycle, is not planar and primarily adopts low-energy chair conformations, though boat and twist-boat forms can also be relevant.[1][2] The substituents—an ethyl group at the nitrogen (N1) and a methyl group at the carbon-3 position (C3)—introduce specific steric and electronic effects that dictate the energetically preferred shapes.

A thorough conformational analysis allows us to:

  • Identify the lowest energy (most stable) conformers.

  • Understand the energy barriers between different conformations.

  • Predict how the molecule will present itself to a receptor binding site.

  • Correlate specific conformations with observed biological activity or spectroscopic data.

Comparing Computational Strategies: A Multi-Tiered Approach

No single computational method is perfect for all tasks. A judicious combination of methods, balancing speed and accuracy, yields the most reliable results. We will compare three primary classes of methods: Molecular Mechanics, Semi-Empirical Methods, and Density Functional Theory (DFT).

Method ClassPrincipleProsConsBest For
Molecular Mechanics (MM) Uses classical physics (force fields) to model atomic interactions.[3]Extremely fast, suitable for large systems and broad conformational searches.Less accurate, does not model electronic effects explicitly, results are force-field dependent.Initial, broad exploration of the potential energy surface.
Semi-Empirical Methods A simplified form of quantum mechanics that uses experimental parameters to speed up calculations.[4]Faster than DFT, includes electronic effects.Less accurate than DFT, parameterization can be a limitation.[4]Rapid refinement of geometries from MM searches.
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[5][6]High accuracy for geometries and relative energies.[7]Computationally expensive, requires significant time and resources.Final energy calculations and geometry optimization of key conformers.

Expert Rationale: Our recommended workflow adopts a hierarchical approach. We begin with a fast but approximate method (MM) to cast a wide net and identify all plausible conformers. We then use a more rigorous method (DFT) to refine the geometries and energies of only the most promising candidates. This tiered strategy ensures a comprehensive search without incurring prohibitive computational costs.

A Validated Workflow for Conformational Analysis

This protocol provides a step-by-step methodology that integrates multiple computational techniques for a self-validating and robust conformational analysis.

Visualizing the Workflow

The diagram below illustrates our multi-step computational protocol, designed for both thoroughness and efficiency.

ConformationalAnalysisWorkflow cluster_prep Step 1: Preparation cluster_search Step 2: Broad Conformational Search cluster_refine Step 3: High-Accuracy Refinement cluster_validate Step 4: Analysis & Validation Build Build Initial 3D Structure MM_Search Molecular Mechanics (MM) Conformational Search Build->MM_Search Input Structure Cluster Energy Clustering & Redundancy Removal MM_Search->Cluster Generate Conformers DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) Cluster->DFT_Opt Select Unique Low-Energy Conformers Energy_Calc Single-Point Energy Calculation (Larger Basis Set) DFT_Opt->Energy_Calc Refined Geometries Boltzmann Boltzmann Population Analysis Energy_Calc->Boltzmann Final Energies NMR_Calc NMR Chemical Shift Calculation (GIAO Method) Boltzmann->NMR_Calc Weighted Conformers Compare Compare with Experimental Data NMR_Calc->Compare Predicted Spectra

Caption: Chair-chair interconversion showing substituent position changes.

Quantitative Data Summary

The following table presents hypothetical results from our DFT calculations (B3LYP/6-31G(d)).

Conformer IDSubstituent PositionsRelative Energy (kcal/mol)Key Dihedral Angle (C2-C3-N1-C6)Boltzmann Population (%) at 298K
Conf-1 3-Me (eq), 1-Et (eq)0.00-55.2°85.1%
Conf-2 3-Me (ax), 1-Et (eq)1.5553.8°9.2%
Conf-3 3-Me (eq), 1-Et (ax)1.80-54.9°5.5%
Conf-4 3-Me (ax), 1-Et (ax)3.6054.1°0.2%

Analysis: These results strongly suggest that Conf-1 , with both the methyl and ethyl groups in the equatorial position, is the overwhelmingly dominant conformer at room temperature. This is expected, as equatorial positions minimize unfavorable 1,3-diaxial steric interactions, a foundational principle of conformational analysis. [8]

Validation Against Experimental Data

A computational model is only as good as its ability to predict real-world phenomena. The ultimate validation of our conformational analysis comes from comparing our results with experimental data, most commonly from Nuclear Magnetic Resonance (NMR) spectroscopy. [9][10] Protocol for NMR-Based Validation:

  • Calculate NMR Parameters: Using the optimized DFT geometries, perform a subsequent calculation to predict NMR chemical shifts (using the GIAO method) and spin-spin coupling constants. [11]2. Average the Spectra: Calculate a Boltzmann-weighted average of the predicted chemical shifts and coupling constants for all low-energy conformers.

  • Compare: Compare this averaged, theoretical spectrum with an actual experimental NMR spectrum of 1-Ethyl-3-methylpiperidin-4-one.

A strong correlation between the predicted and experimental spectra provides high confidence in the computed conformational populations. [10][12]Discrepancies may suggest that the level of theory needs to be improved or that solvent effects are more significant than initially modeled.

Conclusion

The multi-tiered computational approach outlined in this guide provides a scientifically rigorous, efficient, and self-validating framework for the conformational analysis of 1-Ethyl-3-methylpiperidin-4-one. By starting with a broad, low-cost search and progressively refining the results with high-accuracy quantum mechanical methods, researchers can gain deep insights into the structural preferences that govern molecular behavior. Validating these computational predictions against experimental NMR data is a critical final step that grounds the theoretical model in physical reality, providing a high degree of confidence for applications in drug discovery and development. [15]

References

  • Karuppannan, S., & Manimekalai, A. (2017). Synthesis and spectral characterization of some novel N-acyl-piperidin-4-ones. ResearchGate. Available at: [Link]

  • SciSpace. (2015). Conformational analysis of cycloalkanes. SciSpace. Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • Brel, V. K., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Available at: [Link]

  • Cook, M. J., Katritzky, A. R., & Manas, M. M. (1971). The conformational analysis of saturated heterocycles. Part XXXVIII. N-alkylpiperidine and N-alkylmorpholine N-oxides. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Nallasamy, P. (n.d.). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC - PubMed Central. Available at: [Link]

  • Sarotti, A. M. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. Available at: [Link]

  • Kover, C. A., et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available at: [Link]

  • Romero, D., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC - NIH. Available at: [Link]

  • Isaksson, J., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A. Available at: [Link]

  • De Vivo, M., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. Available at: [Link]

  • Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. Available at: [Link]

  • Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers. Available at: [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • Seebach, D., et al. (2011). Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives. Helvetica Chimica Acta. Available at: [Link]

  • Zhang, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. R Discovery. Available at: [Link]

  • Güntert, P. (n.d.). Conformational Analysis With Geometric & Experimental Constraints. JenaLib. Available at: [Link]

  • Isaksson, J., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. Available at: [Link]

  • Spronk, C. A., et al. (2003). Validation of protein structures derived by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). (PDF) Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • de Koning, C. B., et al. (2020). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. ChemRxiv. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Ethyl-3-methylpiperidin-4-one

The following guide details the proper disposal procedures for 1-Ethyl-3-methylpiperidin-4-one (CAS: 3612-16-6). This protocol is designed for research laboratories and drug development facilities, prioritizing safety, r...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 1-Ethyl-3-methylpiperidin-4-one (CAS: 3612-16-6). This protocol is designed for research laboratories and drug development facilities, prioritizing safety, regulatory compliance, and environmental stewardship.

[1]

Executive Summary & Chemical Profile

1-Ethyl-3-methylpiperidin-4-one is a heterocyclic organic ketone and amine derivative. While primarily used as a pharmaceutical intermediate, its structural similarity to opioid precursors (specifically the 3-methylfentanyl scaffold) necessitates a disposal strategy that exceeds standard organic solvent protocols. Complete thermal destruction (incineration) is the only acceptable disposal method to ensure the molecule is irreversibly destroyed, preventing environmental accumulation or illicit diversion.

Chemical Identity & Critical Properties
PropertyDataOperational Implication
CAS Number 3612-16-6Use for waste manifesting and inventory tracking.
Molecular Formula C₈H₁₅NOOrganic nitrogen content requires incineration with NOx scrubbing.
Physical State Liquid (Pale yellow)Requires leak-proof secondary containment.
Flash Point ~72°C (162°F)Combustible. Classify as ignitable waste (D001).
Basicity Tertiary AmineIncompatible with strong acids and oxidizers. Risk of exothermic reaction.
Regulatory Note Potential PrecursorVerify DEA/Local Status. Structurally related to List I chemicals.

Regulatory Compliance & Pre-Disposal Verification

CRITICAL STEP: Before handling, you must verify the current regulatory status of this specific isomer in your jurisdiction.

While "4-Piperidone" (unsubstituted) is a DEA List I chemical, N-substituted and 3-methyl substituted analogs are often subject to "catch-all" analog acts or specific watch lists depending on the region (e.g., EU Precursor regulations, US Federal Analog Act).

  • Action: Consult your institution’s Environmental Health & Safety (EHS) officer or Controlled Substance compliance officer.

  • Documentation: If the chemical is deemed a "watched precursor" in your inventory, disposal often requires witnessed destruction or reverse distribution rather than standard waste pickup.

Waste Segregation & Containerization Protocol

Improper segregation is the leading cause of laboratory waste accidents. 1-Ethyl-3-methylpiperidin-4-one acts as a base and a reducing agent.

Segregation Rules
  • DO NOT MIX WITH:

    • Acids: Mixing with strong acids (HCl, H₂SO₄) will generate heat and form salts, potentially pressurizing the container.

    • Oxidizers: Mixing with peroxides, nitrates, or permanganates can lead to fire or explosion.

    • Halogenated Solvents: Segregate from chloroform/DCM unless your waste contractor explicitly allows "Mixed Organics." (Preferred: Keep in non-halogenated stream).

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

  • Cap: Vented caps are recommended if the waste mixture has any potential for off-gassing, though the pure substance is stable.

  • Labeling: Must be labeled "Hazardous Waste - Combustible Liquid" .

    • Constituent: 1-Ethyl-3-methylpiperidin-4-one.[1][2][]

    • Hazards: Irritant, Combustible.

Disposal Workflow: Step-by-Step

This workflow ensures a closed-loop chain of custody from the bench to the incinerator.

Phase 1: Waste Collection (Bench Level)
  • Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Work inside a fume hood.

  • Transfer: Pour the liquid into the designated "Non-Halogenated Organic" waste container.

    • If solid residue: Dissolve in a minimal amount of methanol or ethanol before transfer.

  • Rinsing: Triple rinse the original bottle with a compatible solvent (e.g., Ethanol). Add rinsate to the same waste container.

  • Defacing: Deface the original manufacturer label and mark "EMPTY" before disposing of the glass bottle in the glass trash (or hazardous solid waste if residue remains).

Phase 2: Waste Stream Classification

Use the following decision logic to classify the waste stream for your contractor.

WasteClassification Start Waste: 1-Ethyl-3-methylpiperidin-4-one IsMixed Is it mixed with other chemicals? Start->IsMixed CheckHalogen Contains Halogenated Solvents? (DCM, Chloroform) IsMixed->CheckHalogen Yes StreamA Stream A: Non-Halogenated Organic (Preferred for Incineration) IsMixed->StreamA No (Pure) CheckAq Is it an Aqueous Solution? CheckHalogen->CheckAq No StreamB Stream B: Halogenated Organic CheckHalogen->StreamB Yes CheckAq->StreamA No StreamC Stream C: Aqueous Organic Mixture (Requires pH Check) CheckAq->StreamC Yes

Figure 1: Waste Stream Classification Decision Tree. Use this logic to tag your waste container correctly.

Phase 3: Final Disposal (Contractor)
  • Method: High-Temperature Incineration.

  • Why: Biological treatment (sewage) is prohibited due to the heterocyclic nitrogen and potential pharmacological activity. Landfilling is prohibited for liquid organic wastes.

  • Profile: Ensure the waste profile lists "Piperidinone derivative" to alert the disposal facility of the nitrogen content (requires proper NOx emission scrubbing).

Emergency Spill Response

In the event of a spill during transfer or disposal:

  • Evacuate & Ventilate: Remove ignition sources. The flash point is 72°C, but vapors can still accumulate.

  • PPE: Wear organic vapor respirator if outside a fume hood.

  • Containment: Do not let enter drains. Dike the spill with absorbent socks.

  • Cleanup:

    • Absorb with vermiculite or sand .

    • Do not use sawdust (combustible).

    • Scoop into a wide-mouth jar labeled "Hazardous Waste - Spill Debris".

    • Clean surface with a dilute surfactant (soap/water) followed by a solvent wipe.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11126362, 3-ethyl-1-methylpiperidin-4-one. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2023).[4][5] Designation of 4-Piperidone as a List I Chemical. Federal Register. Retrieved from [Link][4][6]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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